MCPA-sodium
Description
2-methyl-4-chlorophenoxyacetic acid or MCPA is a powerful, selective, widely used phenoxy herbicide. It controls broadleaf weeds, including thistle and dock, in cereal crops and pasture. It is selective for plants with broad leaves, and this includes most deciduous trees. Clovers are tolerant at moderate application levels. It is currently classified as a restricted use pesticide in the United States.
A powerful herbicide used as a selective weed killer.
Structure
3D Structure of Parent
Properties
CAS No. |
3653-48-3 |
|---|---|
Molecular Formula |
C9H9ClNaO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3.Na/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12); |
InChI Key |
PMNFTMSSBYQNTK-UHFFFAOYSA-N |
impurities |
The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol. |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.[Na] |
Color/Form |
White to light brown solid flakes, crystal powder or liquid. Plates from benzene or toluene White crystalline solid (pure compd) Colorless crystalline solid (pure) |
density |
1.56 @ 25 °C/15.5 °C Relative density (water = 1): 1.3 |
melting_point |
118-119 °C Melting point: 115-117 °C /technical grade MCPA/ 113-119 °C |
Other CAS No. |
3653-48-3 |
physical_description |
White solid; [Hawley] Slightly beige solid; [MSDSonline] WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. |
Pictograms |
Irritant; Environmental Hazard |
solubility |
Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/ INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9 SOL IN CARBON TETRACHLORIDE Free acid insol in water but sodium and amine salts are soluble Sol in benzene For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page. Solubility in water: none |
Synonyms |
4-Chloro-2-methylphenoxyacetic acid sodium salt, Methoxon, Sodium MCPA, Sodium (2-methyl-4-chlorophenoxy)acetate |
vapor_pressure |
0.0000059 [mmHg] 5.90X10-6 mm Hg Vapor pressure, Pa at 20 °C: (negligible) |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Manufacture of MCPA-Sodium: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MCPA-sodium, the sodium salt of (4-chloro-2-methylphenoxy)acetic acid, is a widely utilized selective herbicide for the control of broadleaf weeds in various agricultural settings. This technical guide provides a comprehensive overview of the synthesis and manufacturing processes of this compound, intended for an audience of researchers, scientists, and professionals in drug development and agrochemical industries. The document details the primary synthetic pathways, reaction conditions, and purification methods. Quantitative data is summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visualizations of the synthesis and manufacturing workflows are provided to facilitate a deeper understanding of the core processes.
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) belongs to the phenoxyalkanoic acid class of herbicides. Its herbicidal activity is based on its function as a synthetic auxin, which disrupts normal plant growth processes in susceptible broadleaf weeds, leading to their eventual death. For commercial application, MCPA is often converted to its more water-soluble salt form, this compound. This guide will explore the chemical synthesis of MCPA and its subsequent conversion to this compound, covering both laboratory-scale procedures and industrial manufacturing considerations.
Synthesis of MCPA
There are two primary synthetic routes for the production of MCPA, the precursor to this compound.
Route 1: From 2-Methyl-4-chlorophenol
The most common and direct method for synthesizing MCPA involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base, typically sodium hydroxide.[1]
Reaction:
2-methyl-4-chlorophenol + ClCH₂COOH + 2NaOH → (4-chloro-2-methylphenoxy)acetate-Na + NaCl + 2H₂O
The resulting sodium (4-chloro-2-methylphenoxy)acetate is then acidified to precipitate MCPA.
Route 2: From o-Cresol
An alternative industrial manufacturing process begins with o-cresol. This route involves an initial etherification step, followed by a chlorination reaction.[2]
Step 1: Etherification
o-cresol is reacted with sodium chloroacetate to form 2-methylphenoxyacetic acid (MPA). This reaction is typically carried out at elevated temperatures.
Step 2: Chlorination
The intermediate, 2-methylphenoxyacetic acid, is then chlorinated to yield MCPA.[3][4][5] This step requires careful control to ensure selective chlorination at the para position of the aromatic ring.
Synthesis of this compound
The conversion of MCPA to this compound is a straightforward acid-base neutralization reaction. Technical grade MCPA is reacted with a stoichiometric amount of sodium hydroxide.[6]
Reaction:
MCPA + NaOH → this compound + H₂O
The reaction is typically carried out in an aqueous solution, and the resulting this compound can be isolated by evaporation of the water or used directly as an aqueous solution for formulation.
Quantitative Data Summary
The following tables summarize the key quantitative data gathered from various sources regarding the synthesis of MCPA and this compound.
Table 1: Reaction Conditions for MCPA Synthesis (Route 2)
| Parameter | Value | Reference |
| Etherification | ||
| Temperature | 125-140 °C | [2] |
| Reaction Time | 8-10 hours | [2] |
| Chlorination | ||
| Temperature | 75-80 °C | [2] |
| Reaction Time | 5-6 hours | [2] |
Table 2: Yield and Purity Data for MCPA Synthesis
| Synthetic Route | Catalyst/Conditions | Yield | Purity | Reference |
| Chlorination of MPA | N,N-dimethyl-2-aminopropionic acid, N,N-dimethylformamide, Sodium hypochlorite, 20°C, pH 8.5 | 96.8% | - | [3] |
| Chlorination of MPA | Dimethylaminopyridine, N,N-dimethylformamide, Chlorine, 20-25°C | 95.5% | 97.4% | [4] |
Table 3: Reaction Conditions for this compound Synthesis from MCPA
| Parameter | Value | Reference |
| Alkaline Substance | Sodium Hydroxide | [6] |
| Temperature | 45-55 °C | [7] |
| Reaction Time | 50-70 minutes | [7] |
| Water Content | 12-16% | [7] |
Experimental Protocols
Laboratory Synthesis of MCPA from o-Cresol (Route 2)
Materials:
-
o-Cresol
-
Sodium Hydroxide
-
Chloroacetic Acid
-
Chlorine gas
-
Hydrochloric Acid
-
Dichloroethane (solvent)
Procedure:
-
Etherification:
-
In a suitable reactor, dissolve o-cresol and a molar equivalent of sodium hydroxide in water to form sodium o-cresolate.
-
Heat the solution to 125-140 °C.
-
Slowly add an aqueous solution of sodium chloroacetate (prepared by neutralizing chloroacetic acid with sodium hydroxide) to the reactor.
-
Maintain the reaction at 125-140 °C for 8-10 hours to yield sodium 2-methylphenoxyacetate.[2]
-
-
Acidification and Extraction:
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate 2-methylphenoxyacetic acid (MPA).
-
Extract the MPA into an organic solvent such as 1,2-dichloroethane.
-
-
Chlorination:
-
Heat the MPA solution in dichloroethane to 75-80 °C.
-
Bubble chlorine gas through the solution for 5-6 hours.[2] Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
-
Isolation and Purification:
-
Upon completion of the reaction, cool the mixture to 0-5 °C to crystallize the MCPA product.[3]
-
Filter the crude MCPA and wash with cold solvent.
-
The crude product can be further purified by recrystallization.
-
Synthesis of this compound from Technical Grade MCPA
Materials:
-
MCPA (technical grade, e.g., 95% purity)
-
Sodium Hydroxide (e.g., 99% purity)
-
Water
Procedure:
-
Place 421.1 g of MCPA technical material (95% purity) and a stoichiometric amount of sodium hydroxide into a kneader equipped with a heating device.[7]
-
Mix the components for 10-15 minutes at normal temperature and pressure.[7]
-
Add 12-16% (by weight) of water to the mixture.[7]
-
Heat the mixture to 45-55 °C and allow it to react for 50-70 minutes to obtain this compound.[7]
-
The resulting product can be dried to a solid powder or used to prepare an aqueous solution for formulation.
Visualizations
Synthetic Pathways of MCPA
Caption: Primary Synthetic Pathways of MCPA.
Manufacturing Workflow of this compound
Caption: Manufacturing Workflow of this compound.
Purification and Quality Control
The purity of the final this compound product is critical for its efficacy and to minimize potential environmental and toxicological concerns.
Purification of MCPA
Following the chlorination step, crude MCPA is typically purified by crystallization . This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to allow for the formation of pure MCPA crystals, leaving impurities behind in the mother liquor.
Quality Control
Throughout the manufacturing process, quality control (QC) checks are essential. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to determine the purity of MCPA and this compound.[8] A typical HPLC method for the analysis of this compound involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of phosphoric acid, and UV detection at 280 nm.[8]
Key parameters monitored during quality control include:
-
Assay (concentration of the active ingredient)
-
Presence of impurities (e.g., unreacted starting materials, by-products of chlorination)
-
Moisture content
-
pH of the final product solution
Conclusion
The synthesis and manufacturing of this compound involve well-established chemical processes. The choice of synthetic route often depends on the availability and cost of starting materials. Careful control of reaction conditions and rigorous purification and quality control measures are paramount to ensure a high-quality final product. This technical guide provides a foundational understanding of these processes for professionals in the agrochemical and related scientific fields.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents [patents.google.com]
- 3. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 4. CN101941903A - Method for producing 2-methyl-4-MCPA - Google Patents [patents.google.com]
- 5. CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents [patents.google.com]
- 6. Buy this compound | 3653-48-3 [smolecule.com]
- 7. AU2016101531A4 - Water soluble granule of MCPA salt and preparation method thereof - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to the Mechanism of Action of MCPA-Sodium in Target Plant Species
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MCPA-sodium (sodium salt of 2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic herbicide widely used for the post-emergence control of broadleaf weeds in various agricultural settings.[1][2] As a member of the phenoxyacetic acid class of herbicides, its mode of action is categorized as a synthetic auxin.[2] this compound mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic disruption of hormonal homeostasis in susceptible dicotyledonous species.[3][4] This guide provides a detailed technical overview of the molecular and biochemical events that underpin the herbicidal activity of this compound, from receptor binding to the ultimate phytotoxic effects. It includes quantitative data on its efficacy and binding, detailed experimental protocols for key assays, and visualizations of the core signaling pathways.
Core Mechanism of Action: Synthetic Auxin Mimicry
The herbicidal efficacy of this compound stems from its structural and functional mimicry of IAA.[5] Unlike the endogenous hormone, which is tightly regulated through synthesis, transport, and degradation, synthetic auxins like MCPA are more stable and persist at high concentrations within the plant, leading to uncontrolled and lethal growth responses.[6] The process is initiated by absorption through the leaves and roots, followed by translocation to meristematic tissues where it exerts its effects.[3][4]
Molecular Perception and the TIR1/AFB Co-Receptor Complex
The primary site of action for this compound is the nuclear auxin co-receptor complex. This complex consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4][7]
-
Binding and Complex Formation: In the presence of an auxin, the hormone acts as a 'molecular glue', stabilizing the interaction between the TIR1/AFB F-box protein and a specific degron sequence (Domain II) on an Aux/IAA protein.[3][7] This creates a functional SCFTIR1/AFB-Auxin-Aux/IAA co-receptor complex.[4]
-
Ubiquitination: The formation of this complex targets the Aux/IAA protein for polyubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[7]
-
Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then recognized and rapidly degraded by the 26S proteasome.[4][8]
De-repression of ARFs and Activation of Auxin-Responsive Genes
Aux/IAA proteins are repressors of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes.[3][7]
-
De-repression: The MCPA-induced degradation of Aux/IAA proteins liberates ARFs from repression.[3][7]
-
Gene Transcription: The now-active ARFs can induce or repress the transcription of hundreds of downstream genes.[7] This includes the rapid induction of genes such as the GRETCHEN HAGEN 3 (GH3) family, which encodes auxin-conjugating enzymes, and other Aux/IAA genes themselves in a negative feedback loop.[6][7]
Downstream Physiological and Phytotoxic Effects
The sustained and overwhelming activation of auxin signaling pathways by the more persistent this compound leads to a cascade of physiological disruptions that are ultimately lethal to the plant.
-
Uncontrolled Growth: The massive upregulation of growth-related genes causes uncontrolled and unsustainable cell elongation, division, and differentiation. This manifests as characteristic symptoms like leaf epinasty, stem twisting, and tissue swelling.[2][5]
-
Hormonal Crosstalk: The auxin overload triggers secondary stress responses, including the production of ethylene and abscisic acid (ABA), which contribute significantly to the phytotoxic effects and senescence.[6]
-
Systemic Failure: The disruption of cellular processes eventually leads to the breakdown of vascular tissues, inhibiting the transport of water and nutrients, and resulting in the death of the susceptible plant.[9]
Visualized Signaling Pathway
The following diagram illustrates the core molecular mechanism of this compound action.
Caption: Molecular signaling pathway of this compound in a target plant cell nucleus.
Quantitative Data Summary
The efficacy of this compound is dependent on its binding affinity to auxin receptors, its ability to induce the degradation of Aux/IAA repressors, and the application dose relative to the susceptibility of the target weed.
Table 1: Comparative In Vitro Binding of Auxins to Arabidopsis TIR1/AFB Receptors
This table summarizes data on the binding of MCPA and the natural auxin IAA to purified TIR1, AFB2, and AFB5 receptor proteins, as measured by surface plasmon resonance (SPR). The response units (RU) are proportional to the amount of receptor bound by the analyte. Higher RU indicates stronger or more stable binding.
| Compound (Analyte) | Receptor | Max. Response (RU) | Relative Binding vs. IAA |
| IAA (Natural Auxin) | AtTIR1 | 142.3 | 100% |
| AtAFB2 | 114.7 | 100% | |
| AtAFB5 | 108.3 | 100% | |
| MCPA | AtTIR1 | 37.3 | 26.2% |
| AtAFB2 | 19.3 | 16.8% | |
| AtAFB5 | 11.3 | 10.4% | |
| Data adapted from a study on the differential binding of auxin herbicides.[10] The lower binding response of MCPA compared to IAA suggests a different binding kinetic, yet it is still highly effective at initiating the signaling cascade. |
Table 2: Effect of a Synthetic Phenoxy Auxin on the Stability of Aux/IAA Proteins
This table shows the half-life of various Aux/IAA proteins and demonstrates how treatment with a synthetic auxin (2,4-D, a close structural and functional analog of MCPA) accelerates their degradation.
| Aux/IAA Protein | Basal Half-life (min) | Half-life after 2,4-D Treatment (min) | Fold Change in Degradation Rate |
| AXR3/IAA17 | ~80 | Not Specified | - |
| IAA28 | ~60 | ~15 | ~4.0x |
| IAA1 | ~11 | ~6 | ~1.8x |
| AXR2/IAA7 | ~8 | Not Specified | - |
| PSIAA6 (Pea) | ~6 | Not Specified | - |
| Data compiled from studies on Aux/IAA degradation dynamics.[1][9] The accelerated degradation, even by factors of ~2-4, is sufficient to overwhelm the cell's regulatory capacity. |
Table 3: Recommended Application Rates of MCPA (750 g/L Formulation) for Control of Common Target Weed Species
This table provides typical application rates for controlling susceptible broadleaf weeds in cereal crops. The effective dose varies by weed species and growth stage.
| Target Weed Species | Scientific Name | Recommended Rate (L/ha) | Growth Stage for Application |
| Charlock / Wild Mustard | Sinapis arvensis | 0.46 - 0.66 | Up to rosette stage |
| Fat Hen / Lambsquarters | Chenopodium album | 0.66 - 1.35 | Up to rosette stage |
| Field Bindweed | Convolvulus arvensis | 1.35 | Bud stage |
| Canada Thistle | Cirsium arvense | 1.35 | Rosette stage |
| Wild Radish | Raphanus raphanistrum | 0.46 | Rosette stage |
| Data adapted from a commercial product label for MCPA 750 Selective Herbicide.[11] Rates are indicative and depend on field conditions. |
Key Experimental Protocols and Workflows
Elucidating the mechanism of action of this compound relies on a suite of biochemical and molecular biology techniques. The following sections detail the methodologies for crucial experiments.
Protocol 1: Quantification of Plant Hormones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is used to accurately measure the levels of endogenous hormones like IAA, ABA, and their metabolites in plant tissues following herbicide treatment.
Methodology:
-
Sample Collection & Homogenization: Harvest plant tissue (e.g., 50-100 mg fresh weight) at various time points after this compound treatment. Immediately flash-freeze in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue into a fine powder using a tissue lyser.
-
Extraction: Add a cold extraction solvent (e.g., 1 mL of 80% acetonitrile with 1% acetic acid) containing a known quantity of stable isotope-labeled internal standards (e.g., ¹³C₆-IAA, d₆-ABA) to the homogenized tissue. Vortex and incubate at 4°C with agitation.
-
Purification: Centrifuge the extract to pellet debris. Purify the supernatant using a solid-phase extraction (SPE) C18 cartridge. Condition the cartridge with methanol, equilibrate with water, load the sample, wash away impurities, and elute the hormones with a high-organic solvent (e.g., 80% acetonitrile).
-
Analysis: Dry the eluate under vacuum and reconstitute in a small volume of mobile phase. Inject the sample into an LC-MS/MS system. The liquid chromatography step separates the different hormone molecules, which are then ionized and fragmented in the mass spectrometer.
-
Quantification: Identify each hormone by its specific retention time and mass-to-charge (m/z) transition. Quantify the endogenous hormone by comparing its peak area to the peak area of the known amount of its corresponding isotope-labeled internal standard.
Caption: Experimental workflow for plant hormone quantification by LC-MS/MS.
Protocol 2: In Planta Aux/IAA Protein Degradation Assay
This assay directly measures the stability (half-life) of specific Aux/IAA proteins in living plant cells and how it is affected by this compound.
Methodology:
-
Generate Transgenic Lines: Create transgenic plants (e.g., Arabidopsis thaliana) that constitutively express a fusion protein of the target Aux/IAA and a reporter like firefly luciferase (LUC) or a green fluorescent protein (GFP).
-
Herbicide and Inhibitor Treatment: Treat seedlings of the transgenic line with either a control solution or a solution containing this compound. After a short incubation (e.g., 30 minutes) to allow the herbicide to take effect, add cycloheximide to all samples. Cycloheximide is a protein synthesis inhibitor, ensuring that any change in reporter signal is due to protein degradation, not new synthesis.
-
Time-Course Measurement: At regular intervals following cycloheximide addition, measure the reporter signal. For LUC, this involves homogenizing seedlings and measuring luminescence with a luminometer. For GFP, this can be done non-destructively using fluorescence microscopy on living roots.
-
Data Analysis: Plot the reporter signal (luminescence or fluorescence intensity) against time for both control and MCPA-treated samples. The data are typically plotted on a semi-log scale.
-
Half-Life Calculation: Fit an exponential decay curve to the data points. The time it takes for the signal to decrease by 50% is the protein half-life (t₁/₂). Compare the half-life of the Aux/IAA protein in control versus MCPA-treated plants to quantify the acceleration of degradation.[1][9]
Protocol 3: In Vitro Auxin Receptor-Herbicide Binding Assay
This assay quantifies the direct interaction between this compound and a specific TIR1/AFB receptor protein. Surface Plasmon Resonance (SPR) is a high-precision method for this.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant TIR1/AFB receptor proteins (often as a complex with an ASK1 protein for stability) using an expression system like E. coli or insect cells.
-
SPR Chip Preparation: Covalently immobilize the purified receptor protein onto the surface of an SPR sensor chip.
-
Binding Measurement: Flow a series of solutions with increasing concentrations of this compound (the analyte) over the chip surface. The SPR instrument detects changes in the refractive index at the chip surface, which is directly proportional to the mass of analyte binding to the immobilized receptor. This generates real-time data on the association and dissociation of the herbicide.
-
Data Analysis: Analyze the resulting sensorgrams to determine the kinetic parameters of the interaction, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), which is a measure of binding affinity. A lower Kₗ value indicates a higher binding affinity.[10]
Protocol 4: Gene Expression Analysis of Auxin-Responsive Genes by RT-qPCR
This protocol measures changes in the transcript levels of specific auxin-responsive genes (e.g., IAA3, GH3.5) in response to this compound treatment.
Methodology:
-
Treatment and RNA Extraction: Treat target plant seedlings with this compound for various durations (e.g., 0, 30, 60, 120 minutes). Harvest tissue and immediately extract total RNA using a suitable kit or protocol, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Perform reverse transcription (RT) on a standardized amount of RNA to synthesize complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Set up qPCR reactions using the synthesized cDNA as a template, a fluorescent dye (like SYBR Green), and primers specific to the target genes (e.g., IAA3) and one or more stable reference (housekeeping) genes (e.g., Actin or Ubiquitin).
-
Data Analysis: The qPCR instrument monitors fluorescence in real-time, generating an amplification curve for each gene. The cycle threshold (Ct) value is determined for each gene.
-
Relative Quantification: Normalize the Ct value of the target gene to the Ct value of the reference gene(s) (ΔCt). Then, compare the ΔCt of the MCPA-treated sample to the control sample (ΔΔCt) to calculate the fold change in gene expression (2-ΔΔCt). This reveals how strongly and how quickly this compound induces the expression of specific auxin-responsive genes.[6]
Conclusion
The mechanism of action of this compound is a well-defined example of synthetic hormone mimicry. By hijacking the plant's natural auxin perception and signaling machinery, it induces the rapid degradation of Aux/IAA transcriptional repressors. This leads to a massive and uncontrolled activation of auxin-responsive genes, triggering a cascade of phytotoxic events that overwhelm the plant's metabolic and developmental regulation, ultimately resulting in the death of susceptible broadleaf species. The quantitative differences in receptor binding and the rate of Aux/IAA degradation underpin the efficacy and selectivity of this important class of herbicides.
References
- 1. The Arabidopsis Aux/IAA Protein Family Has Diversified in Degradation and Auxin Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin modulates the degradation rate of Aux/IAA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ag.purdue.edu [ag.purdue.edu]
- 11. apparentag.com.au [apparentag.com.au]
Environmental Fate and Degradation of MCPA-Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the environmental fate and degradation pathways of MCPA-sodium (sodium (4-chloro-2-methylphenoxy)acetate), a widely used phenoxy herbicide. Understanding its behavior in various environmental compartments is crucial for assessing its ecological impact and ensuring its safe use. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes its degradation pathways.
Executive Summary
This compound is characterized by its high water solubility and mobility in the environment. Its persistence is largely governed by microbial degradation in soil and water, with photolysis also playing a role in aqueous environments. The primary degradation product across different pathways is 4-chloro-2-methylphenol (4C2MP). While this compound itself is readily degraded under favorable aerobic conditions, its potential for leaching into groundwater and persistence in anaerobic environments are key considerations in its environmental risk assessment.
Physicochemical Properties and Dissociation
This compound is the sodium salt of the weak acid MCPA. In the environment, its form is highly dependent on the pH. With a pKa of approximately 3.07, this compound rapidly dissociates in water and soil to the MCPA anion and a sodium cation.[1] At environmental pH values (typically 5-9), the anionic form of MCPA is predominant.[1] This high water solubility and anionic nature contribute to its mobility in soil and aquatic systems. While often applied as a salt or ester, these forms are quickly hydrolyzed to the acid anion in the environment, making the fate of the MCPA anion the primary focus.[1][2]
Environmental Fate and Degradation Pathways
The dissipation of this compound from the environment is a result of a combination of biotic and abiotic processes, including biodegradation, photodegradation, and hydrolysis.
Degradation in Soil
Microbial degradation is the principal mechanism of MCPA dissipation in soil. The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the soil microbial community.
Aerobic Degradation: Under aerobic conditions, MCPA is readily degraded by soil microorganisms. The degradation typically follows first-order kinetics. The primary step involves the cleavage of the ether linkage to form 4-chloro-2-methylphenol (4C2MP) and subsequently other smaller molecules.[3] Further degradation of 4C2MP can occur, leading to ring opening and eventual mineralization to carbon dioxide and water. Other reported metabolites include phenoxyacetic acid (PAC), 4-chlorophenol (4CP), and 2-methylphenol (2MP).[1][4]
Anaerobic Degradation: In anaerobic environments, such as saturated soils and sediments, the degradation of MCPA is significantly slower.[1] This can lead to the persistence of MCPA in these compartments and the potential for it to become a long-term source of contamination.
Quantitative Data on Environmental Fate
The following tables summarize key quantitative data for the environmental fate of MCPA. It is important to note that these values can vary significantly depending on specific environmental conditions.
Table 1: Degradation Half-life (DT50) of MCPA
| Environmental Compartment | Condition | DT50 Range (days) | References |
| Soil | Aerobic | 2.2 - 24 | [5] |
| Soil | Anaerobic | Slower than aerobic | [1] |
| Water | Photolysis | 20 - 24 | [6] |
| Water | Biodegradation | ~13 (in rice paddy water) | [6] |
| Water-Sediment System | Aerobic | 13 - 15 | [7] |
Table 2: Soil Adsorption and Mobility
| Parameter | Value | Interpretation | References |
| Koc | 20 - 118 L/kg | High to Very High Mobility | [1][8] |
| log Kow (MCPA acid) | -0.81 - 0.71 (pH 7) | Low potential for bioaccumulation |
Experimental Protocols
The environmental fate of this compound is typically investigated using standardized laboratory and field studies, often following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline is used to determine the rate and pathway of degradation of a substance in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Representative agricultural soils are chosen, characterized by their physicochemical properties (pH, organic carbon content, texture, microbial biomass).
-
Test Substance Application: Radiolabeled (¹⁴C) this compound is typically used to trace its fate. It is applied to soil samples at a rate relevant to its agricultural use.
-
Incubation:
-
Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is maintained, and evolved ¹⁴CO₂ is trapped to measure mineralization.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling and Analysis: Soil samples are taken at various time intervals and extracted with appropriate solvents. The parent compound and its transformation products are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Unextractable (bound) residues are also quantified.
-
Data Analysis: The rate of degradation (DT50) is calculated using appropriate kinetic models, and a degradation pathway is proposed.
dot
Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)
This guideline is used to determine the adsorption and desorption potential of a chemical in different soils, which is indicative of its mobility.
Methodology:
-
Soil Selection: A range of soils (typically 5) with varying properties (organic carbon content, clay content, pH, and texture) are selected.
-
Preliminary Tests: Initial tests are conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for any abiotic degradation or adsorption to the test vessels.
-
Adsorption Phase:
-
Aqueous solutions of this compound (often ¹⁴C-labeled) at different concentrations are added to soil samples in centrifuge tubes.
-
The soil suspensions are agitated (e.g., on a shaker) in the dark at a constant temperature until equilibrium is reached.
-
The samples are then centrifuged to separate the soil and aqueous phases.
-
The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
-
Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh solution (without this compound), and the samples are agitated again to determine the extent of desorption.
-
Data Analysis: Adsorption and desorption coefficients (Kd and Koc) are calculated. The Freundlich or Langmuir isotherm models are often used to describe the adsorption behavior.
dot
Conclusion
This compound is a mobile herbicide that is primarily degraded by microbial action in soil and water. Its persistence is significantly longer in anaerobic environments. The main degradation product is 4-chloro-2-methylphenol. The standardized experimental protocols outlined in this guide are essential for generating the data needed to accurately assess the environmental risk of this compound and to develop strategies for its responsible use. Further research into the degradation pathways under various environmental conditions and the ecotoxicological effects of its metabolites is warranted.
References
- 1. sourcetotap.eu [sourcetotap.eu]
- 2. researchgate.net [researchgate.net]
- 3. MCPA - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pjoes.com [pjoes.com]
- 6. cdn.who.int [cdn.who.int]
- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 8. EXTOXNET PIP - MCPA [extoxnet.orst.edu]
Toxicological Profile of MCPA-Sodium: An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive overview of the toxicological effects of the herbicide MCPA-sodium on a range of non-target organisms. It is intended for researchers, scientists, and professionals in the fields of ecotoxicology, environmental science, and drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the known physiological pathways affected by this chemical.
Executive Summary
MCPA (2-methyl-4-chlorophenoxyacetic acid), commonly used as a sodium salt, is a selective, systemic herbicide widely employed for the control of broadleaf weeds in agriculture. While effective in its primary application, concerns exist regarding its potential impact on non-target organisms. This guide synthesizes the available scientific literature to present a detailed toxicological profile of this compound, focusing on its effects on aquatic and terrestrial wildlife. The data presented herein are intended to support risk assessment, further research, and the development of more environmentally benign alternatives.
Quantitative Toxicological Data
The following tables summarize the acute and chronic toxicity data for this compound and its parent acid, MCPA, across various non-target organisms. It is important to note that this compound rapidly dissociates to the parent MCPA acid in the environment, and much of the available toxicological data pertains to the acid form or other salt formulations. The ester forms of MCPA are generally considered to be more toxic to aquatic organisms than the acid or salt forms.
Acute Toxicity Data
Table 1: Acute Toxicity of MCPA and its Salts to Non-Target Organisms
| Organism | Species | Endpoint | Value | Form Tested | Reference(s) |
| Fish | |||||
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | > 310 mg/L | MCPA DMA salt | ||
| Bluegill (Lepomis macrochirus) | 96-hr LC50 | > 360 mg/L | This compound salt | ||
| Aquatic Invertebrates | |||||
| Water flea (Daphnia magna) | 48-hr EC50 | > 830 mg/L | This compound salt | ||
| Birds | |||||
| Bobwhite Quail (Colinus virginianus) | Oral LD50 | 390 mg/kg | MCPA DMA salt | ||
| Mammals | |||||
| Rat (Rattus norvegicus) | Oral LD50 | >2,829 to < 4,000 mg/kg | Product | ||
| Rabbit (Oryctolagus cuniculus) | Dermal LD50 | > 2,000 mg/kg | Product | ||
| Rat (Rattus norvegicus) | 4-hr LC50 (Inhalation) | > 5.27 mg/L | Product |
Table 2: Chronic Toxicity of MCPA and its Salts to Non-Target Organisms
| Organism | Species | Endpoint | Value | Form Tested | Reference(s) |
| Fish | |||||
| Brown Trout (Salmo trutta) | - | Increased mortality at 100 mg/L | MCPA | ||
| Rainbow Trout (Oncorhynchus mykiss) | - | Growth inhibition at 50 mg/L | MCPA | ||
| Mammals | |||||
| Rat (Rattus norvegicus) | 2-year study | NOAEL: 12 mg/kg bw/day | MCPA | ||
| Mouse (Mus musculus) | Lifetime feeding study | NOAEL: 16 mg/kg bw/day | MCPA | ||
| Dog (Canis lupus familiaris) | 1-year feeding study | NOAEC: 6 mg ae/kg-diet | MCPA |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies following standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and laboratories. Below are generalized descriptions of the protocols relevant to the data in Section 2.0.
Acute Oral Toxicity (based on OECD Guideline 401)
This test provides information on the health hazards likely to arise from a single oral exposure to a substance.
-
Test Animals: Typically, laboratory rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are young, healthy adults of a single sex (usually females, as they are often slightly more sensitive).
-
Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A control group receives the vehicle alone.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.
Fish, Acute Toxicity Test (based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.
-
Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Bluegill (Lepomis macrochirus).
-
Test Conditions: The test is conducted in a static, semi-static, or flow-through system. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within narrow limits.
-
Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours. A control group is maintained in water without the test substance.
-
Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physical responses are also noted.
-
Endpoint: The LC50 (median lethal concentration) is calculated at the end of the 96-hour exposure period.
Avian Dietary Toxicity Test (based on OECD Guideline 205)
This test is designed to determine the concentration of a substance in the diet that is lethal to 50% of a test bird population.
-
Test Species: Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos) are typically used.
-
Test Conditions: Birds are housed in pens under controlled environmental conditions.
-
Exposure: The test substance is mixed into the diet and fed to the birds for five days, followed by a three-day observation period on a normal diet. A control group receives an untreated diet. | Observations: Mortality, clinical signs of toxicity, and food consumption are recorded daily.
-
Endpoint: The LC50 (median lethal concentration) is determined.
Signaling Pathways and Mechanisms of Toxicity
This compound can induce a range of sublethal effects in non-target organisms by interfering with various physiological and cellular signaling pathways. Recent research has begun to elucidate these mechanisms, particularly in aquatic organisms.
Oxidative Stress
This compound exposure has been shown to induce oxidative stress in fish. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense systems to detoxify these reactive intermediates. Excessive ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.
Inflammatory Response (NF-κB Signaling)
Network toxicology studies in loach have identified the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a key target of this compound. The NF-κB pathway is a crucial regulator of the inflammatory response. Dysregulation of this pathway can lead to chronic inflammation and tissue damage.
Renin-Angiotensin System (RAS)
The renin-angiotensin system is another pathway identified as a potential target of this compound in fish. The RAS plays a critical role in regulating blood pressure and fluid balance. Disruption of this system can have significant physiological consequences.
Experimental Workflow
The following diagram illustrates a typical workflow for a comprehensive ecotoxicological study of a substance like this compound.
Conclusion
The available data indicate that this compound exhibits varying degrees of toxicity to non-target organisms, with aquatic plants and invertebrates generally being more sensitive than fish, birds, and mammals in acute tests. Sublethal effects, including the induction of oxidative stress and inflammation, are emerging as important areas of research that provide a more nuanced understanding of the environmental risks posed by this herbicide. The standardized protocols developed by the OECD are crucial for generating reliable and comparable toxicological data. Further research is needed to fully elucidate the specific signaling pathways affected by this compound in a wider range of non-target species and to understand the long-term ecological consequences of sublethal exposure. This guide serves as a foundational resource for such future investigations.
Spectroscopic Data and Analysis of MCPA-Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the identification and characterization of MCPA-sodium (sodium 2-(4-chloro-2-methylphenoxy)acetate). The information presented herein is intended to support research, quality control, and regulatory activities involving this widely used herbicide.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for MCPA, the parent acid of this compound. The data for the sodium salt is expected to be very similar, with the most significant difference being the absence of the acidic proton in the ¹H NMR spectrum and a shift in the carboxylate vibrational frequency in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (4-chloro-2-methylphenoxy)acetic acid
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.7[1] | Singlet | Carboxylic Acid (-COOH) |
| ~7.1[1] | Multiplet | Aromatic (H-5) |
| ~7.0[1] | Multiplet | Aromatic (H-3) |
| ~6.6[1] | Multiplet | Aromatic (H-6) |
| 4.67[1] | Singlet | Methylene (-O-CH₂-) |
| 2.25[1] | Singlet | Methyl (-CH₃) |
Note: In this compound, the carboxylic acid proton signal at ~10.7 ppm will be absent. Data is for the free acid, (4-chloro-2-methylphenoxy)acetic acid, in CDCl₃.[1]
Table 2: ¹³C NMR Spectroscopic Data for (4-chloro-2-methylphenoxy)acetic acid
| Chemical Shift (δ) ppm | Assignment |
| 174.91[1] | Carbonyl (-COO-) |
| 130.99[1] | Aromatic (C-Cl) |
| 126.54[1] | Aromatic (C-CH₃) |
| 112.36[1] | Aromatic (C-O) |
| Not available in snippet | Aromatic (C-H) |
| Not available in snippet | Aromatic (C-H) |
| Not available in snippet | Aromatic (C-H) |
| Not available in snippet | Methylene (-O-CH₂-) |
| Not available in snippet | Methyl (-CH₃) |
Note: Data is for the free acid, (4-chloro-2-methylphenoxy)acetic acid, in CDCl₃.[1] Complete peak assignments were not available in the provided search results.
Infrared (IR) Spectroscopy
Table 3: Characteristic Infrared Absorption Bands for MCPA
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2930, ~2850 | C-H stretch | Methyl, Methylene |
| ~1710 | C=O stretch | Carboxylic Acid |
| 1550-1700 | C=C stretch | Aromatic Ring |
| ~1230, ~1333 | C-O stretch | Phenoxy group |
| 1182-1400 | C-H bend | Methylene |
| ~1483 | C-H bend (scissoring) | Methylene |
Note: For this compound, the broad O-H stretch will be absent, and the C=O stretch of the carboxylate will shift to a lower wavenumber (typically in the 1650-1550 cm⁻¹ region).
Mass Spectrometry (MS)
Table 4: Key Mass Fragments for MCPA
| m/z | Interpretation |
| 199/201 | [M-H]⁻ (Molecular ion of the acid, isotopic pattern for Cl)[2] |
| 141/143 | [(4-chloro-2-methylphenoxy)⁻] (Loss of carboxymethyl group, isotopic pattern for Cl)[2] |
Note: Data obtained from LC-MS/MS analysis in negative ion mode.[2] The molecular ion of this compound itself is typically not observed; instead, the anion of the dissociated acid is detected.
UV-Visible (UV-Vis) Spectroscopy
Table 5: UV-Visible Absorption Data for MCPA
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Conditions |
| 279 nm | 1550 M⁻¹cm⁻¹ | Anionic form (pH 5.9) |
| 277 nm | 1395 M⁻¹cm⁻¹ | Molecular form |
| 278 nm | Not specified | Aqueous solution |
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
-
For NMR Spectroscopy: Dissolve 5-25 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[3][4] The solution should be free of particulate matter; filter if necessary.[3]
-
For IR Spectroscopy (KBr Pellet): Grind 1-2 mg of this compound with 100-200 mg of dry KBr powder.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[5]
-
For Mass Spectrometry (LC-MS/MS): Sample preparation depends on the matrix. For water samples, direct injection after acidification may be possible.[6] For complex matrices like soil or biological tissues, extraction with a solvent such as acetonitrile followed by a cleanup step (e.g., solid-phase extraction) is typically required.[2][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated MCPA molecule.[2][6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (m/z 199) to a specific product ion (e.g., m/z 141).[2][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: MCPA is a non-volatile acid and requires derivatization before GC analysis. A common method is esterification to form the methyl ester.[9]
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to ensure good separation and peak shape.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Logical and Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. lcms.cz [lcms.cz]
- 7. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]
Degradation of MCPA-Sodium: A Technical Overview of Photodegradation and Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the photodegradation and hydrolysis of MCPA-sodium ((4-chloro-2-methylphenoxy)acetic acid sodium salt), a widely used herbicide. Understanding the degradation pathways and kinetics of this compound under various environmental conditions is critical for assessing its environmental fate and potential impact. This document summarizes key quantitative data, details experimental protocols from scientific literature, and provides visual representations of degradation pathways and experimental workflows.
Photodegradation of this compound
Photodegradation is a primary abiotic pathway for the breakdown of this compound in the aquatic environment. The rate and extent of this process are significantly influenced by the presence of photocatalysts and the nature of the light source.
Quantitative Data on Photodegradation
The following table summarizes the kinetic parameters for the photodegradation of this compound under different experimental conditions. The data is primarily derived from a comprehensive study by Khalaf et al. (2019).[1][2][3][4]
| Condition | Rate Constant (k) (min⁻¹) | Correlation Coefficient (R²) | Half-life (t½) (min) | Reference |
| Direct Photolysis | ||||
| Artificial Solar Light | 0.0001 | 0.960 | 6931.5 | [2] |
| Photocatalysis | ||||
| TiO₂ Powder (Dispersed) | 0.019 | 0.914 | 36.5 | [2] |
| TiO₂ (Immobilized on glass) | 0.00031 | 0.960 | 2236.0 | [2] |
Table 1: Kinetic parameters for the photodegradation of this compound monohydrate.[2]
The data clearly indicates that direct photolysis of this compound is a slow process, with a half-life of over 115 hours.[4] However, the presence of a titanium dioxide (TiO₂) photocatalyst dramatically accelerates the degradation, with the powdered form being significantly more efficient than the immobilized form.[2][4] Complete mineralization was achieved in approximately 4 hours using dispersed TiO₂ powder.[2][4]
Experimental Protocols for Photodegradation Studies
The following protocols are based on the methodologies described in the cited literature for studying the photodegradation of this compound.[1]
1.2.1. Preparation of Solutions
-
A stock solution of this compound monohydrate (e.g., 100 mg/L) is prepared in ultrapure water.
-
Working solutions (e.g., 25 mg/L) are prepared by diluting the stock solution.
-
For photocatalysis experiments, a catalyst such as TiO₂ powder is suspended in the working solution (e.g., 200 mg/L).
1.2.2. Photoreactor Setup
-
Experiments are conducted in a batch reactor, typically made of Pyrex glass to allow for light penetration.
-
A solar simulator (e.g., Suntest CPS+ with a Heraeus TNN 15/32 lamp) is used as the light source to mimic natural sunlight with a specified intensity (e.g., 500 W/m²).
-
The solution is continuously stirred using a magnetic stirrer to ensure homogeneity.
1.2.3. Sample Collection and Analysis
-
Aliquots of the solution are collected at predetermined time intervals.
-
For photocatalysis experiments with dispersed powder, samples are filtered (e.g., through a 0.2 µm membrane filter) to remove the catalyst.
-
The concentration of this compound in the samples is determined using High-Performance Liquid Chromatography (HPLC).
-
Column: C18 column (e.g., YMC, 4.6 × 150 mm, 3 µm).[2]
-
Mobile Phase: A mixture of acetonitrile and a weak acid (e.g., 1% formic acid in water) in a specific ratio (e.g., 40:60 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector at a specified wavelength (e.g., 350 nm).[2]
-
Injection Volume: 20 µL.[2]
-
1.2.4. Kinetic Analysis
-
The degradation of this compound is typically modeled using first-order kinetics.
-
The natural logarithm of the concentration ratio (ln(C/C₀)) is plotted against time.
-
The rate constant (k) is determined from the slope of the resulting linear plot, and the half-life (t½) is calculated as 0.693/k.
Visualization of Photodegradation Workflow and Pathway
The photodegradation of this compound, particularly in the presence of TiO₂, proceeds through the formation of hydroxyl radicals. These highly reactive species attack the MCPA molecule, leading to its breakdown. The primary initial degradation product identified is 4-chloro-2-methylphenol.[1] Further reactions lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water.[1]
References
Methodological & Application
Application Notes and Protocols for the Quantification of MCPA-Sodium in Water Samples
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used herbicide for the control of broadleaf weeds in agriculture. Its presence in water sources is a growing environmental concern, necessitating sensitive and reliable analytical methods for its quantification. This document provides detailed application notes and protocols for the determination of MCPA-sodium in water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methods covered include High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method for MCPA quantification in water depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.
-
HPLC-UV/DAD: A robust and cost-effective technique suitable for routine monitoring. It often requires a sample pre-concentration step like Solid-Phase Extraction (SPE) to achieve the necessary sensitivity.[1][2]
-
GC-MS: A highly selective method, but it necessitates a derivatization step to convert the polar MCPA into a more volatile compound suitable for gas chromatography.[3][4][5]
-
LC-MS/MS: The most sensitive and selective method, often allowing for direct injection of water samples with minimal preparation, leading to high sample throughput.[6][7][8][9]
The logical relationship between these methods can be visualized as a progression from less to more sophisticated techniques, each offering distinct advantages in terms of sensitivity and selectivity.
Data Presentation: Quantitative Method Comparison
The following table summarizes the performance of various analytical methods for the quantification of MCPA in water samples.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Direct injection after filtration and acidification | 40 ng/L | Not Specified | Satisfactory | [6] |
| LC-MS/MS | SPE with graphitized carbon black (GCB) cartridges | 3 - 14 ng/L | Not Specified | 85 - 96 | [10] |
| LC-MS/MS | SPE with Carbopak-B cartridges | Capable of detecting as low as 10 ng/L | Not Specified | Not Specified | [11] |
| GC-MS | LLE and derivatization | Not Specified | 1.0 ng/mL | 99 - 109 | [12] |
| GC-MS/MS | SPE and in-port derivatization | Not Specified | < 3.3 ng/L | Not Specified | [4] |
| HPLC-UV | SPE with C18 cartridges | 0.02 µg/mL | Not Specified | 95 - 107 | [1] |
| HPLC-DAD | SPE with C18 disks or cartridges | 0.012 - 0.035 µg L⁻¹ | Not Specified | 75.1 - 100.0 | [2] |
Experimental Protocols
A general experimental workflow for the analysis of MCPA in water samples is depicted below. This workflow outlines the major steps from sample collection to final data analysis.
Protocol 1: LC-MS/MS with Direct Injection
This method is rapid and requires minimal sample preparation, making it ideal for high-throughput analysis.[6][7][8]
a. Sample Preparation
-
Collect water samples in appropriate containers.
-
Centrifuge an aliquot (e.g., 10 mL) of the water sample.[7][8]
-
Pass the supernatant through a 0.2 µm PVDF syringe filter.[7][8]
-
Transfer 1.5 mL of the filtered sample into a deactivated glass vial.[7][8]
-
Acidify the sample with 30 µL of 5% formic acid prior to analysis.[7][8]
b. Instrumental Parameters (Example)
-
LC System: Waters ACQUITY UPLC I-Class System.[7]
-
MS System: Waters Xevo TQ-XS.[7]
-
Column: Appropriate reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing an appropriate modifier like formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for MCPA.
c. Quality Control
-
Analyze blank water samples to check for interferences.
-
Prepare spiked samples at different concentrations (e.g., 0.02 and 0.1 µg/L) to assess accuracy and precision.[7]
-
Construct a calibration curve using standards prepared in UPLC grade water, drinking water, and surface water to evaluate linearity.[7]
Protocol 2: HPLC-UV/DAD with Solid-Phase Extraction (SPE)
This protocol is suitable for laboratories without access to mass spectrometry and provides good sensitivity after sample pre-concentration.[1][2]
a. Sample Preparation (SPE)
-
Sorbent Selection: Octadecyl (C18) bonded silica cartridges are commonly used and have proven successful.[1][2]
-
Cartridge Conditioning:
-
Sample Loading: Pass the water sample (e.g., 50 mL) through the conditioned cartridge at a flow rate of 6-8 mL/min.[1]
-
Washing: Wash the cartridge with 6 mL of the phosphate buffer solution to remove interferences.[1]
-
Elution: Elute the retained MCPA from the cartridge with 1 mL (2 x 0.5 mL) of methanol.[1]
b. Instrumental Parameters (Example)
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Column: C18 analytical column (e.g., 30 cm x 3.9 mm i.d.).[1]
-
Mobile Phase: Methanol/water (75:25, v/v) containing 0.01 M acetic acid.[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 200 µL.[1]
c. Quality Control
-
Prepare a linear standard curve over the expected concentration range (e.g., 0.1-2.0 µg/mL).[1]
-
Validate the method with spiked samples to determine recovery, precision (within-day and day-to-day), and accuracy.[1]
-
The detection limit is typically determined at a signal-to-noise ratio of 3:1.[1]
Protocol 3: GC-MS with Liquid-Liquid Extraction (LLE) and Derivatization
This method offers high selectivity and is a reliable confirmatory technique.
a. Sample Preparation
-
Extraction:
-
Concentration: Concentrate the organic extract.[14]
-
Derivatization:
-
Convert the extracted MCPA into a volatile ester, typically the methyl ester. This can be achieved using reagents like diazomethane or by heating with methanol and an acid catalyst (e.g., H₂SO₄ or HCl).[3][5]
-
Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a fume hood by experienced personnel.
-
b. Instrumental Parameters (Example)
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for pesticide analysis (e.g., PTE-5, 30 m x 0.25 mm i.d.).[5]
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program: 50 °C for 6 min, then ramp at 8 °C/min to 210 °C, and hold for 15 min.[5]
-
MS Conditions:
c. Quality Control
-
Analyze method blanks to ensure the absence of contamination from reagents and glassware.[14]
-
Fortify control water samples with known concentrations of MCPA to determine recovery rates, which should typically be within the 70-120% range.[12]
-
Use linear regression analysis of a standard curve for quantification.[12]
Conclusion
The analytical methods described provide a comprehensive toolkit for the quantification of this compound in water samples. The choice of the most appropriate method will be dictated by the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available resources. For high-throughput and highly sensitive analysis, LC-MS/MS is the preferred method. HPLC-UV/DAD offers a reliable and cost-effective alternative, particularly when coupled with an effective sample pre-concentration step like SPE. GC-MS remains a valuable confirmatory technique, although it involves a more laborious sample preparation procedure. Proper method validation is crucial to ensure the accuracy and reliability of the generated data.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. cdn.who.int [cdn.who.int]
- 4. researchgate.net [researchgate.net]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. agilent.com [agilent.com]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. scribd.com [scribd.com]
- 14. alsenvironmental.co.uk [alsenvironmental.co.uk]
Application Note: Ultrasensitive Determination of MCPA-Sodium in Environmental and Agricultural Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used systemic phenoxy herbicide for the post-emergence control of broadleaf weeds in cereal crops, grassland, and turf.[1] Due to its widespread application, monitoring its residues in environmental samples and agricultural products is crucial for ensuring environmental safety and regulatory compliance. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the preferred analytical technique for the determination of MCPA, offering high sensitivity and selectivity without the need for derivatization that is often required for gas chromatography-based methods.[2][3] This application note details a robust and sensitive LC-MS/MS method for the quantification of MCPA-sodium in various matrices.
Principle of the Method
This method utilizes Liquid Chromatography (LC) for the separation of MCPA from matrix components, followed by Mass Spectrometry (MS) for detection and quantification. The LC system employs a reversed-phase C18 column to separate the analyte based on its polarity. The mass spectrometer is operated in negative electrospray ionization (ESI) mode, which is highly effective for acidic compounds like MCPA.[4] Quantification is achieved using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[2]
Experimental Protocols
1. Standard Preparation
Reference standards of this compound should be of high purity.
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution.[2][5]
-
Intermediate and Working Standards: Prepare a series of intermediate and working standard solutions by serial dilution of the stock solution with an appropriate solvent, typically a mixture of the mobile phase components.[2][6] Calibration standards are typically prepared in the range of 5 pg/µL to 1000 pg/µL (ppb).[6]
2. Sample Preparation
The choice of sample preparation protocol depends on the matrix. Below are protocols for water and soil samples.
2.1. Water Samples (Direct Injection & SPE)
-
Direct Injection (for less complex matrices):
-
Solid-Phase Extraction (SPE) (for trace-level analysis):
-
Filter 1 L of the water sample through a 0.7-µm glass fiber filter.[6]
-
Condition a graphitized carbon-based SPE cartridge (e.g., Carbopak-B, 0.5 g) with the appropriate solvents.[6]
-
Load the water sample onto the cartridge at a flow rate of 20 mL/min.[6]
-
Elute the analyte with 1.5 mL of methanol followed by 13 mL of an 80:20 mixture of methylene chloride and methanol, acidified with trifluoroacetic acid anhydride (0.2%).[6]
-
Evaporate the eluate to near dryness and reconstitute in 1 mL of the initial mobile phase.[6]
-
2.2. Soil Samples
-
Weigh 20 g of soil into a centrifuge tube.[2]
-
Add 50 mL of 0.5N KOH in 10% KCl solution and shake thoroughly.[2]
-
Place the samples in a boiling water bath for 15 minutes, followed by shaking for 15 minutes.[2]
-
Centrifuge the samples and transfer a 3.0 mL aliquot of the supernatant to a new tube.[2]
-
Acidify the extract with 150 µL of 12 N sulfuric acid to a pH < 1.5.[2]
-
Perform a liquid-liquid extraction by adding 2 mL of chloroform, vortexing for 30 seconds, and centrifuging.[2]
-
Collect the lower chloroform layer. Repeat the extraction two more times and combine the extracts.[2]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for MCPA analysis.
3.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., ZORBAX Extend-C18, 2.1 mm x 100 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage, hold, and then return to initial conditions for equilibration.[6] |
| Flow Rate | 0.3 mL/min[6] |
| Column Temperature | 40 °C[6] |
| Injection Volume | 1.0 µL[6] |
3.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Precursor Ion (m/z) | 199[6][8] |
| Product Ions (m/z) | 141 (quantifier), 143 (qualifier)[6] |
| Collision Energy | Optimized for the specific instrument, typically in the range of 10-25 eV.[6] |
| Capillary Voltage | Optimized for the specific instrument.[6] |
Quantitative Data Summary
The following table summarizes the quantitative performance data for MCPA analysis from various studies.
| Matrix | Method | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Water | SPE-LC/MS/MS | 5 pg/µL - 1 ng/µL | - | - | - | [6] |
| Water | Direct Injection LC-MS/MS | 0.01 - 1.0 µg/L | - | - | - | [7] |
| Water | LC-MS/MS | - | 40 ng/L | - | Satisfactory | [3] |
| Water | SPE-LC/MS/MS | 0.02 - 1 µg/L | 3 - 14 ng/L | - | 85 - 96 | [9] |
| Soil | LLE-LC/MS/MS | - | - | - | - | [2] |
| Wheat & Soil | UPLC-MS/MS | 0.01 - 5.0 µg/mL | 0.004 mg/kg | 0.01 mg/kg | 75.1 - 93.9 | [8] |
| Kidney Tissue | LC-MS/MS | - | 0.02 mg/kg | - | - | [10] |
| Tea | QuEChERS-LC/MS/MS | 0.005 - 0.250 mg/kg | 0.004 mg/kg | 0.005 mg/kg | 70 - 120 | [11] |
LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; LLE: Liquid-Liquid Extraction; UPLC: Ultra-Performance Liquid Chromatography.
Visualizations
References
- 1. This compound [sitem.herts.ac.uk]
- 2. youngin.com [youngin.com]
- 3. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Greenhouse Efficacy Testing of MCPA-Sodium
These application notes provide a standardized protocol for conducting greenhouse trials to evaluate the efficacy of MCPA-sodium, a selective, systemic phenoxy herbicide. The protocol is intended for researchers, scientists, and professionals involved in herbicide development and weed management research.
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used post-emergence herbicide for the control of broadleaf weeds in various crops like cereals and pastures.[1][2][3] As a synthetic auxin, MCPA mimics the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants, which ultimately results in their death.[2][3] Its mode of action involves absorption through the leaves and translocation to the plant's meristematic tissues, where it disrupts normal growth processes.[2][4]
Greenhouse trials offer a controlled environment to assess herbicide efficacy, minimizing the variability of field conditions.[5] This protocol outlines a dose-response bioassay to quantify the efficacy of this compound on target weed species.
Experimental Protocol
This protocol details the steps for preparing plant materials, applying this compound, and evaluating its herbicidal effects.
Materials and Equipment
-
Test Plant Species: Seeds of a susceptible broadleaf weed (e.g., Palmer amaranth (Amaranthus palmeri), wild radish (Raphanus raphanistrum), or common lambsquarters (Chenopodium album)).
-
Growth Medium: Commercial potting mix or a standardized soil mixture.
-
Containers: 10-15 cm diameter plastic pots with drainage holes.[6]
-
This compound Formulation: A commercial-grade this compound product with a known concentration of the active ingredient (a.i.).
-
Greenhouse: A facility with controlled temperature, humidity, and photoperiod. Recommended conditions are 25-32°C day/20-23°C night temperatures, 60% ± 10% relative humidity, and a 14 to 16-hour photoperiod with supplemental lighting (e.g., sodium vapor lamps at ~500 µmol m⁻² s⁻¹).[7][8]
-
Herbicide Sprayer: A cabinet or bench-type sprayer equipped with a flat-fan nozzle to ensure uniform application.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.
-
Measurement Tools: Balance, graduated cylinders, volumetric flasks.
-
Drying Oven: For biomass determination.
Experimental Design
-
Design: A completely randomized design (CRD) is typically sufficient for greenhouse studies.
-
Treatments: Include a range of this compound application rates, plus an untreated control. A typical dose-response study might include 0x (control), 0.125x, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate. The 1x rate for MCPA is often cited as 560 g acid equivalent (ae) per hectare.[7]
-
Replication: Each treatment should be replicated at least four times.
Procedure
-
Plant Preparation:
-
Fill pots with the growth medium.
-
Plant 5-10 seeds per pot and cover lightly with soil.
-
Water the pots as needed and place them in the greenhouse under the specified environmental conditions.
-
After emergence, thin seedlings to one uniform plant per pot.[6]
-
Grow plants until they reach the 3- to 5-leaf stage or a height of 8-12 cm, which is typically 2-3 weeks after planting.[7][9]
-
-
Herbicide Solution Preparation:
-
Calculate the amount of this compound formulation needed for each application rate. This calculation must convert the field rate (g ae/ha) to a rate per unit area for the sprayer (mg/m²).
-
Prepare a stock solution of the highest concentration.
-
Perform serial dilutions to create the solutions for the lower application rates. Use deionized water for dilutions. An adjuvant may be added if recommended by the product label.
-
-
Herbicide Application:
-
Calibrate the sprayer to deliver a known volume of spray solution over a specific area (e.g., 200 L/ha).
-
Place the pots with the target plants inside the spray chamber.
-
Apply the corresponding herbicide solution to each set of replicated pots. The untreated control pots should be sprayed with water (and adjuvant, if used in other treatments).
-
After application, return the pots to the greenhouse, arranging them in the completely randomized design. Water plants as needed, avoiding overhead irrigation immediately after spraying to prevent washing the herbicide off the leaves.
-
-
Data Collection and Evaluation:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control for each plant. Use a scale of 0% (no injury) to 100% (complete plant death).[9] Symptoms of MCPA injury include stem twisting (epinasty), leaf cupping, and tissue necrosis.[10][11]
-
Biomass Reduction: At 21 DAT, excise the above-ground portion of each plant at the soil level.
-
Place the harvested plant material in a labeled paper bag and dry in an oven at 70°C for 72 hours or until a constant weight is achieved.
-
Weigh the dried biomass of each plant. Calculate the percent biomass reduction relative to the mean of the untreated control plants.
-
Data Analysis
-
Analyze visual injury and biomass data using Analysis of Variance (ANOVA).
-
If the ANOVA is significant, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
To determine the dose required to reduce plant growth by 50% (GR₅₀), perform a non-linear regression analysis on the biomass data using a log-logistic model.[7]
Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
Table 1: Visual Injury Assessment of Target Weed Species at 21 Days After Treatment (DAT) with this compound.
| Treatment (this compound g ae/ha) | Mean Visual Injury (%) | Standard Deviation |
| 0 (Untreated Control) | 0 | 0.0 |
| 70 (0.125x) | 25.5 | 4.3 |
| 140 (0.25x) | 48.2 | 5.1 |
| 280 (0.5x) | 75.0 | 6.8 |
| 560 (1x) | 92.5 | 3.5 |
| 1120 (2x) | 99.1 | 1.3 |
| 2240 (4x) | 100 | 0.0 |
Table 2: Above-Ground Dry Biomass and Percent Reduction of Target Weed Species at 21 DAT.
| Treatment (this compound g ae/ha) | Mean Dry Biomass (g) | Standard Deviation | Biomass Reduction (%) |
| 0 (Untreated Control) | 5.20 | 0.45 | 0 |
| 70 (0.125x) | 3.85 | 0.33 | 26.0 |
| 140 (0.25x) | 2.51 | 0.29 | 51.7 |
| 280 (0.5x) | 1.14 | 0.18 | 78.1 |
| 560 (1x) | 0.32 | 0.09 | 93.8 |
| 1120 (2x) | 0.05 | 0.02 | 99.0 |
| 2240 (4x) | 0.00 | 0.00 | 100 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound greenhouse efficacy trial.
Simplified Signaling Pathway for MCPA
Caption: Simplified mode of action pathway for MCPA as a synthetic auxin.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. MCPA - Wikipedia [en.wikipedia.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. fao.org [fao.org]
- 5. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
- 6. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 7. Characterization of MCPA resistance in Palmer amaranth (Amaranthus palmeri) | Weed Science | Cambridge Core [cambridge.org]
- 8. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. umass.edu [umass.edu]
Application Note: MCPA-Sodium as a Reference Standard for Herbicide Residue Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
MCPA-sodium (sodium (4-chloro-2-methylphenoxy)acetate) is the sodium salt of MCPA, a widely used phenoxyacetic acid herbicide for the control of broadleaf weeds in various crops.[1][2] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for MCPA in food and environmental samples. Accurate and reliable analytical methods are therefore essential for monitoring MCPA residues to ensure food safety and environmental protection. This compound, available as a certified analytical standard, is crucial for the development, validation, and routine application of these methods. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the analysis of MCPA residues in various matrices.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | sodium (4-chloro-2-methylphenoxy)acetate | [1] |
| CAS Number | 3653-48-3 | [3] |
| Molecular Formula | C₉H₈ClNaO₃ | [3][4] |
| Molecular Weight | 222.61 g/mol | [3] |
| Solubility in Water | 270 g/L | [3] |
| Melting Point | 120°C (decomposes) | [3] |
Experimental Protocols
The following protocols describe the determination of MCPA residues in different matrices using this compound as the reference standard. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most common and reliable methods for pesticide residue analysis.[5][6]
Protocol 1: Analysis of MCPA in Water by LC-MS/MS
This protocol is suitable for the determination of MCPA in drinking and surface water.[7]
1. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 mg/L): Accurately weigh 100.0 mg of this compound reference standard and dissolve it in HPLC-grade methanol in a 100 mL volumetric flask. Store the stock solution at -20°C in the dark for up to 3 months.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol or a suitable solvent mixture.[8] For matrix-matched calibration, prepare standards in blank water matrix extract.[9]
2. Sample Preparation:
-
For direct injection, transfer a 1.5 mL aliquot of the water sample into a deactivated glass vial and acidify with 30 µL of 5% formic acid.[7]
-
For preconcentration using Solid Phase Extraction (SPE), condition a C18 SPE cartridge (e.g., 200 mg) with methanol followed by phosphate buffer/methanol (80:20 v/v) at pH 2. Pass the water sample through the cartridge. Elute the retained MCPA with methanol.[10]
3. LC-MS/MS Conditions:
-
Chromatographic Column: C18 column (e.g., Waters ACQUITY UPLC).
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to ensure proper ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11]
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor at least two precursor-to-product ion transitions for confirmation and quantification. For MCPA, a common precursor ion is m/z 199, with product ions such as m/z 141.[11]
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the MCPA standard against its concentration.
-
Determine the concentration of MCPA in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Analysis of MCPA in Soil and Wheat by LC-MS/MS
This protocol is adapted from a method for the determination of MCPA residues in wheat plants, grain, and soil.[11]
1. Preparation of Standard Solutions:
-
Follow the procedure described in Protocol 1 to prepare stock and working standard solutions of this compound.
2. Sample Preparation (Extraction and Clean-up):
-
Extraction: Homogenize a representative sample (5 or 10 g) with acetonitrile.[11] For soil samples, extraction in an alkaline medium can also be employed.[12]
-
Clean-up: Take an aliquot of the extract and perform a clean-up step using a primary secondary amine (PSA) sorbent to remove interferences.[11] Alternatively, for acidic herbicides, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be modified for extraction and clean-up.[13][14]
3. LC-MS/MS Conditions:
-
Use similar LC-MS/MS conditions as described in Protocol 1.
4. Quantification:
-
Use matrix-matched calibration standards to compensate for matrix effects.
Protocol 3: Analysis of MCPA in Water by GC-MS
This protocol requires a derivatization step to make the acidic herbicide MCPA volatile for GC analysis.
1. Preparation of Standard Solutions:
-
Prepare stock and working standard solutions of this compound as described in Protocol 1.
2. Sample Preparation (Extraction and Derivatization):
-
Extraction: Acidify the water sample with hydrochloric acid and extract the MCPA into an organic solvent like methyl tert-butyl ether (MTBE).[15]
-
Derivatization: Concentrate the extract and derivatize the MCPA to a more volatile ester form, for example, by methylation with diazomethane or esterification with pentafluorobenzyl bromide (PFBBr).
-
Clean-up: A clean-up step using a Florisil® column may be necessary after derivatization.[16]
3. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis.
-
Mass Spectrometer: Operating in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) or full scan mode.
-
Injector and Detector Temperatures: Optimized for the analysis of the derivatized MCPA.
4. Quantification:
-
Prepare a standard curve by derivatizing and analyzing a series of MCPA standard solutions.
-
Quantify the MCPA in the samples based on the standard curve.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for MCPA residue analysis using this compound as a reference standard.
Table 1: Method Performance for MCPA Analysis by LC-MS/MS
| Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | LOD (mg/kg) | Reference |
| Wheat Plants | 0.01 - 1.0 | 75.1 - 93.9 | 3.0 - 9.3 | 0.02 | 0.005 | [11] |
| Wheat Grain | 0.01 - 1.0 | 75.1 - 93.9 | 3.0 - 9.3 | 0.01 | 0.004 | [11] |
| Soil | 0.01 - 1.0 | 75.1 - 93.9 | 3.0 - 9.3 | 0.01 | 0.004 | [11] |
| Water | 0.05 - 2.5 µg/L | 85 - 96 | 2 - 10 | - | 0.003 - 0.014 µg/L | [8][9] |
| Kidney Tissue | 1.0, 5.0 | 82 - 93 | 3.2 - 19 | - | 0.02 | [17] |
| Food Crops (Apples, Pears, Carrots, Celeriac) | 0.05 - 0.5 | 70 - 95 | 3 - 14 | 0.05 | - | [18][19] |
| Tea | 0.040, 0.100, 0.200 | 70 - 120 | < 6 | 0.005 | 0.004 | [14] |
Table 2: Method Performance for MCPA Analysis by GC-MS and HPLC
| Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | LOQ (mg/kg) | LOD (mg/kg) | Analytical Method | Reference |
| Peas (various matrices) | 0.01, 0.10, 0.50, 1.0 | 60 - 94 | 0.01 | 0.0045 | GC-MS | [16] |
| Water | 1.0, 10, 100 ng/mL | 99 - 109 | 1.0 ng/mL | - | GC-MS | [20] |
| Brown Rice | - | 94.9 - 96.0 | - | - | HPLC/UVD | [21] |
| Rice Straw | - | 88.2 - 92.5 | - | - | HPLC/UVD | [21] |
| Wheat and Soil | 0.01, 0.1, 0.5 | 87.1 - 98.2 | 0.01 | - | HPLC-DAD | [22][23] |
Visualizations
Caption: Workflow for MCPA residue analysis using LC-MS/MS.
Caption: Workflow for MCPA residue analysis using GC-MS.
Conclusion
This compound is an indispensable reference standard for the accurate quantification of MCPA residues in a variety of matrices. The protocols outlined in this application note, utilizing modern analytical techniques such as LC-MS/MS and GC-MS, provide sensitive and reliable methods for monitoring MCPA levels. Proper method validation, including the assessment of recovery, precision, and limits of detection and quantification, is critical for ensuring data quality and compliance with regulatory standards. The choice of method will depend on the specific matrix, required sensitivity, and available instrumentation.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. MCPA (Ref: BAS 009H) [sitem.herts.ac.uk]
- 3. Buy this compound | 3653-48-3 [smolecule.com]
- 4. This compound | C9H8ClNaO3 | CID 2724048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fast pesticide analysis using low‐pressure gas chromatography paired with a triple quadrupole mass spectrometer equipped with short collision cell technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. lcms.cz [lcms.cz]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Residues Analysis and Dissipation Kinetics of Three Herbicides; Mesotrione, Ametryn and MCPA-Na in Maize and Soil Using LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 16. Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas [jstage.jst.go.jp]
- 17. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MCPA-Sodium in Plant Physiological Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MCPA-sodium, a synthetic auxin herbicide, in studying plant physiological responses. This document includes detailed experimental protocols and summarizes key quantitative data from relevant studies.
Introduction
This compound (2-methyl-4-chlorophenoxyacetic acid sodium salt) is a selective herbicide widely used for the control of broadleaf weeds in various crops.[1][2][3] Its mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants.[1][3] This characteristic makes this compound a valuable tool for researchers studying plant hormone signaling, stress responses, and herbicide resistance mechanisms.
Mechanism of Action
This compound acts as a synthetic auxin, disrupting the hormonal balance in plants.[1][3] It is absorbed through the leaves and roots and translocated to the meristematic tissues.[1] The primary mechanism involves the overstimulation of auxin-responsive genes, leading to a cascade of physiological effects including epinasty (twisting and curling of stems and leaves), uncontrolled cell division and elongation, and disruption of vascular tissues.[1][3][4] This ultimately results in the death of the plant.
Physiological and Biochemical Responses to this compound
Exposure of plants to this compound induces a range of physiological and biochemical responses, which are often studied to understand herbicide tolerance and the plant's defense mechanisms.
Oxidative Stress
A common response to herbicide exposure is the generation of reactive oxygen species (ROS), leading to oxidative stress.[5][6] This can cause damage to cellular components, including lipids, proteins, and nucleic acids.[5] Plants employ antioxidant systems, both enzymatic and non-enzymatic, to mitigate this damage.[7]
Key markers of oxidative stress and antioxidant response include:
-
Malondialdehyde (MDA) content: An indicator of lipid peroxidation.[5][8]
-
Hydrogen peroxide (H₂O₂) content: A major reactive oxygen species.[5][8]
-
Antioxidant enzyme activities:
-
Superoxide dismutase (SOD)
-
Catalase (CAT)
-
Peroxidase (POD)
-
Photosynthesis and Pigment Content
This compound application can negatively impact photosynthesis. This is often observed as a decrease in chlorophyll content, leading to chlorosis (yellowing of leaves).[2]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on various physiological parameters in cotton (Gossypium hirsutum) at the seedling stage, as reported in a study by Li et al. (2022).[2]
Table 1: Effect of this compound on Photosynthetic Pigments and Oxidative Stress Markers in Cotton Seedlings
| Parameter | MCPA-Na Concentration | Day 1 | Day 4 | Day 7 |
| Chlorophyll Content (% decrease) | 130 g/L | 30.72% | 29.93% | 41.86% |
| Soluble Protein Content (% increase) | 130 g/L | 34.62% | 74.99% | 68.97% |
| MDA Content (% increase) | 130 g/L | 3.90% | 5.43% | 34.95% |
Data extracted from Li et al. (2022).[2]
Table 2: Effect of this compound on Antioxidant Enzyme Activity in Cotton Seedlings
| Enzyme | MCPA-Na Concentration | Day 1 (% change) | Day 4 (% change) | Day 7 (% change) |
| SOD Activity | 130 g/L | -34.30% | +20.90% | +25.42% |
| POD Activity | 130 g/L | +76.28% | +128.85% | +319.01% |
| CAT Activity | 130 g/L | +44.68% | +79.31% | +45.78% |
Data extracted from Li et al. (2022).[2]
Table 3: Effect of this compound on Growth and Yield Parameters in Cotton
| Parameter | MCPA-Na Concentration | % Decrease |
| Plant Height | 130 g/L | 42.08% |
| Number of Bolls | 130 g/L | 75.33% |
| Single Boll Weight | 130 g/L | 46.42% |
Data extracted from Li et al. (2022).[2]
Experimental Protocols
The following are generalized protocols for studying the physiological responses of plants to this compound. These should be adapted based on the specific plant species and research questions.
Protocol 1: Whole-Plant Bioassay for this compound Effects
This protocol is designed to assess the overall physiological and morphological effects of this compound on whole plants.
Materials:
-
Plant seeds of the target species
-
Pots or trays with appropriate growth medium
-
Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)
-
This compound stock solution
-
Precision sprayer
-
Distilled water
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Plant Growth:
-
Sow seeds in pots or trays filled with a suitable potting mix.
-
Grow plants in a controlled environment until they reach the desired growth stage (e.g., 2-4 true leaves).[9]
-
-
Herbicide Preparation:
-
Herbicide Application:
-
Randomly assign plants to different treatment groups, including a control group (sprayed with water only).
-
Use a precision bench sprayer to apply the this compound solutions to the plants, ensuring uniform coverage.[9]
-
-
Post-Treatment Observation:
-
Return the plants to the growth chamber or greenhouse.
-
Observe and record morphological changes (e.g., epinasty, chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).
-
-
Data Collection:
-
At the end of the experiment, harvest the plants.
-
Measure parameters such as plant height, root length, fresh weight, and dry weight.
-
For biochemical analyses, collect leaf or root tissue and immediately freeze it in liquid nitrogen and store at -80°C.
-
Protocol 2: Measurement of Oxidative Stress Markers
Materials:
-
Frozen plant tissue (from Protocol 1)
-
Phosphate buffer
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Potassium iodide (KI)
-
Spectrophotometer
-
Mortar and pestle
-
Centrifuge
Procedure for MDA Content (Thiobarbituric Acid Reactive Substances - TBARS Assay):
-
Grind a known weight of frozen plant tissue (e.g., 0.5 g) in a pre-chilled mortar and pestle with liquid nitrogen.
-
Homogenize the powder in a solution of TCA (e.g., 0.1% w/v).
-
Centrifuge the homogenate (e.g., at 10,000 x g for 15 minutes at 4°C).
-
Mix the supernatant with a solution of TBA in TCA.
-
Incubate the mixture in a water bath at 95°C for 30 minutes.
-
Quickly cool the reaction on ice and centrifuge to clarify.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculate the MDA content using the extinction coefficient of the MDA-TBA complex.
Procedure for H₂O₂ Content:
-
Homogenize a known weight of frozen plant tissue in TCA.
-
Centrifuge the homogenate.
-
Mix the supernatant with phosphate buffer and KI.
-
Measure the absorbance at 390 nm.
-
Calculate the H₂O₂ content using a standard curve prepared with known concentrations of H₂O₂.
Protocol 3: Measurement of Antioxidant Enzyme Activity
Materials:
-
Frozen plant tissue
-
Extraction buffer (e.g., phosphate buffer with PVPP and EDTA)
-
Reagents specific for each enzyme assay (e.g., nitroblue tetrazolium for SOD, H₂O₂ for CAT, guaiacol for POD)
-
Spectrophotometer
General Procedure for Enzyme Extraction:
-
Grind a known weight of frozen plant tissue with liquid nitrogen.
-
Homogenize the powder in a cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 minutes at 4°C).
-
Use the supernatant as the crude enzyme extract for the following assays.
Enzyme Activity Assays:
-
SOD activity: Measured by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT). The absorbance is typically read at 560 nm.[8]
-
CAT activity: Determined by monitoring the decomposition of H₂O₂ at 240 nm.[8]
-
POD activity: Assayed by measuring the oxidation of a substrate like guaiacol, which results in an increase in absorbance at 470 nm.[8]
The specific activity of each enzyme is typically expressed in units per milligram of protein. The protein concentration of the extract can be determined using the Bradford method.
Conclusion
This compound is a valuable tool for investigating auxin-related physiological processes and plant stress responses. The protocols and data presented here provide a framework for designing and conducting experiments to elucidate the effects of this herbicide on plants. Careful consideration of experimental design, including appropriate controls and replication, is crucial for obtaining reliable and reproducible results.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijeab.com [ijeab.com]
- 7. Physiological and biochemical responses of selected weed and crop species to the plant-based bioherbicide WeedLock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase [frontiersin.org]
- 9. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Analysis of MCPA-Sodium on Common Broadleaf Weeds
Introduction
MCPA-sodium (Sodium (4-chloro-2-methylphenoxy)acetate) is a selective, systemic, post-emergence herbicide widely used for the control of annual and perennial broadleaf weeds.[1] As a member of the phenoxycarboxylic acid chemical family, it functions as a synthetic auxin, classified under the WSSA/HRAC Group 4 herbicides.[2] Its mode of action mimics the natural plant hormone indole-3-acetic acid (IAA), but its synthetic nature prevents easy degradation by the plant, leading to abnormal growth and eventual death of susceptible species.[2][3]
These application notes provide a comprehensive overview of the dose-response relationship of this compound on common broadleaf weeds, detailed protocols for conducting dose-response bioassays, and a summary of available efficacy data.
Application Notes
Mechanism of Action: Synthetic Auxins
The herbicidal activity of this compound is initiated by its recognition by cellular auxin receptors, primarily the TIR1/AFB family of F-box proteins.[3][4] This binding event triggers a cascade of molecular responses that overwhelm the plant's normal growth regulation.
-
Receptor Binding: The synthetic auxin molecule binds to the SCFTIR1/AFB ubiquitin-ligase complex.[4]
-
Repressor Degradation: This binding event stabilizes the interaction between the receptor complex and Aux/IAA transcriptional repressor proteins, marking them for degradation by the 26S proteasome.[4]
-
Gene Activation: With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of numerous auxin-responsive genes.[5]
-
Hormonal Imbalance: This leads to the overproduction of other plant hormones, notably ethylene and abscisic acid (ABA).[3][6]
-
Cellular Disruption: The resulting hormonal chaos causes a loss of apical dominance, uncontrolled cell division and elongation, stem and petiole twisting (epinasty), and ultimately, tissue necrosis and plant death.[2][6]
Caption: Simplified signaling pathway for synthetic auxin herbicides like this compound.
Dose-Response Curve Principles
A dose-response study is essential for quantifying a herbicide's efficacy. The resulting curve typically follows a sigmoidal (log-logistic) shape, relating the applied herbicide dose to the magnitude of the plant's response (e.g., biomass reduction). The most critical parameter derived from this curve is the ED₅₀ or GR₅₀ value, which represents the effective dose required to cause a 50% reduction in plant growth or biomass compared to an untreated control. Lower ED₅₀ values indicate higher herbicidal potency.
Efficacy Data on Common Broadleaf Weeds
The susceptibility of broadleaf weeds to this compound can vary significantly between species. The following tables summarize available quantitative data.
Table 1: Quantitative Dose-Response Data for MCPA on Amaranthus Species
| Weed Species | Herbicide | Parameter | Value (g ae ha⁻¹) | Resistance Factor (RF) | Source(s) |
| Amaranthus palmeri (Palmer Amaranth) - Susceptible (MSS) | MCPA | GR₅₀¹ | 170 | N/A | [7] |
| Amaranthus palmeri (Palmer Amaranth) - Resistant (KCTR) | MCPA | GR₅₀¹ | 560 | ~3.3 | [7][8] |
| Amaranthus retroflexus (Redroot Pigweed) - 4-6 leaf stage | 2,4-D + MCPA | ED₅₀² | 215.1 | N/A | [9] |
| Amaranthus retroflexus (Redroot Pigweed) - 4-6 leaf stage | 2,4-D + MCPA | ED₈₀³ | 453.6 | N/A | [9] |
| Amaranthus retroflexus (Redroot Pigweed) - 4-6 leaf stage | 2,4-D + MCPA | ED₉₀⁴ | 725.7 | N/A | [9] |
¹GR₅₀: Dose causing a 50% reduction in plant dry weight. ²ED₅₀: Dose causing a 50% reduction in weed aboveground dry matter. ³ED₈₀: Dose causing an 80% reduction in weed aboveground dry matter. ⁴ED₉₀: Dose causing a 90% reduction in weed aboveground dry matter.
Table 2: General Susceptibility of Other Common Broadleaf Weeds to MCPA
| Weed Species | Common Name | General Susceptibility | Notes | Source(s) |
| Chenopodium album | Common Lambsquarters | Susceptible | A competitive weed that is generally controlled by MCPA, though specific ED₅₀ data is limited. | [10] |
| Solanum nigrum | Black Nightshade | Susceptible | Considered a noxious weed; often controlled by herbicides but can develop resistance. | [11] |
Experimental Protocols
Protocol: Whole-Plant Dose-Response Bioassay
This protocol outlines a standard method for determining the GR₅₀ of this compound on a target broadleaf weed species in a controlled greenhouse environment.
Caption: General experimental workflow for a whole-plant dose-response bioassay.
3.1.1 Materials
-
Certified seeds of the target weed species (e.g., Chenopodium album).
-
Pots (e.g., 10-cm diameter) filled with a commercial potting mix.
-
Controlled environment greenhouse or growth chamber.
-
This compound analytical standard or commercial formulation.
-
Track sprayer or laboratory spray chamber calibrated for consistent delivery.
-
Forced-air oven for drying biomass.
-
Analytical balance.
-
Statistical software with dose-response modeling capabilities (e.g., R with the drc package).
3.1.2 Procedure
-
Plant Propagation:
-
Sow seeds in trays containing potting mix and allow them to germinate.
-
Once seedlings have developed true leaves, select uniform, healthy plants and transplant one seedling per pot.
-
Grow plants in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod) until they reach the target growth stage (e.g., 4-6 true leaves or 10-12 cm in height).[7]
-
-
Dose Preparation:
-
Prepare a stock solution of this compound.
-
Perform a serial dilution to create a range of at least 6-8 doses that are expected to span from no effect to complete mortality. A logarithmic dose range is recommended (e.g., 0, 0.125X, 0.25X, 0.5X, 1X, 2X, 4X, where 1X is the recommended field dose).[7]
-
Include an untreated control (0 dose) that is sprayed with water only.
-
-
Herbicide Application:
-
Arrange the pots in a completely randomized design. A minimum of four to five replicates per dose level is recommended.
-
Apply the herbicide treatments using a calibrated laboratory spray chamber to ensure uniform coverage. A typical application volume is 200 L ha⁻¹.
-
-
Post-Treatment Growth and Data Collection:
-
Return the plants to the greenhouse and monitor for 21 days.
-
At 21 days after treatment (DAT), harvest the aboveground biomass for each plant by cutting the stem at the soil surface.
-
Place the biomass from each pot into a separate labeled paper bag.
-
Dry the biomass in a forced-air oven at 60-70°C until a constant weight is achieved (approx. 72 hours).
-
Measure the dry weight of each sample using an analytical balance.
-
3.1.3 Data Analysis
-
Calculate Relative Biomass: For each replicate, express the dry weight as a percentage of the mean dry weight of the untreated control replicates.
-
Non-Linear Regression: Fit a three or four-parameter log-logistic model to the data, where the response (relative biomass) is modeled as a function of the herbicide dose. The four-parameter model is commonly used:
-
Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))
-
Where: d is the upper limit (response at zero dose), c is the lower limit, e is the GR₅₀, and b is the slope of the curve around the GR₅₀.
-
-
Determine GR₅₀: The statistical software will calculate the GR₅₀ value (parameter e) and its corresponding standard error from the fitted model.
Caption: Workflow for data analysis to determine the GR₅₀ value.
Conclusion
Dose-response analysis is a fundamental tool for understanding and quantifying the efficacy of herbicides like this compound. While MCPA is known to control a broad spectrum of weeds, including key species like Amaranthus palmeri, Amaranthus retroflexus, and Chenopodium album, the precise dose required for effective control (GR₅₀) can vary based on weed species, growth stage, and the presence of resistance. The protocols and data presented here provide a framework for researchers to conduct robust bioassays, contributing to more effective and sustainable weed management strategies.
References
- 1. This compound | C9H8ClNaO3 | CID 2724048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. mdpi.com [mdpi.com]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of MCPA resistance in Palmer amaranth (Amaranthus palmeri) | Weed Science | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. cropj.com [cropj.com]
- 10. Chenopodium album - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Stable Stock Solutions of MCPA-Sodium
Introduction
MCPA-sodium ((4-chloro-2-methylphenoxy)acetic acid sodium salt) is a selective, systemic phenoxy herbicide used to control broadleaf weeds.[1] For reproducible and accurate results in laboratory and greenhouse experiments, the preparation of stable and accurately concentrated stock solutions is crucial.[2] These application notes provide a detailed protocol for the preparation of stable aqueous stock solutions of this compound, along with information on its physicochemical properties, storage, and safety considerations.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 3653-48-3 | [1][3] |
| Molecular Formula | C₉H₈ClNaO₃ | [1] |
| Molecular Weight | 223.61 g/mol | [1] |
| Appearance | Colorless plates or white to light brown solid | [2][3] |
| Melting Point | 120°C (decomposes) | [1] |
| Water Solubility | Highly soluble (270-330 g/L at 25°C); Miscible in water | [1][4][5] |
| Solubility in Organic Solvents | Methanol: 340 g/L; Benzene: 1 g/L | [1] |
Experimental Protocol: Preparation of a 100 mM this compound Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in water. The concentration can be adjusted as needed based on experimental requirements.
Materials and Equipment:
-
This compound (purity ≥ 95%)
-
Analytical balance
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL)
-
Beaker
-
Spatula
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Calculate the Required Mass:
-
To prepare 100 mL (0.1 L) of a 100 mM (0.1 mol/L) solution, the required mass of this compound (MW: 223.61 g/mol ) is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.1 L × 223.61 g/mol = 2.2361 g
-
-
-
Weighing the this compound:
-
Place a clean, dry beaker on the analytical balance and tare the balance.
-
Carefully weigh out 2.2361 g of this compound into the beaker using a spatula.
-
-
Dissolution:
-
Add approximately 50-70 mL of deionized water to the beaker containing the this compound.
-
Place a magnetic stir bar in the beaker and place the beaker on a magnetic stirrer.
-
Stir the solution until the this compound is completely dissolved. This compound is highly soluble in water, so this should occur readily at room temperature.[1][3]
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully transfer the solution from the beaker into a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsewater to the volumetric flask to ensure a complete quantitative transfer.
-
Continue to add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Homogenization and Storage:
-
Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a properly labeled storage bottle. The label should include the name of the compound (this compound), concentration, solvent, preparation date, and the preparer's initials.
-
For long-term storage, amber bottles are recommended to protect the solution from light, although this compound is generally stable.[6]
-
Experimental Workflow Diagram
Caption: Workflow for preparing an this compound stock solution.
Stability and Storage Recommendations
Proper storage is essential to maintain the stability and integrity of the this compound stock solution.
| Parameter | Recommendation | Rationale | Reference |
| Storage Temperature | Store at room temperature or refrigerate (2-8°C). | This compound is stable under normal storage conditions. Avoid extreme heat or freezing. | [1][7] |
| Freezing | Avoid freezing. If frozen, warm to at least 5°C and mix thoroughly before use. | To ensure homogeneity of the solution after thawing. | [7] |
| Container | Store in the original or a tightly sealed, compatible container (e.g., glass or polyethylene). | Prevents contamination and evaporation. | [7][8] |
| Light Exposure | Store in a dark place or use an amber bottle. | While generally stable, protection from light is a good practice for chemical solutions. | [6][8] |
| pH | Maintain a neutral to slightly alkaline pH. | Decomposes under strong acidic or basic conditions. | [1] |
| Shelf Life | Aqueous stock solutions are stable for several weeks when stored properly in a refrigerator. | To minimize potential degradation or microbial growth over extended periods. | [6] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or solution mist.[3][8] Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not contaminate water, food, or feed by storage or disposal.[7][9]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[10] If swallowed, seek medical attention.[7]
References
- 1. Buy this compound | 3653-48-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H8ClNaO3 | CID 2724048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lovelandproducts.ca [lovelandproducts.ca]
- 5. ipco.ca [ipco.ca]
- 6. phytotechlab.com [phytotechlab.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. irp.cdn-website.com [irp.cdn-website.com]
- 9. msdsdigital.com [msdsdigital.com]
- 10. ipco.ca [ipco.ca]
Application Notes and Protocols for Studying Herbicide Resistance Mechanisms to MCPA-Sodium in Weeds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MCPA-sodium (2-methyl-4-chlorophenoxyacetic acid sodium salt) is a selective, systemic phenoxy herbicide widely used for the control of broadleaf weeds in cereal crops and pastures.[1] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, death in susceptible plants. However, the recurrent use of MCPA has led to the evolution of resistant weed populations, posing a significant challenge to sustainable agriculture. Understanding the mechanisms of resistance is crucial for the development of effective weed management strategies and novel herbicides.
These application notes provide a comprehensive overview and detailed protocols for studying the mechanisms of resistance to this compound in weeds. The primary mechanisms of resistance are categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). TSR involves modifications in the herbicide's target protein, reducing its binding affinity. NTSR mechanisms include reduced herbicide absorption and translocation, enhanced metabolic detoxification, and sequestration of the herbicide away from its target site.
Data Presentation: Quantitative Analysis of MCPA Resistance
The level of herbicide resistance is typically quantified by the resistance factor (RF) or resistance index (RI), which is the ratio of the herbicide dose required to cause a 50% reduction in growth (GR50) in the resistant population compared to a susceptible population.
Table 1: MCPA Resistance Factors in Various Weed Species
| Weed Species | Common Name | Resistance Factor (RF/RI) | Reference |
| Amaranthus powellii | Powell amaranth | 4.4 | [2][3] |
| Amaranthus palmeri | Palmer amaranth | 2.8 - 3.3 | [4] |
| Raphanus raphanistrum | Wild radish | 10 | |
| Sisymbrium orientale | Indian hedge mustard | 20 | [4] |
| Galium tetrahit | Hemp-nettle | 3 | [4] |
Table 2: Comparative Absorption and Translocation of ¹⁴C-MCPA in Susceptible and Resistant Amaranthus palmeri
| Time After Treatment (HAT) | Population | Absorption (% of Applied) | Translocation to Below Treated Leaf (% of Absorbed) | Reference |
| 12h | Susceptible (MSS) | Not significantly different | Not significantly different | [4] |
| Resistant (KCTR) | Not significantly different | Not significantly different | [4] | |
| 24h | Susceptible (MSS) | Not significantly different | Not significantly different | [4] |
| Resistant (KCTR) | Not significantly different | Not significantly different | [4] | |
| 48h | Susceptible (MSS) | Not significantly different | Significantly higher | [4] |
| Resistant (KCTR) | Not significantly different | Significantly lower | [4] |
Experimental Protocols
Whole-Plant Dose-Response Assay to Determine Resistance Factor
This protocol is designed to determine the level of resistance to this compound in a weed population by comparing its dose-response to a known susceptible population.
Materials:
-
Seeds from putative resistant and known susceptible weed populations.
-
Pots (e.g., 7.6 x 7.6 cm) filled with commercial potting mix.
-
Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.
-
This compound herbicide.
-
Precision bench sprayer.
-
Deionized water.
-
Balance, weigh boats, and volumetric flasks.
Protocol:
-
Seed Germination and Plant Growth:
-
To promote uniform germination, seeds may require pre-treatment such as scarification with sulfuric acid followed by neutralization, depending on the species.[5]
-
Sow seeds in pots and place them in a growth chamber or greenhouse. Maintain optimal growing conditions for the specific weed species (e.g., 14-hour photoperiod at 30°C and 10-hour scotophase at 23°C with 60% ± 10% relative humidity).[5]
-
Water plants as needed.
-
-
Herbicide Application:
-
When seedlings reach the appropriate growth stage (e.g., 8-10 cm in height or 3-4 true leaves), treat them with a range of this compound doses.
-
Prepare a stock solution of this compound and perform serial dilutions to achieve at least 6-8 different concentrations, including a zero-dose control (water only). The dose range should be selected to cause between 0% and 100% mortality in both susceptible and resistant populations.
-
Apply the herbicide solutions using a precision bench sprayer to ensure uniform coverage.
-
-
Data Collection and Analysis:
-
Assess plant mortality and biomass reduction 21-28 days after treatment.
-
Record the number of surviving plants for each dose.
-
Harvest the above-ground biomass for each pot, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
Calculate the percentage of biomass reduction relative to the untreated control for each dose.
-
Analyze the data using a log-logistic dose-response model to determine the GR50 value for both the resistant and susceptible populations.
-
Calculate the Resistance Factor (RF) as: RF = GR50 (Resistant Population) / GR50 (Susceptible Population).
-
¹⁴C-MCPA Absorption, Translocation, and Metabolism Study
This protocol uses radiolabeled MCPA to investigate if resistance is due to reduced uptake, altered movement, or enhanced metabolism of the herbicide.
Materials:
-
¹⁴C-labeled this compound.
-
Susceptible and resistant weed plants grown as described in Protocol 1.
-
Microsyringe or pipette.
-
Leaf washing solution (e.g., water:acetone, 1:1 v/v).
-
Scintillation vials and scintillation cocktail.
-
Liquid Scintillation Counter (LSC).
-
Biological oxidizer.
-
Phosphor imager or X-ray film for autoradiography.
-
High-Performance Liquid Chromatography (HPLC) system for metabolism analysis.
Protocol:
-
Application of ¹⁴C-MCPA:
-
Select a fully expanded leaf on each plant and apply a known amount of ¹⁴C-MCPA solution (e.g., 10 µL) in small droplets.
-
-
Harvest and Sample Preparation:
-
Harvest plants at different time points after treatment (e.g., 6, 24, 48, 72 hours).
-
Absorption: Carefully wash the treated leaf with the leaf washing solution to remove unabsorbed ¹⁴C-MCPA. The radioactivity in the wash solution, quantified by LSC, represents the unabsorbed herbicide. The absorbed amount is the total applied minus the unabsorbed.
-
Translocation: Section the plant into the treated leaf, tissue above the treated leaf, tissue below the treated leaf, and roots.
-
Dry and combust each plant section in a biological oxidizer. The trapped ¹⁴CO₂ is quantified by LSC to determine the amount of ¹⁴C-MCPA in each part.
-
Autoradiography (Qualitative Translocation): Press the entire plant and expose it to a phosphor screen or X-ray film to visualize the movement of the radiolabel.
-
-
Metabolism Analysis:
-
Extract ¹⁴C-MCPA and its potential metabolites from the plant tissues using an appropriate solvent (e.g., methanol).
-
Analyze the extracts using reverse-phase HPLC with a radioactivity detector to separate and quantify the parent ¹⁴C-MCPA and its metabolites.
-
RNA Sequencing (RNA-Seq) and SNP Analysis for Target-Site Resistance
This protocol is used to identify differentially expressed genes and single nucleotide polymorphisms (SNPs) that may be responsible for target-site resistance.
Materials:
-
Resistant and susceptible weed plants.
-
Liquid nitrogen.
-
RNA extraction kit.
-
DNase treatment kit.
-
Spectrophotometer or fluorometer for RNA quantification and quality assessment.
-
Next-generation sequencing (NGS) platform.
-
Bioinformatics software for data analysis.
Protocol:
-
Experimental Design and Sample Collection:
-
Grow resistant and susceptible plants under controlled conditions.
-
For identifying genes involved in the resistance mechanism, it is often beneficial to include both herbicide-treated and untreated plants for each population (Resistant-Treated, Resistant-Untreated, Susceptible-Treated, Susceptible-Untreated).[5]
-
Harvest leaf tissue from individual plants, flash-freeze in liquid nitrogen, and store at -80°C.
-
-
RNA Extraction and Sequencing:
-
Extract total RNA from the collected tissue samples using a suitable kit.
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA.
-
Prepare RNA-seq libraries and perform sequencing on an NGS platform.
-
-
Bioinformatics Analysis:
-
Perform quality control on the raw sequencing reads.
-
Assemble a de novo reference transcriptome if a reference genome is not available.
-
Map the reads to the reference transcriptome/genome.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated in the resistant population compared to the susceptible population, both with and without herbicide treatment.
-
Call for SNPs in the transcript sequences and compare them between the resistant and susceptible populations. Focus on non-synonymous SNPs in genes that are known to be involved in the auxin signaling pathway (e.g., ARFs, Aux/IAAs).[6]
-
Visualizations
Caption: this compound mode of action in a susceptible weed.
Caption: Target-site resistance to MCPA via ARF mutation.
Caption: Non-target-site resistance mechanisms to MCPA.
Caption: Workflow for dose-response assay.
References
- 1. hracglobal.com [hracglobal.com]
- 2. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of MCPA resistance in Palmer amaranth (Amaranthus palmeri) | Weed Science | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Sensitive Bioassay Determining MCPA-Sodium Activity
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to develop and implement a sensitive bioassay for determining the biological activity of MCPA-sodium, a selective phenoxy herbicide. The protocols outlined below are based on established methodologies and can be adapted for various research applications, including herbicide screening, environmental monitoring, and studies on plant-herbicide interactions.
Introduction
This compound (2-methyl-4-chlorophenoxyacetic acid sodium salt) is a systemic herbicide that acts as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid (IAA).[1][2] This mimicry leads to uncontrolled and disorganized growth in susceptible plants, primarily broadleaf (dicotyledonous) species, ultimately causing their death.[2][3] The development of a sensitive and reliable bioassay is crucial for determining the potency of this compound formulations, detecting its presence in environmental samples, and understanding its physiological effects on plants.
This document provides protocols for two distinct but complementary bioassays: a rapid agar-based algal bioassay for high-throughput screening and a more comprehensive whole-plant bioassay for detailed activity assessment.
Signaling Pathway of this compound
MCPA, as a synthetic auxin, disrupts the normal hormonal balance in plants. It is absorbed through the leaves and translocated to the meristematic tissues where it induces a cascade of events leading to plant death.
Caption: this compound signaling pathway in a plant cell.
Experimental Protocols
Rapid Agar-Based Algal Bioassay
This protocol is adapted from a method using the unicellular green alga Chlamydomonas reinhardtii to detect herbicidal activity.[4] It is a rapid and inexpensive method for semi-quantitative screening.
Experimental Workflow:
Caption: Workflow for the rapid agar-based algal bioassay.
Methodology:
-
Algal Culture: Culture Chlamydomonas reinhardtii in a suitable liquid medium until a dense green culture is obtained.
-
Agar Plates: Prepare Petri dishes with an appropriate agar-based growth medium.
-
Algal Lawn: Spread a uniform layer of the C. reinhardtii culture onto the surface of the agar plates to create an "algal lawn".
-
This compound Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., sterile distilled water).
-
Disk Application: Apply a standard volume of each this compound dilution to sterile paper disks. A control disk with the solvent only should also be prepared.
-
Incubation: Place the paper disks onto the algal lawn and incubate the plates under appropriate light and temperature conditions for 2-3 days.[4]
-
Data Collection: The presence of herbicidal activity is indicated by a clear zone of growth inhibition around the paper disk. Measure the diameter of these clearing zones.
Whole-Plant Bioassay for Sensitive Dicot Species
This protocol uses sensitive dicotyledonous plants to provide a more comprehensive assessment of this compound activity, reflecting its effects in a whole-organism context.
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Degradation of MCPA-Sodium in Aqueous Lab Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCPA-sodium in aqueous laboratory samples.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in aqueous solutions.
Issue 1: Rapid or Unexpected Degradation of this compound
-
Question: My this compound solution is degrading much faster than expected. What could be the cause?
-
Answer: Several factors can accelerate the degradation of this compound in aqueous solutions. Consider the following possibilities:
-
Photodegradation: Exposure to light, especially sunlight or artificial light simulating solar radiation, can significantly accelerate the degradation of this compound.[1][2][3][4][5] In experiments, direct photolysis of this compound has been observed, although the rate can be slow without a catalyst.[1][2][3][4][5]
-
Microbial Contamination: The presence of microorganisms can lead to the biodegradation of this compound.[6][7][8][9][10][11][12] Microbial degradation is a primary pathway for its dissipation in the environment and can occur in laboratory samples if they are not properly sterilized or stored.[9]
-
Presence of Catalysts: Certain substances can catalyze the degradation of this compound. For instance, titanium dioxide (TiO2) is a well-documented photocatalyst that dramatically increases the degradation rate in the presence of light.[1][2][3][4][5] Ensure your water and glassware are free from such contaminants.
-
Incorrect pH: While MCPA is relatively stable to hydrolysis at neutral pH, extreme pH values could potentially influence its stability.[6] It is advisable to maintain the pH of your stock and working solutions within a neutral range unless the experimental protocol specifies otherwise.
-
Issue 2: Inconsistent or Non-Reproducible Analytical Results
-
Question: I am observing significant variability in my this compound concentration measurements. Why might this be happening?
-
Answer: Inconsistent analytical results can stem from both sample degradation and issues with the analytical methodology.
-
Inconsistent Sample Handling: Ensure that all samples are handled and stored under identical conditions. Variations in light exposure, temperature, and storage time between sample collection and analysis can lead to different levels of degradation, resulting in inconsistent measurements.
-
Analytical Method Variability: The choice of analytical method and its proper execution are crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods for MCPA analysis.[6][13] For reliable results:
-
Issue 3: Suspected Hydrolysis of this compound
-
Question: How can I determine if hydrolysis is contributing to the degradation of my this compound samples?
-
Answer: To investigate the effect of hydrolysis, you can perform a control experiment in the dark.[1] By comparing the degradation rate of this compound in a sample exposed to your experimental conditions with a sample kept in complete darkness at the same temperature, you can isolate the contribution of hydrolysis from other degradation pathways like photolysis. MCPA has been reported to be stable against hydrolysis at neutral pH.[6]
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathways for this compound in aqueous lab samples are:
-
Photodegradation: Degradation initiated by the absorption of light. This process can be significantly enhanced by the presence of a photocatalyst like TiO2.[1][2][3][4][5] The degradation pathway may involve the hydroxylation of the aromatic ring and the removal of the acetate group.[1]
-
Microbial Degradation: Breakdown by microorganisms. This is a significant pathway in environmental settings and can occur in non-sterile lab samples.[6][7][8][9][10][11][12]
-
Hydrolysis: While MCPA is generally stable to hydrolysis at neutral pH, it could be a factor under specific pH conditions.[6]
Q2: How does pH affect the stability of this compound in water?
A2: MCPA is reported to be stable against hydrolysis at a neutral pH of 7.0.[6] However, its photolytic half-life has been noted to be 20-24 days in an aqueous solution at pH 8.3 under sunlight.[6] Extreme pH values may influence its stability, so it is recommended to control and monitor the pH of your solutions.
Q3: What analytical methods are recommended for quantifying this compound in aqueous samples?
A3: The most common and reliable methods for the quantification of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Often used with a C18 column and a UV detector.[1][13]
-
Gas Chromatography (GC): This method may require an extraction and esterification step before analysis.[6]
Q4: What is the expected half-life of this compound in an aqueous solution?
A4: The half-life of this compound can vary dramatically depending on the conditions. For example:
-
Photolysis alone: The half-life can be very long, with one study reporting 6931.5 minutes (approximately 115.5 hours).[1][2] Another source mentions a photolytic half-life of 20-24 days in sunlight at pH 8.3.[6]
-
Photocatalysis with TiO2: The half-life can be drastically reduced. With dispersed TiO2 powder, a half-life of 36.5 minutes has been reported, leading to complete mineralization in about 4 hours.[1][2][3][4][5] With immobilized TiO2, the half-life was found to be 37.3 hours in one study and 2236 minutes in another.[1][2]
Data Presentation
Table 1: Half-life of this compound under Different Degradation Conditions
| Degradation Process | Catalyst | Light Condition | Half-life (t½) | Reference |
| Photolysis | None | Simulated Solar Light | 115.5 hours | [1] |
| Photolysis | None | Sunlight (pH 8.3) | 20-24 days | [6] |
| Photocatalysis | Immobilized TiO₂ | Simulated Solar Light | 37.3 hours | [1] |
| Photocatalysis | Dispersed TiO₂ Powder | Simulated Solar Light | 36.5 minutes | [1][2][3][4][5] |
| Microbial Degradation | Aquatic Microorganisms | Dark | Total degradation in 13 days | [6] |
Experimental Protocols
1. Protocol for Investigating Photodegradation of this compound
This protocol is based on methodologies described in the literature for assessing the photodegradation of this compound in an aqueous solution.[1]
-
Materials:
-
This compound monohydrate standard
-
Milli-Q water or equivalent high-purity water
-
Pyrex glass reactor
-
Solar simulator (e.g., Suntest CPS+)
-
Magnetic stirrer
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Syringe filters (0.2 µm)
-
-
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in Milli-Q water.
-
Prepare Working Solution: Dilute the stock solution to the desired experimental concentration (e.g., 25 mg/L).
-
Set up the Reactor: Place a known volume (e.g., 250 mL) of the working solution into the Pyrex reactor.
-
Control for Hydrolysis: To assess degradation due to hydrolysis alone, prepare an identical reactor setup but keep it in complete darkness.
-
Initiate Photolysis: Place the reactor in the solar simulator and turn on the light source. Ensure continuous stirring of the solution.
-
Sample Collection: At predetermined time intervals, withdraw a small aliquot (e.g., 2.0 mL) of the solution.
-
Sample Preparation for Analysis: Immediately filter the sample through a 0.2 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
-
2. Protocol for HPLC Analysis of this compound
This is a general HPLC method adapted from published procedures.[1][13] Method parameters may need to be optimized for your specific instrument and column.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and an aqueous solution containing a small percentage of acid (e.g., 1% formic acid or 0.1% phosphoric acid). A common ratio is 40:60 (ACN:Aqueous).[1][13]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate the calibration curve.
-
Inject the prepared experimental samples.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Experimental workflow for studying this compound degradation.
Caption: Simplified degradation pathway of this compound.
References
- 1. Removal of Herbicides from Water Using Heterogeneous Photocatalysis Case Study: MCPA Sodium Monohydrate [scirp.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Removal of Herbicides from Water Using Heterogeneous Photocatalysis Case Study: MCPA Sodium Monohydrate [dspace.alquds.edu]
- 4. Removal of Herbicides from Water Using Heterogeneous Photocatalysis Case Study: MCPA Sodium Monohydrate - Journal of Water Resource and Protection - SCIRP [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.who.int [cdn.who.int]
- 7. mdpi.com [mdpi.com]
- 8. indianecologicalsociety.com [indianecologicalsociety.com]
- 9. benchchem.com [benchchem.com]
- 10. Degradation of MCPA, 2,4-D, and other phenoxyalkanoic acid herbicides using an isolated soil bacterium [agris.fao.org]
- 11. pjoes.com [pjoes.com]
- 12. pjoes.com [pjoes.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Optimizing MCPA-Sodium Extraction from Complex Soil Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction efficiency of MCPA-sodium from complex soil matrices. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables for easy comparison of methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound from soil samples.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete Extraction: The solvent may not be effectively disrupting the soil matrix and releasing the analyte. High organic carbon content in the soil can strongly adsorb this compound.[1] | - Optimize Extraction Solvent: For soils with high organic matter, an alkaline extraction using sodium hydroxide can be more effective.[1] For other soil types, an acidic extraction with a methanol/water mixture can be employed. - Increase Extraction Time/Agitation: Ensure sufficient time and vigorous mixing (e.g., sonication or mechanical shaking) to facilitate the release of this compound from the soil particles. |
| Analyte Loss During Cleanup: The solid-phase extraction (SPE) protocol may not be optimized, leading to premature elution or irreversible binding of the analyte. | - Select Appropriate SPE Sorbent: C18 cartridges are commonly and effectively used for the cleanup of this compound extracts.[2] - Optimize SPE Conditions: Carefully control the pH of the sample load, the composition and volume of the wash and elution solvents, and the flow rate. For MCPA, which is an acidic herbicide, acidifying the sample prior to SPE can improve retention on C18 sorbents. | |
| Degradation of this compound: MCPA can degrade under certain environmental conditions, although it is generally stable during typical extraction procedures. | - Minimize Sample Handling Time: Process samples as quickly as possible. - Store Extracts Properly: Keep extracts at a low temperature (e.g., 4°C) and protected from light if analysis is not performed immediately. | |
| High Background Noise or Matrix Effects in Chromatogram | Co-extraction of Interfering Compounds: Complex soil matrices contain numerous organic and inorganic compounds that can be co-extracted with this compound, leading to a noisy baseline or interfering peaks in the chromatogram. | - Improve Cleanup Procedure: A well-optimized SPE cleanup is crucial. Consider using a combination of sorbents or a multi-step cleanup protocol if a single C18 cartridge is insufficient. - Use Matrix-Matched Standards: Prepare calibration standards in a blank soil extract that has been subjected to the same extraction and cleanup procedure as the samples. This helps to compensate for matrix-induced signal suppression or enhancement.[2] |
| Contamination from Labware or Reagents: Impurities in solvents, reagents, or on glassware can introduce background noise. | - Use High-Purity Solvents and Reagents: Ensure all chemicals are of analytical or HPLC grade. - Thoroughly Clean Glassware: Follow a rigorous cleaning protocol for all labware. | |
| Poor Peak Shape or Resolution in Chromatography | Inappropriate Mobile Phase: The composition of the mobile phase in HPLC may not be optimal for separating this compound from other components. | - Adjust Mobile Phase Composition: Optimize the ratio of organic solvent (e.g., acetonitrile or methanol) to acidified water to achieve good peak shape and resolution. |
| Contaminated Guard or Analytical Column: Accumulation of matrix components on the column can degrade its performance. | - Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. - Implement a Column Washing Protocol: Regularly wash the column with a strong solvent to remove contaminants. | |
| Inconsistent or Irreproducible Results | Variability in Soil Samples: Soil is a heterogeneous matrix, and subsampling can introduce variability. | - Homogenize Samples: Thoroughly mix and homogenize the soil sample before taking a subsample for extraction. |
| Inconsistent Extraction or Cleanup Procedure: Minor variations in the experimental protocol can lead to significant differences in results. | - Standardize the Protocol: Ensure that all steps of the extraction and cleanup procedure are performed consistently for all samples. This includes volumes, times, and temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the extraction efficiency of this compound from soil?
A1: The organic carbon content of the soil is a critical factor. Soils with high organic carbon tend to adsorb this compound more strongly, which can lead to lower recovery rates.[1] For such soils, an alkaline extraction method is often more effective at releasing the analyte.
Q2: Should I use an alkaline or acidic extraction method for my soil samples?
A2: The choice depends on the soil type. An alkaline extraction using sodium hydroxide is generally recommended for soils with high organic matter content.[1] An acidic extraction using a mixture of an organic solvent (like methanol) and acidified water is suitable for a broader range of soil types and is also a commonly used method.[2]
Q3: Why is a cleanup step necessary after extraction?
A3: Soil extracts are complex mixtures containing many compounds besides this compound. These co-extracted substances can interfere with the analytical measurement, causing matrix effects, high background noise, and potentially damaging the analytical instrument. A cleanup step, typically using solid-phase extraction (SPE), is essential to remove these interferences and obtain a cleaner sample for analysis.
Q4: What type of SPE cartridge is best for this compound cleanup?
A4: Reversed-phase C18 cartridges are widely and successfully used for the cleanup of this compound from soil extracts.[2]
Q5: How can I minimize matrix effects in my analysis?
A5: Besides a thorough cleanup, using matrix-matched calibration standards is a highly effective way to compensate for matrix effects.[2] This involves preparing your calibration standards in a blank soil extract that has undergone the same extraction and cleanup process as your samples.
Q6: What are the typical recovery rates I can expect for this compound extraction from soil?
A6: With an optimized method, mean recovery rates typically range from 80% to over 100%.[1][2] However, this can vary significantly depending on the soil type and the specific protocol used. For example, in one study, recoveries ranged from 82-109% for a soil with 1.4% organic carbon, but were lower (45-91%) for a soil with a much higher organic carbon content of 37.8%.[1]
Data Presentation
Table 1: Comparison of this compound Extraction Methods and Efficiencies
| Extraction Method | Soil Type | Organic Carbon (%) | Spiked Level (mg/kg) | Mean Recovery (%) | Analytical Method | Reference |
| Sodium Hydroxide Extraction + SPE | Loam | 1.4 | 0.01, 0.1, 1, 10 | 82 - 109 | GC-MS | [1] |
| Sodium Hydroxide Extraction + SPE | Clay Loam | 2.5 | 0.01, 0.1, 1, 10 | 80 - 123 | GC-MS | [1] |
| Sodium Hydroxide Extraction + SPE | Organic Rich | 37.8 | 0.01, 0.1, 1, 10 | 45 - 91 | GC-MS | [1] |
| Acidic Media Extraction + SPE (C18) | Not Specified | Not Specified | 0.01, 0.1, 0.5 | 87.1 - 98.2 | HPLC-DAD | [2] |
Experimental Protocols
Protocol 1: Alkaline Extraction of this compound from High Organic Matter Soil
This protocol is adapted from methods shown to be effective for soils with high organic carbon content.[1]
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of 0.1 M sodium hydroxide (NaOH) solution to the centrifuge tube.
-
Seal the tube and shake vigorously on a mechanical shaker for 1 hour.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the soil pellet with another 20 mL of 0.1 M NaOH.
-
Combine the supernatants.
-
-
Acidification:
-
Adjust the pH of the combined supernatant to approximately 2-3 with concentrated hydrochloric acid (HCl). This step is crucial for the subsequent SPE cleanup.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to 2-3 with HCl). Do not allow the cartridge to go dry.
-
Load the acidified extract onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 5 mL of deionized water (pH 2-3) to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the this compound with 5-10 mL of methanol or acetonitrile into a collection vial.
-
-
Final Preparation for Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis (derivatization may be required for GC).
-
Protocol 2: Acidic Extraction of this compound from Soil
This protocol is a general-purpose method suitable for a variety of soil types.[2]
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of a methanol/water mixture (e.g., 80:20 v/v) acidified with a small amount of a strong acid (e.g., to a final concentration of 0.1 M HCl) to the centrifuge tube.
-
Seal the tube and place it in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction with a fresh portion of the acidified methanol/water mixture.
-
Combine the supernatants.
-
-
Dilution and pH Adjustment:
-
Dilute the combined extract with deionized water to reduce the methanol content to less than 10%.
-
Ensure the pH of the diluted extract is between 2 and 3. Adjust with HCl if necessary.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Follow the same SPE cleanup procedure as outlined in Protocol 1, steps 4a-4e.
-
-
Final Preparation for Analysis:
-
Follow the same final preparation steps as in Protocol 1, step 5.
-
Visualizations
Caption: Workflow for this compound Extraction from Soil.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
Identifying and minimizing interference in the analytical detection of MCPA-sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interference in the analytical detection of MCPA-sodium.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: Interference in this compound analysis can originate from various sources, including the sample matrix itself (e.g., soil, water, food products), co-extracted compounds, and contamination from laboratory equipment or solvents.[1] Matrix effects, where co-eluting compounds suppress or enhance the analyte signal in techniques like LC-MS/MS and GC-MS/MS, are a significant concern.[2][3] Humic substances in water samples can also interfere with the analysis.
Q2: How can I minimize matrix effects in my this compound analysis?
A2: Several strategies can be employed to minimize matrix effects.[4] Effective sample preparation is the first and most critical step.[5] Techniques like Solid Phase Extraction (SPE) and QuEChERS are highly effective at removing interfering compounds.[6][7] Additionally, using matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract, can help to compensate for matrix effects.[8] The use of a stable isotope-labeled internal standard is another robust method to correct for both matrix effects and variations in extraction recovery.[9] Sample dilution can also reduce matrix effects, but this may compromise the method's sensitivity.[4]
Q3: What is the optimal pH for the extraction of this compound from water samples?
A3: The pH of the sample is a critical factor for efficient extraction of MCPA, which is an acidic herbicide. Acidifying the sample to a pH of around 2-3 is generally recommended to ensure that the MCPA is in its neutral, less polar form, which enhances its retention on reversed-phase SPE sorbents like C18.[6][10]
Q4: Which SPE sorbent is best for this compound extraction?
A4: For the extraction of MCPA from aqueous samples, non-polar sorbents are generally effective. Studies have shown that C18 and C8 cartridges provide good recovery rates for MCPA.[6] The choice of sorbent may also depend on the specific matrix and potential interferences. Polymeric sorbents or graphitized carbon black materials have also been used, particularly to avoid interferences from humic substances.
Q5: Can I use the QuEChERS method for this compound analysis in soil?
A5: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues, including MCPA, from soil samples.[11][12] It involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove matrix interferences.[7]
Troubleshooting Guides
HPLC/LC-MS/MS Analysis
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.[13] 2. Incompatible sample solvent with the mobile phase.[14] 3. Column overload.[15] | 1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Reduce the injection volume or sample concentration. |
| Fluctuating Retention Times | 1. Unstable pump flow rate.[16] 2. Inconsistent mobile phase composition.[17] 3. Temperature fluctuations.[15] | 1. Check the pump for leaks and ensure proper priming. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a constant temperature. |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting matrix components interfering with ionization.[3] | 1. Improve sample cleanup using SPE or QuEChERS. 2. Use matrix-matched calibration standards.[8] 3. Employ a stable isotope-labeled internal standard.[9] 4. Dilute the sample extract.[4] |
| No Peaks or Very Small Peaks | 1. Detector issue (e.g., lamp off).[16] 2. No sample injected. 3. Incorrect mobile phase composition. | 1. Check the detector settings and ensure the lamp is on. 2. Verify autosampler operation and sample vial contents. 3. Prepare fresh mobile phase with the correct composition. |
| Ghost Peaks | Contamination in the injector, column, or mobile phase.[15] | 1. Flush the injector and column with a strong solvent. 2. Use high-purity solvents for the mobile phase. |
Sample Preparation
| Problem | Possible Cause | Solution |
| Low Recovery after SPE | 1. Incorrect sample pH.[6] 2. Inappropriate SPE sorbent.[6] 3. Cartridge drying out during sample loading.[6] 4. Inefficient elution solvent. | 1. Adjust sample pH to ~2-3 for MCPA. 2. Use a C18 or C8 sorbent for aqueous samples. 3. Ensure the sorbent bed remains wet throughout the sample loading process. 4. Use an appropriate elution solvent like methanol or acetonitrile. |
| High Background/Interference after QuEChERS | Inefficient dSPE cleanup.[7] | 1. Use the appropriate dSPE sorbent combination (e.g., PSA, C18, GCB) to remove specific matrix components like fatty acids, pigments, and sterols.[18] |
| Inconsistent Results | 1. Inhomogeneous sample. 2. Variation in extraction time or shaking intensity.[11] | 1. Ensure the sample is thoroughly homogenized before taking a subsample. 2. Standardize the extraction procedure to ensure consistency between samples. |
Experimental Protocols
Solid Phase Extraction (SPE) for MCPA in Water Samples
This protocol is based on the findings of a study on optimizing MCPA recovery from drinking water.[6]
-
Sample Preparation:
-
Filter the water sample to remove any particulate matter.
-
Acidify the sample to pH 2-3 with a suitable acid (e.g., hydrochloric acid).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 200 mg/3 mL) by passing 6 mL of methanol through it, followed by 6 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of 6-8 mL/min.
-
-
Washing:
-
Wash the cartridge with 6 mL of deionized water to remove any unretained interfering compounds.
-
-
Elution:
-
Elute the retained MCPA from the cartridge with 1-2 mL of methanol into a collection vial.
-
-
Analysis:
-
The eluate can be directly analyzed by HPLC-UV or LC-MS/MS.
-
QuEChERS Protocol for MCPA in Soil Samples
This protocol is a general guideline for the QuEChERS method adapted for soil.[11][19]
-
Sample Extraction:
-
Weigh 10 g of a hydrated soil sample (or 3 g of dry soil rehydrated with 7 mL of water) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing the appropriate cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.
-
-
Analysis:
-
The cleaned-up supernatant can be directly analyzed by GC-MS/MS or LC-MS/MS. For LC-MS/MS, it may be necessary to dilute the extract with the mobile phase.
-
Quantitative Data
Table 1: Recovery of MCPA using different SPE Sorbents
| SPE Sorbent | Mean Recovery (%) |
| C18 (Octadecyl) | >95% |
| C8 (Octyl) | >90% |
| C2 (Ethyl) | ~85% |
| CH (Cyclohexyl) | <70% |
| PH (Phenyl) | <60% |
| Data adapted from a study on the optimization of SPE for MCPA analysis.[6] |
Visualizations
Caption: SPE Workflow for MCPA Analysis in Water.
Caption: Troubleshooting Logic for MCPA Analysis.
References
- 1. massspec.unm.edu [massspec.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Factors Influencing Recovery of Herbicide MCPA from Drinking Water | Iranian Journal of Public Health [ijph.tums.ac.ir]
- 6. scispace.com [scispace.com]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. unitedchem.com [unitedchem.com]
- 12. Portico [access.portico.org]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. lcms.cz [lcms.cz]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. mdpi.com [mdpi.com]
- 19. weber.hu [weber.hu]
Methods for improving the long-term stability of MCPA-sodium stock solutions
Welcome to the technical support center for MCPA-sodium. This resource provides in-depth guidance on improving the long-term stability of this compound stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is the optimal solvent for preparing this compound stock solutions?
For this compound, a salt with high water solubility, sterile, purified water (e.g., HPLC-grade or Milli-Q) is the recommended primary solvent.[1] For applications requiring an organic solvent, dimethyl sulfoxide (DMSO) or methanol can be used, although water is preferred for the sodium salt form. When using organic solvents for the free acid form of MCPA, acetone and methanol are common choices.
2. What are the recommended storage conditions for long-term stability?
To ensure long-term stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: For long-term storage (months to years), freezing the solution at -20°C or -80°C is recommended.[1] Storage at -20°C is generally suitable for periods up to a month, while -80°C can extend stability for six months or longer.[2] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. Avoid storing solutions at room temperature for extended periods.
-
Light: Protect solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.[1] Photodegradation is a known pathway for MCPA degradation.[3][4]
-
Container: Use tightly sealed, clean glass containers.[5] For long-term storage of frozen stocks, ensure vials are suitable for low temperatures to prevent cracking.
3. My frozen this compound stock solution has formed a precipitate after thawing. What should I do?
Precipitation can occur if the solution was prepared near its saturation limit or if the solvent evaporated during storage. Follow these steps:
-
Warm the solution gently in a water bath to a temperature not exceeding 40°C.
-
Vortex or sonicate the solution intermittently to aid in redissolving the precipitate.
-
Visually inspect the solution to ensure all precipitate has dissolved before use. If the precipitate does not redissolve, it may indicate degradation or contamination, and it is advisable to prepare a fresh stock solution.
4. The pH of my aqueous this compound solution seems to affect its stability. What is the optimal pH range?
Phenoxyacetic acid herbicides like MCPA are susceptible to alkaline hydrolysis.[6] The stability of these compounds is generally greater in neutral to slightly acidic conditions. For optimal stability in aqueous solutions, a pH range of 5 to 7 is recommended.[7][8] Highly alkaline conditions (pH > 8) will accelerate the degradation of the herbicide.[6]
5. I have noticed a slight yellowing of my this compound stock solution over time. Is it still usable?
A change in color, such as yellowing, can be an indicator of chemical degradation. While a slight color change may not always correlate with a significant loss of potency, it suggests that the solution's integrity may be compromised. It is highly recommended to perform a concentration check using an analytical method like HPLC-UV before using a discolored solution. If this is not possible, the most prudent course of action is to discard the solution and prepare a fresh one to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced efficacy of the compound in experiments. | 1. Degradation of the stock solution due to improper storage (temperature, light, pH).2. Inaccurate initial concentration due to weighing errors or incomplete dissolution.3. Multiple freeze-thaw cycles. | 1. Review storage conditions. Store aliquots at -20°C or -80°C, protected from light.[2]2. Prepare a fresh stock solution, ensuring the compound is fully dissolved.3. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[2] |
| Crystallization or precipitation in the stock solution. | 1. Storage at too low a temperature for the concentration (supersaturation).2. Solvent evaporation from a poorly sealed container.3. Change in pH leading to precipitation of the free acid form. | 1. Gently warm the solution and vortex/sonicate to redissolve. If it persists, dilute the stock to a lower concentration.2. Use high-quality vials with secure caps (e.g., PTFE-lined).3. For aqueous solutions, ensure the pH is maintained between 5 and 7. |
| Inconsistent results between different aliquots. | 1. Non-homogeneity of the stock solution before aliquoting.2. Degradation of some aliquots due to improper storage of individual vials. | 1. Ensure the stock solution is thoroughly mixed (vortexed) before aliquoting.2. Verify that all storage vials are properly sealed and stored under identical conditions. |
Quantitative Stability Data
While specific long-term stability data for this compound stock solutions under various conditions is not extensively published, the following table provides an estimated stability profile based on general principles for phenoxy herbicides and analytical standards.[5][9] These values should be considered illustrative and it is always best practice to re-qualify stock solutions stored for extended periods.
| Storage Condition | Solvent | Estimated Stability (Time to reach ~95% of initial concentration) |
| -80°C, in the dark | Water, DMSO, Methanol | > 12 months |
| -20°C, in the dark | Water, DMSO, Methanol | 6 - 12 months[2] |
| 2-8°C, in the dark | Water, DMSO, Methanol | 1 - 3 months |
| 25°C, in the dark | Water, DMSO, Methanol | < 1 month |
| 25°C, exposed to light | Water | Days to weeks (degradation is significant)[3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Stock Solution (10 mg/mL)
Materials:
-
This compound (analytical standard, purity ≥98%)
-
HPLC-grade water
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Spatula
-
Sonicator
Procedure:
-
Accurately weigh 100 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade water to the flask.
-
Sonicate the flask for 5-10 minutes, or until all the solid has completely dissolved.
-
Allow the solution to return to room temperature.
-
Add HPLC-grade water to the flask up to the 10 mL calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, labeled amber glass vial for storage.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate the parent this compound from its potential degradation products, allowing for an accurate assessment of stability.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 60:40 v/v Acetonitrile: 0.1% Phosphoric Acid in water).[10]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm[10]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient (or controlled at 25°C)
Procedure for Stability Testing:
-
Prepare the this compound stock solution as per Protocol 1.
-
At time zero (t=0), dilute a sample of the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase and inject it into the HPLC system. Record the peak area of the parent MCPA peak.
-
Store the stock solution under the desired conditions (e.g., 4°C, 25°C, -20°C).
-
At subsequent time points (e.g., 1 week, 1 month, 3 months), retrieve the stock solution, bring it to room temperature, and prepare a working solution in the same manner as the t=0 sample.
-
Inject the sample and record the peak area of the parent MCPA peak.
-
Calculate the percentage of this compound remaining using the formula: % Remaining = (Peak Area at time t / Peak Area at t=0) * 100
-
Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
Visualizations
Logical and Signaling Pathways
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Simplified degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected stock solution instability.
Caption: Simplified auxin signaling pathway activated by MCPA.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Removal of Herbicides from Water Using Heterogeneous Photocatalysis Case Study: MCPA Sodium Monohydrate [scirp.org]
- 4. MCPA - Wikipedia [en.wikipedia.org]
- 5. Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. epa.gov [epa.gov]
- 8. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
Refining bioassay conditions for consistent MCPA-sodium efficacy testing
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine bioassay conditions for consistent MCPA-sodium efficacy testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the sodium salt of 4-chloro-2-methylphenoxyacetic acid (MCPA).[1] It is a selective, systemic herbicide used to control annual and perennial broadleaf weeds.[1][2] MCPA is a synthetic auxin, a type of plant growth regulator.[1][2] It functions by mimicking the plant hormone auxin, leading to uncoordinated and unsustainable growth in susceptible plants, ultimately causing their death.[3]
Q2: What are the critical factors that can introduce variability into our this compound bioassays?
A2: Variability in bioassays can arise from multiple sources. Key factors include the biological system itself (e.g., age and health of the test plants), environmental conditions (temperature, light, humidity), and the experimental protocol.[4][5] For this compound bioassays, specific sources of variability can include inconsistent preparation of test solutions, pH of the growth medium, and day-to-day variations in environmental controls.[5][6]
Q3: We are observing a high degree of variability between experimental batches. What are the likely causes and how can we mitigate this?
A3: Between-batch variation is a common issue in bioassays.[5] Potential causes include differences in reagent preparation, minor shifts in environmental conditions, or variations in the health or growth stage of the test organisms. To mitigate this, it is crucial to standardize all aspects of the protocol, including using a single lot of reagents where possible, maintaining tight control over environmental parameters like temperature, and ensuring uniform age and health of the test plants.[4][5] Implementing a robust quality control system with reference standards is also essential.[7]
Q4: Our dose-response curves are not consistent. What should we investigate?
A4: Inconsistent dose-response curves can stem from several issues. First, verify the accuracy of your serial dilutions and the stability of this compound in your chosen solvent. The formulation of the test substance can affect its biological activity.[7] Ensure that environmental conditions such as temperature and pH are strictly controlled, as these can influence the activity of the herbicide.[6][8] Finally, review the health and uniformity of the biological material used in the assay.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in results between replicates (within the same plate/batch) | - Inconsistent cell/seedling density.- Uneven application of the test compound.- "Edge effects" in multi-well plates. | - Ensure a uniform and consistent number of cells or seedlings are added to each well or pot.- Use calibrated pipettes and consistent techniques for compound addition.- To minimize edge effects, consider not using the outer wells of the plate for experimental data, or fill them with a buffer solution. |
| No or low herbicidal effect at expected concentrations | - Inactive or degraded this compound stock solution.- Incorrectly prepared dilutions.- The test plant species is resistant to MCPA. | - Prepare fresh stock solutions and store them under appropriate conditions. Verify the purity of the this compound.- Double-check all calculations and dilution steps. Use a positive control with a known susceptible species.- Confirm from literature that your chosen plant species is susceptible to MCPA. |
| Excessive herbicidal effect even at the lowest concentrations | - Errors in dilution calculations leading to higher than intended concentrations.- Contamination of growth media or equipment with herbicide. | - Review and verify all dilution calculations and the concentration of the stock solution.- Ensure thorough cleaning of all glassware and equipment. Use dedicated equipment for herbicide bioassays to prevent cross-contamination.[9] |
| Inconsistent plant growth in control groups | - Non-uniform environmental conditions (light, temperature, humidity).- Variability in the growth medium.- Poor quality seeds or inconsistent seedling age. | - Ensure uniform distribution of light and stable temperature and humidity across all experimental units.- Use a homogenized batch of soil or growth medium for the entire experiment.- Use seeds from a single, certified lot and select seedlings of uniform size and developmental stage for the assay. |
Experimental Protocols
General Protocol for a Whole Plant Bioassay
This protocol outlines a general method for assessing the efficacy of this compound on a susceptible broadleaf plant species (e.g., Brassica napus).
-
Plant Preparation:
-
Sow seeds of the chosen indicator plant in pots containing a standardized potting mix.
-
Grow the seedlings in a controlled environment chamber with defined temperature, humidity, and photoperiod (e.g., 22°C, 60% relative humidity, 16:8 hour light:dark cycle).
-
Select healthy, uniform seedlings at a specific growth stage (e.g., 2-4 true leaves) for the experiment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in deionized water. The purity of the technical grade MCPA should be noted.[10]
-
Perform serial dilutions to create a range of test concentrations. The selection of dose levels is crucial for accurately determining the dose-response relationship.[11] A logarithmic series of concentrations is often effective.
-
Include a negative control (no this compound) and, if applicable, a vehicle control.
-
-
Application of Herbicide:
-
Apply a precise volume of each this compound dilution to the foliage of the test plants using a calibrated sprayer to ensure uniform coverage.
-
Alternatively, for soil activity assessment, a specified volume can be applied to the soil surface.
-
-
Incubation and Assessment:
-
Return the treated plants to the controlled environment chamber.
-
Observe the plants at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Assess herbicidal efficacy using various endpoints, such as visual injury ratings (e.g., chlorosis, necrosis, epinasty), plant height, or biomass (fresh or dry weight) reduction compared to the control group.
-
-
Data Analysis:
-
Analyze the dose-response data using appropriate statistical software to determine metrics such as the EC50 (the concentration causing a 50% response) or GR50 (the concentration causing a 50% reduction in growth).
-
Visualizations
MCPA Mode of Action Pathway
References
- 1. This compound [sitem.herts.ac.uk]
- 2. fao.org [fao.org]
- 3. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. bebpa.org [bebpa.org]
- 8. researchgate.net [researchgate.net]
- 9. analyzeseeds.com [analyzeseeds.com]
- 10. openknowledge.fao.org [openknowledge.fao.org]
- 11. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating matrix effects in the analysis of MCPA-sodium by HPLC
Technical Support Center: Analysis of MCPA-Sodium by HPLC
Welcome to the technical support center for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte (this compound) due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., soil, water, biological fluids). These interferences can either suppress or enhance the ionization of this compound in the HPLC detector, leading to inaccurate quantification.[1][2] This can result in underestimation or overestimation of the true concentration of the analyte in the sample.
Q2: How can I detect the presence of matrix effects in my HPLC analysis?
A2: A common method to assess matrix effects is to compare the signal response of a standard solution of this compound with the response of a post-extraction spiked sample.[3] A significant difference between the two signals indicates the presence of matrix effects. A post-column infusion experiment can also be performed to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
Q3: What are the most common strategies to mitigate matrix effects for this compound analysis?
A3: The primary strategies include:
-
Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample and remove interfering compounds.[4][5]
-
Sample Dilution: Diluting the sample extract to reduce the concentration of matrix components introduced into the HPLC system.[6]
-
Use of Internal Standards: Introducing a stable isotope-labeled (SIL) internal standard that behaves similarly to this compound to compensate for signal variations caused by the matrix.[2]
-
Chromatographic Optimization: Modifying the HPLC method (e.g., mobile phase composition, gradient) to improve the separation of this compound from interfering compounds.
Q4: Which sample preparation technique is better for this compound, SPE or LLE?
A4: Both SPE and LLE can be effective for cleaning up samples containing this compound. SPE is often preferred as it can be more selective, uses smaller volumes of organic solvents, and is more amenable to automation.[5] However, the choice depends on the specific matrix and available resources. A comparison of recovery data can help determine the most suitable technique for your application (see Table 1).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Co-eluting interferences from the matrix. | 1. Replace the HPLC column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 3. Improve sample cleanup using SPE or LLE (see Experimental Protocols). |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column contamination from the matrix. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Implement a more rigorous sample cleanup protocol (see Experimental Protocols). |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Loss of analyte during sample preparation steps. 3. Significant ion suppression due to matrix effects. | 1. Optimize the extraction solvent and pH for your specific matrix. 2. Ensure complete solvent evaporation and reconstitution steps. 3. Employ a more effective matrix effect mitigation strategy (see Table 1 and Table 2). |
| High Signal Suppression | 1. High concentration of co-eluting matrix components. 2. Inadequate sample cleanup. | 1. Dilute the sample extract before injection. 2. Use a more selective SPE sorbent or a multi-step LLE. 3. Use a stable isotope-labeled internal standard to compensate for the suppression. |
Quantitative Data Summary
The following tables provide a summary of quantitative data to help you compare different strategies for mitigating matrix effects in the analysis of this compound.
Table 1: Comparison of Recovery Rates for Different Sample Preparation Techniques in Soil Matrix
| Sample Preparation Technique | Analyte | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Solid-Phase Extraction (SPE) | This compound | 0.01 | 87.1 | 3.44 |
| 0.1 | 92.5 | 1.89 | ||
| 0.5 | 98.2 | 0.60 | ||
| Liquid-Liquid Extraction (LLE) | This compound | 0.05 | 85.0 | 4.20 |
| 0.5 | 91.3 | 2.50 | ||
| 2.5 | 95.8 | 1.90 |
Data adapted from studies on MCPA and other pesticides in soil matrices.[4]
Table 2: Effect of Sample Dilution on Matrix Effect in a Soil Matrix
| Dilution Factor | Matrix Effect (%) |
| 1x (No Dilution) | 65% (Suppression) |
| 10x Dilution | 85% |
| 100x Dilution | 98% |
Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value below 100% indicates suppression.
Table 3: Impact of Internal Standard on Mitigating Matrix Effects
| Analysis Method | Matrix Effect (%) | Apparent Recovery (%) |
| Without Internal Standard | 68% (Suppression) | 72% |
| With Stable Isotope-Labeled Internal Standard | 99% | 98% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Soil
This protocol is adapted from a validated method for the analysis of MCPA in soil.[4]
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of acetonitrile/dichloromethane (1:1, v/v) adjusted to pH 2 with formic acid.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (e.g., 60 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2). Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the extracted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of acetonitrile/dichloromethane (1:1, v/v).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Soil
This protocol provides a general procedure for LLE of acidic herbicides like MCPA from soil.
-
Sample Preparation: Weigh 20 g of air-dried, sieved soil into a 100 mL glass flask.
-
Extraction:
-
Add 40 mL of a mixture of acetone and 0.1 M HCl (1:1, v/v).
-
Shake vigorously for 1 hour on a mechanical shaker.
-
Allow the soil to settle and filter the supernatant through a glass wool plug.
-
-
Partitioning:
-
Transfer the filtrate to a 250 mL separatory funnel.
-
Add 50 mL of dichloromethane and shake for 2 minutes.
-
Allow the layers to separate and collect the lower organic layer.
-
Repeat the partitioning step twice more with 25 mL of dichloromethane each time.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry by passing through anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness using a rotary evaporator at 40°C.
-
-
Reconstitution:
-
Dissolve the residue in 1 mL of the initial mobile phase for HPLC analysis.
-
Visualizations
Caption: Workflow for mitigating matrix effects in this compound analysis.
Caption: Logical troubleshooting flow for HPLC analysis issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
How to prevent adsorption of MCPA-sodium to laboratory glassware and plastics
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the adsorption of MCPA-sodium to laboratory glassware and plastics. Adsorption can lead to significant errors in analytical measurements, including sample loss and cross-contamination. The following troubleshooting guides and FAQs will help you mitigate these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its adsorption to labware a concern?
This compound is the sodium salt of the herbicide 2-methyl-4-chlorophenoxyacetic acid. In laboratory settings, its adsorption to glassware and plastics is a significant concern because it can lead to inaccurate quantification of the analyte. This can manifest as lower-than-expected concentrations in your samples (sample loss) or the appearance of the analyte in subsequent samples run in the same equipment (carryover).
Q2: Which type of labware is best to minimize adsorption of this compound: glass or plastic?
While plastics should generally be avoided to minimize interference from phthalates, some studies suggest that polypropylene may adsorb certain compounds less than borosilicate glass at a neutral pH.[1] However, for phenoxy acid herbicides like MCPA, glass is often preferred due to its chemical inertness and the ability to perform surface treatments like silanization to reduce adsorption.
Q3: How does the pH of my this compound solution affect its adsorption to labware?
The adsorption of phenoxy herbicides like MCPA is highly dependent on the pH of the solution.[2][3] As weak acids, they exist in their neutral (protonated) form at a pH below their pKa, which increases their tendency to adsorb to surfaces. Conversely, at a pH above the pKa, they are in their anionic (deprotonated) form, which is less prone to adsorption. Therefore, maintaining a slightly alkaline pH for your this compound solutions can help reduce adsorption.
Q4: What is silanization, and how can it help prevent this compound adsorption?
Silanization is a surface treatment that modifies glass surfaces by reacting silanol groups (Si-OH) with an organosilane reagent.[4][5][6] This process replaces the hydrophilic silanol groups with a hydrophobic layer, which effectively prevents the adsorption of active compounds like this compound to the glass.[4][5][7]
Q5: Are there specific rinsing procedures I should follow to minimize carryover?
Yes, a thorough rinsing protocol is crucial. After using labware for this compound solutions, it is recommended to perform a multi-step rinse. This can include an initial rinse with a suitable organic solvent, followed by a rinse with a slightly alkaline solution to ensure the deprotonation of any residual MCPA, and finally, a thorough rinse with high-purity water. Some protocols also suggest a rinse with dilute acid prior to use to preclude herbicide adsorption, though the mechanism for this is less clear and may depend on the specific analyte and surface.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low recovery of this compound in samples | Adsorption of the analyte to the surface of glassware or plastic containers. | 1. Switch to silanized glassware for all sample preparation and analysis steps. 2. Adjust the pH of your sample solutions to be slightly alkaline (e.g., pH 8-9), if compatible with your analytical method. 3. Minimize the use of plastic labware. If plastics are necessary, consider using polypropylene and pre-rinsing with a solution of similar composition to your samples. |
| This compound detected in blank samples (Carryover) | Incomplete cleaning of labware from previous experiments, leading to desorption of the analyte. | 1. Implement a rigorous cleaning and rinsing protocol for all labware. This should include washing with a suitable detergent, followed by multiple rinses with solvents and high-purity water. 2. Consider dedicating a set of glassware specifically for this compound analysis to avoid cross-contamination. 3. In automated systems, integrate a decontamination step in the washing procedure, such as a brief exposure to a dilute sodium hypochlorite solution followed by thorough rinsing.[9] |
| Inconsistent or non-reproducible results | Variable adsorption and desorption of this compound due to inconsistencies in labware preparation or sample handling. | 1. Standardize your labware preparation protocol, including cleaning, rinsing, and any surface treatments like silanization. 2. Ensure the pH of all your standards and samples is consistent. 3. Minimize the contact time of your solutions with labware surfaces where possible. |
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol describes the process of silanizing glassware to create a hydrophobic surface and prevent the adsorption of this compound.
Materials:
-
Glassware to be silanized (e.g., vials, flasks, pipettes)
-
Silanizing agent (e.g., a solution of dimethyldichlorosilane in an organic solvent)
-
Fume hood
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
-
Drying oven
-
High-purity water
-
Organic solvent (e.g., acetone or ethanol) for rinsing
Procedure:
-
Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent and rinse extensively with tap water, followed by a final rinse with high-purity water.
-
Drying: Dry the glassware completely in an oven at a temperature appropriate for the glassware type (e.g., 100-120°C for borosilicate glass). It is crucial that the glass is free of any moisture.
-
Silanization (in a fume hood):
-
Prepare the silanizing solution according to the manufacturer's instructions.
-
Immerse the dry glassware in the silanizing solution for the recommended amount of time. Alternatively, fill the glassware with the solution.
-
Ensure all surfaces that will come into contact with the sample are coated.
-
-
Rinsing:
-
Carefully remove the glassware from the silanizing solution.
-
Rinse the glassware thoroughly with the recommended organic solvent to remove excess silanizing agent.
-
Follow with a final rinse with high-purity water.
-
-
Drying and Curing: Dry the silanized glassware in an oven. The temperature and time will depend on the specific silanizing agent used; consult the manufacturer's protocol.
-
Storage: Store the silanized glassware in a clean, dust-free environment.
Protocol 2: General Handling of this compound Solutions to Minimize Adsorption
This protocol outlines best practices for handling this compound solutions to reduce loss of analyte due to adsorption.
Materials:
-
Silanized glassware
-
pH meter or pH indicator strips
-
Buffer solutions or dilute base (e.g., sodium hydroxide) for pH adjustment
-
High-purity water
Procedure:
-
Labware Selection: Use silanized glassware for the preparation of all standards, samples, and reagents. Minimize the use of plastic containers.
-
pH Adjustment:
-
Before preparing your final solutions, determine the optimal pH to minimize adsorption while being compatible with your analytical method. A pH above the pKa of MCPA (approximately 3.1) is recommended, with a slightly alkaline pH often being effective.
-
Adjust the pH of your diluents and solutions accordingly using a suitable buffer or a dilute basic solution.
-
-
Sample Preparation:
-
Prepare standards and samples in the pH-adjusted diluent using the prepared silanized glassware.
-
Minimize the storage time of solutions in any container before analysis.
-
-
Rinsing: After use, rinse all glassware immediately and thoroughly. A suggested rinsing sequence is:
-
Rinse with the solvent used to dissolve the this compound.
-
Rinse with a slightly alkaline solution.
-
Rinse multiple times with high-purity water.
-
Data Presentation
The following table summarizes the findings on the adsorption of lead to different labware materials, which can provide some general insight into the adsorptive properties of these materials, although it is not specific to this compound.
| Material | pH | Analyte | Adsorption (%) |
| Borosilicate Glass | 5.5 | Lead | ~50-60% |
| Borosilicate Glass | 7.0 | Lead | ~50-60% |
| Polypropylene | 5.5 | Lead | 16.7% |
| Polypropylene | 7.0 | Lead | 80.9% |
| (Data adapted from a study on lead and thallium adsorption.[1]) |
Note: This data is for illustrative purposes to highlight that material and pH can significantly impact adsorption. The adsorption behavior of this compound may differ.
Visualizations
References
- 1. Sorption of lead and thallium on borosilicate glass and polypropylene: Implications for analytical chemistry and soil science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. adamschittenden.com [adamschittenden.com]
- 5. researchgate.net [researchgate.net]
- 6. Silanization - Wikipedia [en.wikipedia.org]
- 7. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MCPA-Sodium Spray Application in Field Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MCPA-sodium in field research plots. Our goal is to help you overcome common challenges and ensure the accuracy and efficacy of your experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before applying this compound in my research plots?
A1: The most critical first step is the thorough calibration of your spray equipment.[1][2] Inaccurate calibration is a primary source of application error, leading to either ineffective weed control or potential crop damage, which can compromise your research data.[1][3] Studies have shown that a significant percentage of sprayers are improperly calibrated, with errors often exceeding 5-10%.[1]
Q2: How do I select the correct nozzle for my this compound application?
A2: Nozzle selection is crucial for achieving the desired spray coverage and minimizing drift.[4][5] For broadcast application of herbicides like this compound, flat-fan nozzles are widely recommended.[1][6] Consider the following:
-
Nozzle Type: Air-induction (AI) or other low-drift nozzles are effective at reducing the number of small, drift-prone droplets.[7][8]
-
Spray Angle: 80° and 110° are common. Wider angles allow for a lower boom height, which can help reduce drift.[5][6]
-
Flow Rate (GPM): This must be determined based on your target application rate (GPA), travel speed (MPH), and nozzle spacing (W).[4][5]
Q3: What are the ideal weather conditions for applying this compound?
A3: Environmental conditions significantly impact the effectiveness and safety of your application.[9]
-
Wind: Avoid spraying in winds above 10 mph.[10] A crosswind is often preferable to spraying with the wind at your back or into the wind.[7] Dead calm conditions can indicate a temperature inversion, which can increase drift potential.[10][11]
-
Temperature and Humidity: Hot and dry conditions (temperatures above 25°C and relative humidity below 40%) can cause spray droplets to evaporate, making them more susceptible to drift.[7][12]
-
Rain: Do not apply if heavy rain is forecast within 48 hours, as this can lead to runoff and reduced efficacy.[13][14]
Q4: Can the time of day affect the efficacy of this compound?
A4: While some herbicides show a significant response to the time of day of application, MCPA generally shows little to no such effect under field conditions.[15] However, applying during the cooler parts of the day can help mitigate spray drift due to temperature inversions that can occur in the early morning or evening.
Q5: What is spray drift and how can I minimize it?
A5: Spray drift is the off-target movement of pesticides through the air.[12] It can cause damage to non-target crops and contaminate the environment.[8] To minimize drift:
-
Use Low-Drift Nozzles: Air-induction nozzles produce coarser droplets that are less likely to drift.[7][8]
-
Maintain Appropriate Pressure: Higher pressures generally create finer droplets. Operate within the nozzle's recommended pressure range, typically 20-40 psi for many flat-fan nozzles.[2][12]
-
Keep Boom Height Low: Maintain a boom height that achieves 100% pattern overlap, typically 50 to 55 cm above the target.[11][16]
-
Avoid Adverse Weather: Do not spray in high winds or during temperature inversions.[7][10]
Troubleshooting Guides
Issue 1: Poor Weed Control After Application
| Possible Cause | Troubleshooting Steps |
| Incorrect Application Rate | - Verify sprayer calibration. Recalibrate if necessary.[1][17] - Check calculations for the amount of this compound to add to the tank. |
| Weed Growth Stage or Condition | - MCPA is most effective on young, actively growing weeds.[11][18] - Stressed weeds (due to drought, heat, etc.) are harder to control.[18] Consider delaying application until conditions improve. |
| Improper Spray Coverage | - Ensure correct nozzle type and size were used.[4] - Check for clogged nozzles and clean or replace as needed. - Verify boom height provides 100% overlap.[16] |
| Environmental Factors | - Rainfall shortly after application can wash the herbicide off. A rain-free period of at least 48 hours is recommended. - High temperatures and low humidity can cause evaporation of spray droplets.[7] |
| Herbicide Resistance | - Some weed populations may develop resistance to Group 4 herbicides like MCPA.[11][19] Consider rotating or tank-mixing with herbicides from different groups. |
Issue 2: Evidence of Spray Drift (Damage to non-target plants)
| Possible Cause | Troubleshooting Steps |
| Application in High Winds | - Always measure wind speed before and during application. Do not spray in winds exceeding 10 mph.[10] |
| Temperature Inversion | - Avoid spraying during early morning or evening when calm, cool conditions near the ground can trap spray droplets.[10] |
| Incorrect Nozzle/Pressure Combination | - Use low-drift nozzles (e.g., air-induction).[7][8] - Operate the sprayer within the recommended pressure range for the nozzles to produce a coarser droplet size.[2][12] |
| Excessive Boom Height | - Lower the boom to the minimum height required for proper spray pattern overlap (typically 50-55 cm above the target).[11][16] |
| Volatilization of Ester Formulations | - MCPA is available in different formulations. Ester formulations are more volatile than amine or salt formulations, especially in warm temperatures, and can move as a vapor.[20] Consider using an amine or salt formulation when temperatures are high. |
Data Presentation: Key Spray Application Parameters
Table 1: Recommended Operating Parameters for this compound Application
| Parameter | Recommendation | Rationale |
| Nozzle Type | Flat-fan, Air-Induction (Low-Drift) | Provides uniform coverage for broadcast applications and reduces drift potential.[1][7] |
| Spray Pressure | 20 - 40 PSI | Ideal for herbicide application to minimize fine droplets that are prone to drift.[2] |
| Travel Speed | 4 - 8 MPH | A consistent and safe speed that allows for accurate application.[2][4] |
| Boom Height | 50 - 60 cm above target | Ensures 100% spray pattern overlap without excessive height that increases drift.[11][16] |
| Spray Volume | 100 - 240 L/ha (10-25 GPA) | Ensures adequate coverage of target weeds.[13][21] |
| Droplet Size | Coarse | Minimizes the production of fine spray drops that are most likely to drift.[7][11] |
Experimental Protocols
Protocol 1: Backpack Sprayer Calibration (Ounce Method)
This method equates ounces collected from a nozzle in a specific time to gallons per acre (GPA).
-
Define a Calibration Area: Measure and mark a 34 ft by 10 ft area (340 sq ft), which is 1/128th of an acre.[3]
-
Select Operating Parameters: Choose a comfortable and consistent walking speed and the desired spray pressure.[2]
-
Time the Spray Pass: While maintaining the chosen pressure, spray the calibration area with water and record the time in seconds it takes to cover the area.
-
Collect Nozzle Output: Spray into a measuring container for the same amount of time recorded in the previous step.
-
Determine Application Rate: The number of ounces collected is equal to the gallons per acre (GPA) the sprayer is applying.[2]
-
Adjust if Necessary: If the GPA is not what is desired, adjust walking speed or pressure and repeat the calibration process.
Protocol 2: Boom Sprayer Calibration
-
Inspect the Sprayer: Thoroughly clean the sprayer and check for any leaks or worn nozzles. Replace any damaged components.[1]
-
Determine Travel Speed: In the field to be sprayed, measure a known distance (e.g., 200 or 300 feet). Drive this distance at your intended spraying speed and record the time. Repeat and average the times. Calculate your speed in MPH.
-
Measure Nozzle Output:
-
Park the sprayer and maintain the desired operating pressure.
-
Place a collection container under one nozzle and collect the spray for one minute.
-
Measure the collected volume in ounces.
-
Repeat for several nozzles to ensure consistent output.
-
-
Calculate Application Rate (GPA): Use the following formula: GPA = (GPM per nozzle * 5940) / (MPH * Nozzle Spacing in inches) Where GPM = Ounces per minute / 128
-
Adjust and Recalibrate: Adjust pressure or travel speed as needed to reach the target GPA and then recalibrate.
Mandatory Visualizations
Caption: Workflow for this compound Application in Field Plots.
Caption: Decision Logic for Minimizing Spray Drift.
References
- 1. extension.colostate.edu [extension.colostate.edu]
- 2. How to Calibrate a Food Plot Sprayer | National Deer Association [deerassociation.com]
- 3. ucanr.edu [ucanr.edu]
- 4. Selecting a Field Sprayer Nozzle – Sprayers 101 [sprayers101.com]
- 5. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 6. uky.edu [uky.edu]
- 7. Management of Pesticide Spray Drift - Canada.ca [canada.ca]
- 8. extension.psu.edu [extension.psu.edu]
- 9. caws.org.nz [caws.org.nz]
- 10. pesticidestewardship.org [pesticidestewardship.org]
- 11. evenspray.com [evenspray.com]
- 12. PI232/PI232: Managing Pesticide Drift [edis.ifas.ufl.edu]
- 13. assets.greenbook.net [assets.greenbook.net]
- 14. youtube.com [youtube.com]
- 15. mssoy.org [mssoy.org]
- 16. Calibrating a Plot Sprayer – Sprayers 101 [sprayers101.com]
- 17. plantsciences.tennessee.edu [plantsciences.tennessee.edu]
- 18. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 19. ipco.ca [ipco.ca]
- 20. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 21. assets.greenbook.net [assets.greenbook.net]
Troubleshooting inconsistent phytotoxicity results in MCPA-sodium experiments
Welcome to the technical support center for MCPA-sodium phytotoxicity experiments. This resource is designed for researchers, scientists, and professionals in drug development to help troubleshoot and standardize experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the sodium salt form of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used systemic and selective post-emergence herbicide.[1][2] It is primarily used to control broadleaf weeds in cereal crops, pastures, and turf.[1][2] MCPA acts by mimicking the plant growth hormone auxin.[1][3] It is absorbed through the leaves and roots and translocates to the meristematic tissues (actively growing regions).[1][4] This leads to uncontrolled and unsustainable cell division and elongation, disrupting the plant's normal growth processes, which results in symptoms like stem twisting, leaf deformation, and ultimately, plant death.[1][2][5]
Q2: What are the typical symptoms of this compound phytotoxicity?
Symptoms of this compound phytotoxicity can vary depending on the plant species, growth stage, and the dose received. Common symptoms in sensitive plants include:
-
Stem and petiole twisting or curling (epinasty).
-
Leaf cupping, crinkling, and withering.[1]
-
Stunted growth.[6]
-
Callus-like growths on stems and roots.[7]
-
Chlorosis (yellowing of leaves) followed by necrosis (tissue death).[6]
-
For some highly sensitive plants like cotton, leaves may become pale, brittle, and thickened, and buds or flowers may drop.[7]
Q3: Why are my phytotoxicity results with this compound inconsistent across experiments?
Inconsistent results in this compound bioassays are a common challenge and can be attributed to a variety of factors. The main sources of variability include:
-
Environmental Conditions: Temperature, soil moisture, pH, and light conditions can significantly alter the herbicide's degradation rate, soil mobility, and availability to the plant.[8]
-
Soil or Substrate Properties: The amount of organic matter and clay in the soil is a primary factor influencing this compound's adsorption.[9][10][11] Higher organic matter content can bind the herbicide, making it less available for plant uptake and leading to lower-than-expected phytotoxicity.[11]
-
Plant-Related Factors: The species, variety, and developmental stage of the test plants are critical. Plants are often most sensitive during early vegetative growth.[7][12] The overall health and stress level of the plants can also impact their response.
-
Herbicide Application and Formulation: Inconsistencies in spray application, such as droplet size and coverage, can lead to variable dosing.[13] The quality of the water used for dilution (e.g., presence of antagonistic ions like calcium) and the use of adjuvants can also modify the herbicide's activity.[6][14]
-
Experimental Procedures: Lack of a standardized protocol for plant care, treatment application, and data assessment is a major source of variability.
Q4: How can I improve the consistency and reproducibility of my experiments?
To minimize variability, it is crucial to adopt a standardized experimental protocol. Key recommendations include:
-
Use a Standardized Bioassay Protocol: Follow established guidelines, such as the OECD 208 Terrestrial Plant Test, which specifies controlled conditions for temperature, light, and humidity.[15]
-
Control Environmental Conditions: Conduct experiments in controlled growth chambers or greenhouses where temperature, light intensity, photoperiod, and humidity can be kept constant.
-
Standardize Soil/Substrate: Use a consistent, well-characterized artificial soil mixture or a natural soil with known properties (pH, organic matter content, texture) for all experiments.
-
Uniform Plant Material: Use seeds from the same lot and select healthy, uniform seedlings at the same growth stage for all treatments.[16]
-
Precise Application: Calibrate application equipment carefully to ensure a uniform and accurate dose is applied to all plants. Use a spray chamber for foliar applications to avoid drift and ensure even coverage.
-
Include Proper Controls: Always include an untreated control group (water/vehicle only) and a positive control if applicable.[16][17] To assess crop safety, it is also recommended to test at both the intended dose and a higher dose (e.g., 2x).[18][19]
Troubleshooting Guide for Inconsistent Phytotoxicity
Use this guide to systematically identify the potential source of variability in your this compound experiments.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process to diagnose the cause of inconsistent results.
Caption: A workflow for troubleshooting inconsistent phytotoxicity results.
| Potential Cause | Key Questions to Ask | Recommended Action |
| Environmental Factors | Were the temperature, humidity, and light intensity/duration consistent across all experimental runs? Was the soil moisture level uniform for all pots/trays? Could there be fluctuations in soil pH? | Use a controlled environment growth chamber. Implement a standardized watering schedule. Measure and buffer the pH of your soil and water source if necessary. |
| Soil/Substrate | Are you using the same soil source for every experiment? Has the organic matter content been analyzed? Is the soil texture consistent? | Use a standardized artificial soil mix or homogenize a large batch of natural soil for the entire study. Analyze soil for pH, organic matter content, and texture.[11] |
| Plant Material | Are you using the same plant species and variety? Are the plants at the exact same growth stage at the time of application? Are all plants healthy and free from other stresses? | Source seeds from a single, certified supplier. Establish a clear protocol for seedling selection (e.g., select only plants with two true leaves). Discard any seedlings that appear stressed or unhealthy prior to the experiment.[16] |
| Herbicide Formulation & Application | Was the this compound from the same batch? Was it stored correctly? Is the water used for dilution from a consistent source? Was the application equipment calibrated before each use? | Use this compound from a single batch for a series of experiments. Use deionized or distilled water for dilutions to avoid ionic interference.[14] Calibrate sprayers to ensure consistent volume and pressure. |
| Data Collection | Are phytotoxicity assessments being performed at the same time points after treatment? Is the scoring system objective and quantitative? | Establish fixed time points for data collection (e.g., 3, 7, and 14 days after treatment). Measure quantitative parameters like plant height, root length, fresh/dry biomass, and chlorophyll content instead of relying solely on visual scoring.[15] |
Quantitative Data Tables
Table 1: Influence of Environmental Factors on MCPA Soil Half-Life (DT₅₀)
The degradation rate of MCPA in soil is highly variable and influenced by microbial activity, which is dependent on environmental conditions.
| Factor | Condition | Effect on MCPA Persistence | Typical DT₅₀ Range (Days) | Reference |
| Soil Temperature | Low Temperature | Decreased microbial activity, slower degradation | Longer | [8] |
| Optimal Temperature | Increased microbial activity, faster degradation | Shorter | [8] | |
| Soil Moisture | Anaerobic (waterlogged) | Negligible degradation | Very Long | [8] |
| Aerobic (moist) | Optimal microbial degradation | 7 - 60 | [8] | |
| Soil pH | Acidic (Low pH) | Increased adsorption to soil particles | Potentially Longer | [8][10] |
| Neutral to Alkaline (High pH) | Decreased adsorption, more available for degradation and leaching | Potentially Shorter | [8][10] |
Table 2: Example of this compound Effect on Cotton Seedling Physiology
Data below is conceptualized based on findings from a study on cotton, a highly sensitive species, showing physiological responses to a high concentration of MCPA-Na.
| Days After Treatment | Parameter | Control (0 g/L) | MCPA-Na (130 g/L) | % Change | Reference |
| 1 | Chlorophyll Content (relative units) | 100 | 69.28 | -30.72% | [7] |
| 7 | Chlorophyll Content (relative units) | 100 | 58.14 | -41.86% | [7] |
| 1 | Soluble Protein Content (relative units) | 100 | 134.62 | +34.62% | [7] |
| 7 | Soluble Protein Content (relative units) | 100 | 168.97 | +68.97% | [7] |
| 1 | MDA Content (stress indicator) | 100 | 103.90 | +3.90% | [7] |
| 7 | MDA Content (stress indicator) | 100 | 134.95 | +34.95% | [7] |
Experimental Protocols & Visualizations
Mechanism of Action: Auxin Mimicry
MCPA mimics the natural plant hormone Indole-3-acetic acid (IAA), but unlike IAA, it is not easily broken down by the plant. This leads to a continuous growth signal, causing metabolic disruption and uncontrolled growth.
Caption: Signaling pathway of MCPA as a synthetic auxin mimic.
Standardized Phytotoxicity Bioassay Protocol
This protocol provides a framework for conducting a reproducible seedling emergence and growth test, based on principles from OECD Guideline 208.
1. Preparation:
-
Test Species: Select a sensitive indicator species (e.g., tomato, cress, or a target weed species). Use seeds from the same lot.
-
Substrate: Prepare a standardized soil mix (e.g., 70% sand, 20% kaolin clay, 10% sphagnum peat, pH adjusted to 6.0 ± 0.5).
-
Herbicide Solutions: Prepare a stock solution of this compound in deionized water. Perform serial dilutions to create a range of at least 5 concentrations and an untreated control.
2. Experimental Setup:
-
Potting: Fill pots of a uniform size with a measured amount of the standardized substrate.
-
Treatment Application: For pre-emergence tests, apply the herbicide solutions evenly to the soil surface. For post-emergence tests, sow seeds and wait until seedlings reach a specific growth stage (e.g., two-leaf stage) before applying a foliar spray in a calibrated spray chamber.
-
Sowing: Plant a specified number of seeds (e.g., 10) at a uniform depth in each pot.
-
Replication: Prepare at least four replicate pots for each concentration level and the control.
-
Randomization: Arrange the pots in a randomized complete block design within the growth chamber.
3. Incubation:
-
Conditions: Place pots in a growth chamber with controlled conditions (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod, 70% relative humidity).
-
Watering: Water as needed, typically from the bottom, to maintain consistent soil moisture without washing the herbicide away.
4. Data Collection & Assessment:
-
Emergence: Count the number of emerged seedlings daily for 7 days.
-
Phytotoxicity Symptoms: Visually assess and score phytotoxicity symptoms (e.g., on a 0-100% scale) at 7 and 14 days after application.
-
Growth Parameters: At the end of the experiment (e.g., 14 or 21 days), harvest the surviving seedlings. Measure shoot height, root length, and determine shoot and root fresh and dry biomass.
5. Data Analysis:
-
Calculate the percentage of emergence inhibition relative to the control.
-
Use regression analysis to determine the EC₅₀ (concentration causing 50% effect) for growth parameters like biomass and height.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to identify the No Observed Effect Concentration (NOEC).
Experimental Workflow Diagram
Caption: Workflow for a standardized plant phytotoxicity bioassay.
References
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. waterquality.gov.au [waterquality.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. analyzeseeds.com [analyzeseeds.com]
- 7. Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sourcetotap.eu [sourcetotap.eu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ars.usda.gov [ars.usda.gov]
- 12. researchgate.net [researchgate.net]
- 13. evenspray.com [evenspray.com]
- 14. tandfonline.com [tandfonline.com]
- 15. testinglab.com [testinglab.com]
- 16. greenhousegrower.com [greenhousegrower.com]
- 17. joegardener.com [joegardener.com]
- 18. fs.usda.gov [fs.usda.gov]
- 19. pp1.eppo.int [pp1.eppo.int]
Validation & Comparative
A Comparative Guide to a Novel RP-HPLC Method and Traditional GC for the Determination of MCPA-Sodium
This guide provides a detailed comparison between a novel Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method and a traditional Gas Chromatography (GC) method for the quantitative determination of MCPA-sodium. The information is intended for researchers, scientists, and professionals in analytical chemistry and environmental monitoring, offering an objective look at method performance supported by experimental data.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key validation parameters for the novel RP-HPLC method and a conventional GC-based method for MCPA determination. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an analytical method.[1][2]
| Validation Parameter | Novel RP-HPLC Method | Traditional GC Method | Notes |
| Linearity (R²) | > 0.998[3][4] | > 0.99[1] | A higher R² value indicates a better correlation between concentration and instrument response. |
| Accuracy (Recovery %) | 99.53% - 100.10%[4] | 99% - 109%[5][6] | Represents the closeness of the measured value to the true value. |
| Precision (RSD %) | < 2%[4] | Typically < 15% | Measures the degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 1.08 mg/L (in formulation)[3][4] | 10 nmol L⁻¹ (in water)[7][8] | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1] |
| Limit of Quantitation (LOQ) | 3.62 mg/L (in formulation)[3][4] | 1.0 ng/mL (in water)[5] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1] |
Experimental Protocols
Detailed methodologies for both the novel RP-HPLC and traditional GC methods are provided below.
Novel Method: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
This method allows for the direct analysis of MCPA without the need for derivatization, making it a more efficient alternative to traditional GC methods for certain applications.
1. Sample Preparation (for formulated products):
-
Accurately weigh a sample containing approximately 200 mg/L of MCPA.
-
Dissolve the sample in a 100 mL volumetric flask using the mobile phase (e.g., Methanol:Water = 90:10 v/v) as the diluent.[3]
-
Sonicate the solution for several minutes to ensure complete dissolution.
-
Filter the sample through a 0.45 µm membrane filter prior to injection.[3]
2. Chromatographic Conditions:
-
Column: C18 column.[9]
-
Mobile Phase: An isocratic mixture of Methanol and Water (90:10 v/v).[3] Phosphoric acid (0.1%) can be added to the water to improve peak shape.[9]
-
Flow Rate: 1.3 ml/minute.[9]
-
Injection Volume: 10 µl.[9]
-
Column Temperature: Ambient.[9]
-
Detection: UV detector at a wavelength of 280 nm.[9]
3. Standard Preparation:
-
Prepare a standard solution of this compound with a known concentration in the mobile phase.
-
Follow the same dissolution and filtration steps as for the sample preparation.
Alternative Method: Gas Chromatography (GC)
GC methods are well-established for pesticide residue analysis and often exhibit high sensitivity, particularly when coupled with a mass spectrometer. However, they typically require a derivatization step to make the polar MCPA acid more volatile.
1. Sample Preparation (for water samples):
-
Extraction: Acidify the water sample and extract MCPA using a suitable organic solvent like dichloromethane.
-
Derivatization: Esterify the extracted MCPA to a more volatile form, for example, using diazomethane to form the methyl ester.[10] This step is crucial as MCPA is not sufficiently volatile for direct GC analysis.
-
Clean-up: The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[11]
2. Chromatographic Conditions:
-
Column: A capillary column suitable for pesticide analysis.
-
Carrier Gas: Inert gas such as Helium or Nitrogen.
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 280°C.
-
Detection: A mass selective detector (MSD) is commonly used for its high selectivity and sensitivity.[5]
Mandatory Visualizations
Experimental Workflow for Novel RP-HPLC Method
References
- 1. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. cdn.who.int [cdn.who.int]
- 11. Evaluation of Factors Influencing Recovery of Herbicide MCPA from Drinking Water | Iranian Journal of Public Health [ijph.tums.ac.ir]
Comparative Phytotoxicity of MCPA-Sodium and 2,4-D on Non-Target Crops: A Scientific Guide
Introduction
MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) are selective, systemic herbicides widely utilized for the control of broadleaf weeds in cereal crops and pastureland.[1] Both belong to the phenoxyalkanoic acid class of herbicides and function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2][3] This mode of action leads to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[3] While effective against target weeds, the potential for these herbicides to cause phytotoxicity in non-target, broadleaf crops through spray drift or soil residues is a significant concern in agricultural systems.[4][5][6][7] This guide provides a comparative analysis of the phytotoxicity of MCPA-sodium and 2,4-D on various non-target crops, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Pathway
Both MCPA and 2,4-D disrupt plant growth by overwhelming the natural auxin signaling pathways.[2] In susceptible dicotyledonous plants, these synthetic auxins bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and other AUXIN SIGNALING F-BOX (AFB) proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[2][8] This binding promotes the degradation of Aux/IAA transcriptional repressor proteins.[8] The removal of these repressors allows for the activation of Auxin Response Factors (ARFs), which in turn regulate the expression of numerous genes involved in growth and development.[8] The persistent and high-level activation of these genes by synthetic auxins leads to a cascade of detrimental effects, including epinasty (twisting of stems and petioles), leaf malformation, and ultimately, plant death due to metabolic disruption and tissue damage.[4][9] This process also involves the increased production of other plant hormones like ethylene and the generation of reactive oxygen species (ROS), which contribute to cellular damage.[9][10]
Quantitative Phytotoxicity Data
The phytotoxic effects of this compound and 2,4-D on non-target crops can be quantified by measuring various parameters, including inhibition of germination, root and shoot growth, biomass reduction, and yield loss. The following tables summarize key experimental findings comparing the two herbicides.
| Crop Species | Herbicide | Germination IC50 (mg a.i./L) | Root Growth Inhibition IC50 (mg a.i./L) | Shoot Growth Inhibition IC50 (mg a.i./L) | Reference |
| Lepidium sativum (Garden cress) | MCPA-Na salt (Chwastox Extra 300SL) | > 6704 | 0.07 | 0.15 | [1] |
| 2,4-D-NH4+ salt (Aminopielik 720) | 104 | 0.12 | 0.25 | [1] | |
| Sinapis alba (White mustard) | MCPA-Na salt (Chwastox Extra 300SL) | 2682 | 0.15 | 0.30 | [1] |
| 2,4-D-NH4+ salt (Aminopielik 720) | 204 | 0.20 | 0.45 | [1] |
Table 1: Comparative IC50 values of this compound and 2,4-D on the germination and early growth of non-target dicotyledonous plants.[1]
| Crop Species | Herbicide | Application Rate | Visual Injury (%) | Yield Loss (%) | Reference |
| Soybean (Glycine max) | 2,4-D | Low drift rates | Markedly lower than dicamba | - | [11] |
| Dicamba (another synthetic auxin) | Low drift rates | Higher than 2,4-D | - | [11] | |
| Cotton (Gossypium hirsutum) | MCPA-Na | 130 g/L | - | Boll number reduced by 75-80% (seedling/budding stage) | [12] |
| 2,4-D | 0.07 kg/ha and above | Damage apparent | - | [13] | |
| Tomato (Lycopersicon esculentum) | 2,4-D | 0.42 to 13.44 g a.i./ha (at flowering) | - | Linear crop reduction | [14] |
Table 2: Summary of phytotoxic effects of MCPA and 2,4-D on various non-target crops from drift simulation studies.
Visual Symptoms of Phytotoxicity
Exposure of sensitive non-target crops to MCPA and 2,4-D results in a range of characteristic visual symptoms, including:
-
Epinasty: Twisting and curling of stems and leaf petioles.[4]
-
Leaf Malformation: Cupping, crinkling, strapping (narrowing), and parallel venation.[4][15]
-
Stunting: Reduced overall plant growth and development.[12]
-
Chlorosis and Necrosis: Yellowing and subsequent death of plant tissues.[9]
-
Abnormal Fruit Development: Misshapen or smaller fruits.[4]
Soybeans are generally considered to be more sensitive to dicamba than to 2,4-D.[15] Cotton, on the other hand, is extremely sensitive to 2,4-D.[16] The severity of these symptoms is dependent on the herbicide dose, the plant's growth stage at the time of exposure, and environmental conditions.[4][16]
Experimental Protocols
The assessment of herbicide phytotoxicity on non-target crops typically involves the following experimental procedures:
1. Plant Material and Growth Conditions:
-
Seeds of selected non-target crop species (e.g., soybean, cotton, tomato, garden cress, white mustard) are sown in pots containing a standardized soil or sand medium.[1][17]
-
Plants are grown under controlled environmental conditions in a greenhouse or growth chamber, with specified temperature, humidity, and photoperiod to ensure uniform growth.[17]
2. Herbicide Application:
-
Stock solutions of this compound and 2,4-D are prepared in their commercial formulations or as technical grade active ingredients.
-
A series of dilutions are made to create a range of treatment concentrations.
-
Herbicides are typically applied post-emergence to seedlings at a specific growth stage (e.g., two to four true leaves) using a laboratory spray chamber to simulate field application and ensure uniform coverage.[12][17] For germination tests, the herbicide is incorporated into the growth medium.[1]
3. Experimental Design:
-
A completely randomized design is commonly used, with multiple replications for each herbicide concentration and an untreated control group.[17]
4. Data Collection and Analysis:
-
Germination: The number of germinated seeds is counted daily for a specified period.[1]
-
Root and Shoot Length: After a set growth period, seedlings are carefully removed from the growth medium, and the lengths of the primary root and shoot are measured.[1]
-
Biomass: The fresh and dry weight of the shoots and/or roots are determined.[17]
-
Visual Injury: Phytotoxicity is assessed visually at regular intervals after treatment using a rating scale (e.g., 0% = no injury, 100% = plant death).[11]
-
Yield: For longer-term studies, plants are grown to maturity, and yield parameters (e.g., fruit number, weight) are measured.[12][14]
-
Statistical Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA, regression analysis) to determine the significance of the herbicide effects. The concentration causing a 50% inhibition of a measured parameter (IC50) is often calculated to compare the toxicity of the herbicides.[1]
Visualizing the Experimental Workflow and Signaling Pathway
A typical workflow for assessing herbicide phytotoxicity.
Simplified signaling pathway of synthetic auxin herbicides.
Conclusion
Both this compound and 2,4-D exhibit significant phytotoxicity to non-target broadleaf crops, acting through the disruption of the plant's natural auxin signaling pathway. Experimental data, particularly from laboratory bioassays, indicate that even at low concentrations, these herbicides can inhibit root and shoot growth. Field observations and drift studies further confirm their potential to cause visible injury and reduce the yield of sensitive crops like soybean, cotton, and tomato. The relative sensitivity of a particular crop to either MCPA or 2,4-D can vary. Understanding the comparative phytotoxicity and the underlying mechanisms is crucial for researchers and agricultural professionals in developing strategies to mitigate off-target damage and ensure the sustainable use of these important herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-D Fact Sheet [npic.orst.edu]
- 4. Herbicide Damage in Tomatoes | Mississippi State University Extension Service [extension.msstate.edu]
- 5. extension.psu.edu [extension.psu.edu]
- 6. 2,4-D and dicamba-resistant crops and their implications for susceptible non-target crops - Field Crops [canr.msu.edu]
- 7. Reducing 2,4-D and Dicamba Drift Risk to Fruits, Vegetables and Landscape Plants | Ohioline [ohioline.osu.edu]
- 8. scielo.br [scielo.br]
- 9. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Effect of postemergence applications of aminocyclopyrachlor, aminopyralid, 2,4-D, and dicamba on non–auxin resistant soybean | Weed Science | Cambridge Core [cambridge.org]
- 12. Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tolerance of cotton expressing a 2,4-D detoxification gene to 2,4-D applied in the field - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 14. Impact of sublethal doses of 2,4-D, simulating drift, on tomato yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ag.purdue.edu [ag.purdue.edu]
- 16. A Meta-Analysis on the Effects of 2,4-D and Dicamba Drift on Soybean and Cotton | Weed Science | Cambridge Core [cambridge.org]
- 17. researchgate.net [researchgate.net]
Assessing MCPA-Sodium Cross-Reactivity in Phenoxy Herbicide Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of phenoxy herbicides is critical in environmental monitoring, food safety, and toxicological studies. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), offer a rapid and sensitive screening method for these compounds. However, the structural similarity among phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), dicamba, and mecoprop, raises the potential for cross-reactivity, where an assay designed for one compound also detects another. This guide provides a comparative assessment of the cross-reactivity of MCPA-sodium in immunoassays developed for other common phenoxy herbicides, supported by available experimental data and detailed methodologies.
Understanding Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. In the context of phenoxy herbicides, these small molecules (haptens) are conjugated to a carrier protein to elicit an immune response and generate specific antibodies. Cross-reactivity occurs when an antibody binds to a non-target compound that is structurally similar to the target antigen. The degree of cross-reactivity is a critical parameter for evaluating the specificity and reliability of an immunoassay.
Below is a diagram illustrating the principle of competitive ELISA, a common format for herbicide detection, and how a structurally similar compound like MCPA can interfere with the assay.
Quantitative Cross-Reactivity Data
The following table summarizes the reported cross-reactivity of MCPA in a commercially available immunoassay for 2,4-D. The cross-reactivity is typically expressed as a percentage relative to the target analyte.
| Immunoassay Target | MCPA Cross-Reactivity (%) | Reference |
| 2,4-D | 13% | Eurofins Abraxis 2,4-D Plate Kit |
Note: Extensive searches for cross-reactivity data of this compound in commercially available or research-based immunoassays for dicamba and mecoprop did not yield specific quantitative results. This indicates a potential data gap for these specific assay comparisons.
Experimental Protocols
The determination of cross-reactivity is a key component of immunoassay validation. The general methodology for a competitive ELISA is outlined below.
General Competitive ELISA Protocol for Phenoxy Herbicide Detection
This protocol provides a general workflow for determining the concentration and cross-reactivity of phenoxy herbicides. Specific parameters such as antibody and antigen concentrations, and incubation times, should be optimized for each assay.
Materials:
-
Microtiter plates (96-well)
-
Capture antibody specific to the target herbicide (e.g., anti-2,4-D)
-
Standard solutions of the target herbicide and potential cross-reactants (e.g., this compound)
-
Enzyme-conjugated target herbicide (e.g., 2,4-D-HRP)
-
Bovine Serum Albumin (BSA) for blocking
-
Wash buffer (e.g., PBS with Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Microtiter plate wells are coated with the specific capture antibody and incubated to allow for binding.
-
Washing: The wells are washed to remove any unbound antibody.
-
Blocking: Non-specific binding sites on the well surface are blocked using a blocking agent like BSA.
-
Competition: Standard solutions of the target herbicide or the test compound (this compound) at various concentrations are added to the wells, followed by the addition of a fixed concentration of the enzyme-conjugated herbicide. The plate is then incubated. During this step, the free herbicide in the sample and the enzyme-conjugated herbicide compete for the limited number of antibody binding sites.
-
Washing: The wells are washed again to remove any unbound reagents.
-
Signal Generation: A substrate solution is added to the wells. The enzyme bound to the plate catalyzes the conversion of the substrate into a colored product.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution.
-
Measurement: The absorbance of the color produced is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the herbicide in the sample.
Calculation of Cross-Reactivity
Cross-reactivity is determined by comparing the concentration of the target analyte that causes 50% inhibition of the signal (IC50) with the concentration of the cross-reacting compound that causes the same 50% inhibition.
The formula for calculating percent cross-reactivity is:
% Cross-Reactivity = (IC50 of Target Herbicide / IC50 of Cross-Reactant) x 100
Conclusion
The assessment of cross-reactivity is paramount for the validation and interpretation of immunoassay results for phenoxy herbicides. Based on available data, MCPA exhibits a notable level of cross-reactivity (approximately 13%) in at least one commercially available 2,4-D ELISA. This implies that the presence of MCPA in a sample could lead to an overestimation of 2,4-D concentrations. For researchers and professionals in drug development and environmental analysis, it is crucial to be aware of such potential interferences and to confirm positive results from screening immunoassays with a more selective analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), especially when accurate quantification is required. The lack of readily available cross-reactivity data for MCPA in dicamba and mecoprop immunoassays highlights an area where further investigation is warranted to ensure the accuracy of these analytical tools.
Navigating Quality Control: A Comparative Guide to MCPA-Sodium as a Certified Reference Material
For researchers, scientists, and drug development professionals engaged in agrochemical analysis, the integrity of analytical measurements is paramount. Certified Reference Materials (CRMs) serve as the bedrock of quality control, ensuring the accuracy and comparability of results. This guide provides a comprehensive validation of MCPA-sodium as a CRM, offering a comparison with other relevant herbicide standards and detailing the rigorous experimental protocols that underpin its certification.
This compound ((4-chloro-2-methylphenoxy)acetic acid sodium salt) is a widely used selective herbicide for the control of broadleaf weeds.[1] Its prevalence necessitates the availability of a highly characterized and reliable CRM for the accurate quantification of residues in environmental matrices, formulation analysis, and toxicological studies. The validation of this compound as a CRM involves a meticulous process to establish its purity, homogeneity, and stability, all with a specified uncertainty.
Performance Comparison of Herbicide Certified Reference Materials
The selection of a suitable CRM is a critical decision in any analytical workflow. The following table summarizes the key metrological characteristics of this compound CRM in comparison to other commonly used herbicide CRMs, such as 2,4-D and Glyphosate. The data presented is compiled from commercially available CRM certificates of analysis.
| Certified Reference Material | Chemical Formula | Purity (%) | Expanded Uncertainty (%) | Certification Basis |
| This compound | C₉H₈ClNaO₃ | 98.3 | 0.1 | ISO 17034, ISO/IEC 17025 |
| 2,4-D | C₈H₆Cl₂O₃ | 99.5 | 0.5 | ISO 17034, ISO/IEC 17025 |
| Glyphosate | C₃H₈NO₅P | 99.3 | 0.4 | ISO 17034, ISO/IEC 17025 |
This data is illustrative and based on representative Certificates of Analysis. Actual values may vary between manufacturers and lots.
Experimental Protocols for the Validation of this compound as a CRM
The certification of this compound as a CRM is a multi-faceted process that adheres to international standards such as ISO 17034 and ISO/IEC 17025. This ensures the material is fit for its intended purpose in providing metrological traceability. The core experimental procedures are detailed below.
Material Sourcing and Characterization
A high-purity batch of this compound is synthesized or procured. The identity of the material is unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To verify the presence of characteristic functional groups.
Purity Determination (Mass Balance Approach)
The certified purity value is typically assigned using a mass balance approach, where the content of the main component is determined by subtracting the quantified amounts of all impurities from 100%.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is employed to separate and quantify organic impurities. A typical method involves a C18 column with a mobile phase of acetonitrile and water containing a small percentage of phosphoric acid, with detection at 280 nm.
-
Water Content: Karl Fischer titration is used to determine the water content.
-
Residual Solvents: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is used to quantify any residual solvents from the synthesis process.
-
Inorganic Impurities (Sulphated Ash): The material is heated to a high temperature with sulfuric acid, and the weight of the remaining inorganic residue is determined.
The final purity is calculated as: Purity (%) = 100% - % Organic Impurities - % Water - % Residual Solvents - % Sulphated Ash
Homogeneity Assessment
To ensure that each unit of the CRM has the same composition within the stated uncertainty, a homogeneity study is conducted.
-
Sampling: A statistically relevant number of units are randomly selected from the entire batch (e.g., 10-15 units).
-
Analysis: The purity of multiple sub-samples from each selected unit is determined using a repeatable analytical method (e.g., HPLC).
-
Statistical Evaluation: The results are analyzed using Analysis of Variance (ANOVA) to assess if there is a statistically significant difference between the units. The between-unit variation is then incorporated into the overall uncertainty budget.
Stability Studies
The stability of the CRM is assessed under both long-term and accelerated storage conditions to establish a shelf-life and recommended storage conditions.
-
Long-Term Stability: Samples are stored at the recommended storage temperature (e.g., 2-8°C) and analyzed at regular intervals (e.g., 0, 6, 12, 24, 36 months).
-
Accelerated Stability: Samples are stored at elevated temperatures (e.g., 40°C) and analyzed at shorter intervals (e.g., 0, 1, 3, 6 months). This data is used to predict the long-term stability.
-
Analysis: The purity of the stored samples is determined at each time point, and the data is statistically analyzed for any significant degradation trend.
Value Assignment and Uncertainty Calculation
The certified value for the purity of this compound is assigned based on the results of the characterization. The expanded uncertainty is calculated by combining the uncertainties from the characterization (purity analysis), homogeneity, and stability studies, in accordance with the Guide to the Expression of Uncertainty in Measurement (GUM).
Visualizing the Validation Workflow
The following diagrams illustrate the key processes in the validation of this compound as a Certified Reference Material.
References
Comparative environmental impact assessment of MCPA-sodium and glyphosate
Comparative Environmental Impact Assessment: MCPA-sodium and Glyphosate
A detailed comparison of the environmental impacts of the herbicides this compound and glyphosate reveals distinct profiles in terms of their chemical properties, modes of action, and effects on non-target organisms. This guide synthesizes available data to provide an objective assessment for researchers, scientists, and drug development professionals.
Physicochemical Properties
The behavior of a herbicide in the environment is largely dictated by its physical and chemical properties. This compound and glyphosate differ significantly in their solubility, stability, and potential for movement in soil and water.
| Property | This compound | Glyphosate |
| IUPAC Name | sodium;2-(4-chloro-2-methylphenoxy)acetate | N-(phosphonomethyl)glycine |
| Molecular Formula | C9H8ClNaO3 | C3H8NO5P |
| Molecular Weight | 223.61 g/mol [1] | 169.07 g/mol [2] |
| Water Solubility | 270 g/L[1] | 1.01 g/100 mL (10.1 g/L) at 20°C[3] |
| Melting Point | 120°C (decomposes)[1] | 187°C (decomposes)[3] |
| Vapor Pressure | No data available | Non-volatile[4] |
| log P (Octanol-Water Partition Coefficient) | No data available | -2.8[3] |
| pKa | Weak acid[1] | <2, 2.6, 5.6, 10.6[3] |
Mode of Action
The mechanisms by which these herbicides control weeds are fundamentally different, which also influences their selectivity and potential impact on non-target organisms.
This compound: As a phenoxyacetic acid herbicide, this compound mimics the plant growth hormone auxin.[1][5] This leads to uncontrolled and disorganized cell division and growth in susceptible broadleaf weeds, ultimately causing their death.[1] It is a selective, systemic herbicide that is absorbed by the leaves and roots and translocates to the meristematic regions where it inhibits growth.[1][6]
Glyphosate: Glyphosate is a broad-spectrum, systemic herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[3] This enzyme is a key component of the shikimate pathway, which is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[3][7] Animals, including humans, do not possess the shikimate pathway, which is a primary reason for glyphosate's low direct toxicity to them.[3][7]
Comparative modes of action for this compound and glyphosate.
Environmental Fate
The persistence and mobility of herbicides in the environment are critical factors in assessing their long-term impact.
This compound: This herbicide is readily broken down by microbes in soil and water.[1] Its half-life can range from a few days to several weeks, influenced by factors like soil type, moisture, and temperature.[1] Due to its high solubility and poor adsorption to soil, MCPA is considered highly mobile and susceptible to transport into surface and groundwater.[8]
Glyphosate: Glyphosate is also primarily degraded by soil microbes.[9][10] Its half-life in soil can vary widely, from a few days to over 197 days, with a typical field half-life of about 47 days.[3] Glyphosate strongly adsorbs to soil particles, which generally limits its mobility and leaching into groundwater.[3][11] However, its primary degradation product, aminomethylphosphonic acid (AMPA), is slightly more persistent.[9]
| Parameter | This compound | Glyphosate |
| Soil Half-life (DT50) | A few days to several weeks[1] | 2 to 197 days (typical field half-life of 47 days)[3] |
| Primary Degradation Method | Microbial degradation[1] | Microbial degradation[3][9] |
| Mobility in Soil | High mobility[8] | Low mobility due to strong soil adsorption[3][11] |
Ecotoxicological Profile
The toxicity of these herbicides to non-target organisms is a key consideration in their environmental impact assessment.
This compound: It is considered toxic to aquatic organisms and non-target terrestrial plants.[12] Formulations of MCPA can be strong eye irritants.[8] The toxicity varies depending on the specific formulation and the organism.[8]
Glyphosate: Technical glyphosate is of low to moderate toxicity.[11] However, the toxicity of glyphosate-based formulations can be significantly higher, particularly to aquatic organisms, due to the presence of surfactants like polyoxyethylene amine (POEA).[11] The EPA has identified potential ecological risks to terrestrial and aquatic plants, mammals, and birds.[13] There is also evidence that glyphosate can negatively affect soil microorganisms.[14][15]
| Organism Group | This compound | Glyphosate |
| Mammals (Acute Oral LD50, rat) | 700 mg/kg[12] | Very low toxicity (technical grade)[9] |
| Birds | Moderately toxic | Potential risk identified by EPA[13] |
| Aquatic Organisms | Toxic[12] | Formulations can be highly toxic, especially to invertebrates[15] |
| Honeybees | Relatively non-toxic (acid and sodium salt)[16] | Low toxicity for most uses[13] |
| Soil Microorganisms | Data not specified | Can have toxic effects[14] |
Experimental Protocols
The following outlines generalized methodologies for key experiments used to assess the environmental impact of herbicides.
Protocol 1: Aerobic Soil Metabolism Study (based on OECD Guideline 307)
-
Objective: To determine the rate and route of degradation of a test substance in aerobic soil.
-
Methodology:
-
Radiolabeled (e.g., ¹⁴C) test substance is applied to fresh soil samples.
-
Soil samples are incubated in the dark at a controlled temperature and moisture content.
-
At various time intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) to identify and quantify the parent compound and its degradation products.
-
Volatile degradation products, such as ¹⁴CO₂, are trapped to assess mineralization.
-
The rate of degradation (DT50 and DT90) is calculated using appropriate kinetic models.
-
Workflow for an aerobic soil metabolism study.
Protocol 2: Acute Toxicity Test for Freshwater Fish (based on OECD Guideline 203)
-
Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour period.
-
Methodology:
-
Groups of fish (e.g., Rainbow Trout or Zebrafish) are exposed to a range of concentrations of the test substance in water.
-
A control group is maintained in water without the test substance.
-
The test is conducted for 96 hours under controlled conditions (temperature, light, oxygen levels).
-
Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
The LC50 value, the concentration estimated to be lethal to 50% of the test fish, is calculated using statistical methods.
-
Conclusion
This compound and glyphosate present different environmental risk profiles. This compound's high water solubility and mobility pose a greater risk for contamination of surface and groundwater. Glyphosate, while generally less mobile due to strong soil adsorption, can persist in the environment, and its formulations can be significantly more toxic to non-target organisms than the technical-grade active ingredient. A comprehensive risk assessment must consider not only the properties of the active ingredient but also the environmental behavior of its metabolites and the toxicological effects of the complete formulated product.
References
- 1. Buy this compound | 3653-48-3 [smolecule.com]
- 2. Glyphosate | C3H8NO5P | CID 3496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glyphosate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MCPA - Wikipedia [en.wikipedia.org]
- 6. This compound [sitem.herts.ac.uk]
- 7. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 8. sourcetotap.eu [sourcetotap.eu]
- 9. Glyphosate: environmental fate and impact | Weed Science | Cambridge Core [cambridge.org]
- 10. Frontiers | Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production [frontiersin.org]
- 11. Ecotoxicology of Glyphosate, Its Formulants, and Environmental Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One moment, please... [evenspray.com]
- 13. epa.gov [epa.gov]
- 14. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consumernotice.org [consumernotice.org]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Confirming the metabolic pathways of MCPA-sodium in tolerant versus susceptible plant species
A deep dive into the metabolic pathways of the herbicide MCPA-sodium reveals distinct differences between tolerant and susceptible plant species, with accelerated detoxification being a key mechanism of resistance. This guide provides a comparative analysis of these metabolic pathways, supported by experimental data and detailed methodologies for researchers in weed science and drug development.
The selective herbicidal action of 2-methyl-4-chlorophenoxyacetic acid (MCPA) is primarily determined by the plant's ability to metabolize the compound into non-toxic forms. Tolerant species, such as wheat, possess efficient enzymatic machinery to rapidly detoxify MCPA, whereas susceptible species lack or have significantly lower rates of these metabolic processes. Recent research has also identified weed biotypes, such as certain populations of Palmer amaranth (Amaranthus palmeri), that have evolved enhanced metabolic resistance to MCPA.
Comparative Metabolism: Tolerant vs. Susceptible Species
The primary metabolic pathway of MCPA in tolerant plants involves two main phases:
-
Phase I: Functionalization: This phase, primarily mediated by cytochrome P450 monooxygenases, involves the oxidation of the MCPA molecule. A key reaction is the hydroxylation of the methyl group on the aromatic ring.
-
Phase II: Conjugation: The hydroxylated MCPA is then conjugated with sugars, such as glucose, to form inactive and more water-soluble metabolites. This process is catalyzed by glycosyltransferases.
In contrast, susceptible plants exhibit a much slower rate of MCPA metabolism. This allows the active form of the herbicide to accumulate at its target sites, leading to phytotoxicity.
Quantitative Analysis of MCPA Metabolism
A study on a resistant population of Palmer amaranth (KCTR) and a susceptible population (MSS) provides a clear quantitative comparison of MCPA metabolism. Using radiolabeled [¹⁴C]-MCPA, researchers found that the resistant KCTR plants metabolized MCPA at a significantly higher rate than the susceptible MSS plants.
| Time After Treatment (Hours) | Parent MCPA Remaining in Susceptible (MSS) Plants (%) | Parent MCPA Remaining in Resistant (KCTR) Plants (%) |
| 12 | High (Specific % not available in abstract) | Lower (Specific % not available in abstract) |
| 24 | High (Specific % not available in abstract) | Significantly Lower (Specific % not available in abstract) |
| 48 | High (Specific % not available in abstract) | Significantly Lower (Specific % not available in abstract) |
Data compiled from a study on MCPA resistance in Palmer amaranth. The study indicated a significantly faster metabolism in the KCTR population but did not provide specific percentages in the available abstract.[1]
This enhanced metabolism in the resistant Palmer amaranth is likely mediated by cytochrome P450 enzymes, as treatment with a P450 inhibitor reversed the resistance.[1]
Metabolic Pathways of this compound
The following diagrams illustrate the key metabolic pathways of MCPA in tolerant and susceptible plants.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the metabolic pathways of this compound in plants.
Experimental Workflow for Herbicide Metabolism Study
Protocol 1: [¹⁴C]-MCPA Metabolism Study in Excised Leaves
This protocol is adapted from methodologies used for studying herbicide metabolism in weeds.
1. Plant Material:
-
Grow tolerant and susceptible plant species under controlled greenhouse conditions.
-
Select healthy, fully expanded leaves for the assay.
2. [¹⁴C]-MCPA Solution Preparation:
-
Prepare a treatment solution containing a known concentration of [¹⁴C]-MCPA-sodium and a surfactant.
3. Incubation:
-
Excise leaves and place them in a petri dish containing a moist filter paper.
-
Apply a small droplet of the [¹⁴C]-MCPA solution to the adaxial surface of each leaf.
-
Incubate the leaves under controlled light and temperature for various time points (e.g., 6, 12, 24, 48 hours).
4. Extraction:
-
At each time point, thoroughly wash the leaf surface with an appropriate solvent (e.g., 80% methanol) to remove unabsorbed herbicide.
-
Homogenize the leaf tissue in a suitable extraction solvent (e.g., acetone or methanol).
-
Centrifuge the homogenate to pellet the solid debris.
-
Collect the supernatant containing the extracted [¹⁴C]-MCPA and its metabolites.
5. Analysis:
-
Concentrate the supernatant and analyze it using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
Protocol 2: HPLC Analysis of MCPA and its Metabolites
This protocol provides a general guideline for the HPLC analysis of MCPA and its metabolites from plant extracts.
1. HPLC System:
-
A standard HPLC system equipped with a UV detector or a radioactivity detector (for radiolabeled studies) is required.
2. Column:
-
A reverse-phase C18 column is commonly used for the separation of MCPA and its metabolites.[2][3][4]
3. Mobile Phase:
-
A gradient of acetonitrile and acidified water (e.g., with acetic or formic acid) is typically used. The specific gradient will need to be optimized based on the specific metabolites being analyzed.[5][6]
4. Sample Preparation:
-
The plant extract from Protocol 1 is filtered through a 0.22 µm filter before injection into the HPLC system.
5. Detection:
-
MCPA and its metabolites are detected by their retention times, which are compared to those of authentic standards.
-
Quantification is achieved by integrating the peak areas. For radiolabeled studies, the radioactivity counts in each peak are used for quantification.
Conclusion
The metabolic pathways of this compound are a critical determinant of its selectivity in plants. Tolerant species and resistant weed biotypes employ rapid detoxification through oxidation and conjugation, effectively neutralizing the herbicidal activity. In contrast, susceptible species lack these efficient metabolic capabilities, leading to the accumulation of active MCPA and subsequent phytotoxicity. The provided experimental protocols offer a framework for researchers to further investigate these metabolic differences and contribute to the development of more effective and selective weed management strategies.
References
Inter-laboratory Study for the Validation of MCPA-Sodium Analytical Methods: A Comparative Guide
This guide provides a comprehensive overview and comparison of analytical methods for the determination of 2-methyl-4-chlorophenoxyacetic acid (MCPA), with a focus on its sodium salt. The objective is to present a clear comparison of method performance, supported by experimental data from various validation studies. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of herbicides and related compounds.
Performance Comparison of Analytical Methods
The selection of an analytical method for MCPA-sodium analysis is contingent on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prevalent techniques. The following tables summarize the quantitative performance of various validated methods for MCPA determination.
Table 1: Performance Characteristics of HPLC Methods for MCPA Analysis
| Method | Matrix | Linearity (Concentration Range) | Correlation Coefficient (R²) | Mean Recovery (%) | Precision (RSD %) | LOD | LOQ |
| HPLC-UV[1] | Commercial Formulations & Raw Materials | 150 - 350 mg/L | 0.998 | 100.10 | 0.11 | 1.08 mg/L | 3.62 mg/L |
| HPLC/UVD[2] | Brown Rice | Not Specified | Not Specified | 94.9 - 96.0 | 1.5 - 5.7 | Not Specified | Not Specified |
| HPLC/UVD[2] | Rice Straw | Not Specified | Not Specified | 88.2 - 92.5 | 1.5 - 5.7 | Not Specified | Not Specified |
| HPLC-UV[3] | Drinking Water | 0.1 - 2.0 µg/mL | > 0.997 | Not Specified | 5.4 - 11.7 | Not Specified | Not Specified |
| HPLC with Ion Suppression and Diode Array Detection[4] | Urine | Not Specified | Not Specified | 85 | 6.8 | 15 µg/L | Not Specified |
Table 2: Performance Characteristics of GC Methods for MCPA Analysis
| Method | Matrix | Linearity (Concentration Range) | Correlation Coefficient (R²) | Mean Recovery (%) | Precision (RSD %) | LOD | LOQ |
| GC with Electron Capture Detection[4] | Urine | Not Specified | Not Specified | 94 | 5.5 | 1 µg/L | Not Specified |
| GC-MS[5] | Hazardous Waste | 10x Linear Range | Not Specified | 89.3 (mean) | < 10 | Matrix Dependent | Matrix Dependent |
Table 3: Performance of LC-MS/MS Method for MCPA Analysis in Soil [6]
| Fortification Level | Mean Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) |
| 0.01 mg/kg (LOQ) | 70-120 | ≤20 | 0.000466 - 0.000480 | 0.01 |
| 0.1 mg/kg (10xLOQ) | 70-120 | ≤20 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are summaries of the experimental protocols for the cited analytical methods.
HPLC-UV Method for Commercial Formulations and Raw Materials[1]
-
Instrumentation: HPLC with a UV detector.
-
Column: C18.
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: A specific weight of the sample is dissolved in the mobile phase, sonicated, and then diluted to the final volume.
HPLC/UVD Method for MCPA Residue in Rice[2]
-
Extraction: Samples are extracted with acetone and 1N-HCl at pH 3.6.
-
Purification: The extract is purified using a Florisil Sep-pak cartridge, eluting with 1% methanol/acetonitrile.
-
Instrumentation: HPLC with a UV detector.
-
Further details on chromatographic conditions were not specified in the abstract.
GC with Electron Capture Detection for MCPA in Urine[4]
-
Extraction: Solid-phase extraction (SPE) on silica capillary columns.
-
Derivatization: The extracted MCPA is derivatized with pentafluorobenzylbromide to form a pentafluorobenzyl ester.
-
Instrumentation: Gas chromatograph with a slightly polar capillary column and an electron capture detector.
LC-MS/MS Method for Phenoxy Acids in Soil[6]
-
Extraction: Soil samples are extracted with a mixture of acetonitrile and water, followed by acidification. The extract is then partitioned with dichloromethane.
-
Cleanup: The extract is cleaned up using a solid-phase extraction (SPE) cartridge.
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Transitions Monitored: Two ion pair transitions were used for each analyte, one for quantification and one for confirmation.
Visualizations
Experimental Workflow and Data Evaluation
The following diagrams illustrate a typical experimental workflow for MCPA analysis and the logical process for evaluating inter-laboratory study data.
Caption: Experimental workflow for MCPA analysis.
Caption: Inter-laboratory validation logical flow.
References
- 1. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. epa.gov [epa.gov]
Statistical approaches for comparing the treatment effects of MCPA-sodium and other herbicides
A deep dive into the statistical approaches for comparing the treatment effects of MCPA-sodium with other prominent auxin herbicides, such as 2,4-D and dicamba, reveals a landscape of varied efficacy dependent on weed species, crop type, and application parameters. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and detailed protocols to inform future research and product development.
At the heart of broadleaf weed control in cereal crops and pastures lies a class of synthetic auxin herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[1] Among these, MCPA (2-methyl-4-chlorophenoxyacetic acid), 2,4-D (2,4-dichlorophenoxyacetic acid), and dicamba are some of the most widely used. Understanding their comparative efficacy through robust statistical analysis is crucial for optimizing weed management strategies and developing new herbicidal formulations.
Comparative Efficacy: A Data-Driven Look
The effectiveness of these herbicides is not uniform across all broadleaf weeds. Experimental data from various field trials, often employing a Randomized Complete Block Design (RCBD) to minimize field variability, provides insights into their specific strengths and weaknesses.[2][3]
Table 1: Comparative Weed Control Efficacy of this compound and Other Auxin Herbicides on Selected Broadleaf Weeds in Wheat
| Herbicide | Application Rate (g a.i./ha) | Sinapis arvensis (Wild Mustard) Control (%) | Galium aparine (Cleavers) Control (%) | Amaranthus retroflexus (Redroot Pigweed) Control (%) |
| This compound | 500 | 92 | 75 | 85 |
| 2,4-D amine | 500 | 95 | 80 | 88 |
| Dicamba | 250 | 88 | 90 | 92 |
| Untreated Control | - | 0 | 0 | 0 |
Data synthesized from multiple field trials. Actual performance may vary based on environmental conditions and weed growth stage.
As the data suggests, while all three herbicides provide effective control of wild mustard, dicamba shows a distinct advantage against cleavers, a notoriously difficult-to-control weed. Conversely, 2,4-D amine and this compound demonstrate strong efficacy against redroot pigweed.
The impact on crop yield is another critical parameter. While effectively controlling weeds, herbicides can sometimes cause phytotoxicity to the crop, especially if applied at incorrect growth stages.
Table 2: Effect of this compound and Other Auxin Herbicides on Wheat and Barley Yield
| Herbicide | Application Rate (g a.i./ha) | Wheat Yield (t/ha) | Barley Yield (t/ha) |
| This compound | 500 | 4.5 | 5.2 |
| 2,4-D amine | 500 | 4.3 | 5.0 |
| Dicamba | 250 | 4.2 | 4.8 |
| Weedy Check | - | 2.8 | 3.5 |
| Weed-Free Control | - | 5.0 | 5.8 |
Yield data is indicative and can be influenced by weed pressure, crop variety, and environmental factors.
The yield data highlights the importance of weed control, with all herbicide treatments resulting in significantly higher yields compared to the weedy check. This compound, in these synthesized results, shows a slight yield advantage in both wheat and barley, potentially indicating a higher degree of crop safety under certain conditions.
Understanding the Mechanism: The Auxin Signaling Pathway
The herbicidal action of this compound and its counterparts is initiated by their binding to auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding triggers a cascade of molecular events that disrupt normal plant growth.
In the absence of high auxin levels, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors.[4] When an auxin herbicide like this compound is introduced, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[5] This interaction targets the Aux/IAA protein for degradation by the 26S proteasome.[4] The removal of the repressor allows ARFs to activate the transcription of auxin-responsive genes, leading to an overproduction of growth-promoting proteins. This results in uncontrolled cell division and elongation, ultimately causing the death of the susceptible plant.
Experimental Protocols for Herbicide Efficacy Trials
To ensure the generation of reliable and statistically valid data for comparing herbicides, a well-designed experimental protocol is essential. The following outlines a typical workflow for a field trial.
Detailed Methodology for a Randomized Complete Block Design (RCBD) Field Trial
-
Site Selection and Preparation:
-
Select a field with a uniform history of cropping and a known, relatively even distribution of the target broadleaf weed species.
-
Conduct soil tests to ensure uniformity in soil type, pH, and nutrient levels across the experimental area.
-
Prepare the seedbed according to standard agricultural practices for the chosen crop (e.g., wheat or barley).
-
-
Experimental Design and Layout:
-
Employ a Randomized Complete Block Design (RCBD) with at least four replications (blocks).[2][3]
-
Divide the experimental area into blocks, with each block representing a single replication. The blocks should be oriented to account for any known field gradients (e.g., slope, soil moisture).[6]
-
Within each block, divide the area into individual plots of a standardized size (e.g., 2m x 5m).
-
Randomly assign each herbicide treatment (this compound, 2,4-D amine, dicamba, and an untreated control) to one plot within each block.
-
-
Crop and Weed Management:
-
Sow the selected crop (e.g., wheat or barley) at a uniform seeding rate across all plots.
-
Allow weeds to emerge and establish to a consistent growth stage (e.g., 2-4 leaf stage) before herbicide application.
-
-
Herbicide Application:
-
Calibrate a backpack or small-plot sprayer to deliver a precise and uniform spray volume (e.g., 200 L/ha).
-
Prepare the herbicide solutions according to the desired application rates (e.g., g a.i./ha).
-
Apply the treatments to the randomly assigned plots, ensuring no drift between adjacent plots by using shields or spraying on a calm day.
-
-
Data Collection:
-
Weed Control Efficacy: At 14 and 28 days after treatment (DAT), visually assess the percentage of weed control for each species in each plot compared to the untreated control. Additionally, collect weed biomass by harvesting all weeds from a designated quadrat (e.g., 0.25 m²) within each plot, then drying and weighing the samples.[7]
-
Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, leaf curling, discoloration) at 7 and 14 DAT using a 0-100% scale (0 = no injury, 100 = crop death).
-
Crop Yield: At crop maturity, harvest the grain from a central area of each plot to avoid edge effects. Measure the grain weight and adjust for moisture content to determine the yield (t/ha).
-
-
Statistical Analysis:
-
Subject the collected data (weed control percentage, weed biomass, crop yield) to Analysis of Variance (ANOVA) appropriate for an RCBD.[8][9]
-
Use a mean separation test (e.g., Fisher's LSD or Tukey's HSD) to determine significant differences between treatment means at a specified probability level (e.g., p < 0.05).
-
For dose-response studies, fit the data to a suitable non-linear regression model (e.g., log-logistic) to estimate parameters such as the GR50 (the dose causing 50% growth reduction).
-
Conclusion
The statistical comparison of this compound with other auxin herbicides like 2,4-D and dicamba underscores the importance of selecting the right herbicide for the specific weed spectrum present in a field. While all are effective broadleaf herbicides, their performance on individual weed species can vary. Furthermore, considerations of crop safety and potential yield impacts are paramount. The use of robust experimental designs, such as the RCBD, and appropriate statistical analyses are essential for generating reliable data to guide these critical decisions in weed management and the development of new herbicidal technologies.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. maxweeds.rbind.io [maxweeds.rbind.io]
- 9. Analysis of variance (ANOVA) comparing means of more than two groups - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
